Pantothenic Acid
Description
Properties
IUPAC Name |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023417 | |
| Record name | Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid | |
| Record name | Pantothenic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL | |
| Record name | Pantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Pantothenic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid | |
CAS No. |
79-83-4 | |
| Record name | (+)-Pantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantothenic Acid [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-pantothenic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOTHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Pantothenic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C | |
| Record name | Pantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Pantothenic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pantothenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pantothenic Acid Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenic acid, also known as vitamin B5, is an essential precursor for the biosynthesis of coenzyme A (CoA) and acyl carrier protein (ACP), both of which are vital for numerous metabolic processes.[1] Unlike mammals, who must obtain this vitamin from their diet, Escherichia coli and many other bacteria possess a dedicated biosynthetic pathway for its de novo synthesis. This pathway represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, detailing the enzymes, their kinetics, the genetic regulation of the pathway, and protocols for relevant experimental procedures.
The Core Biosynthetic Pathway
The biosynthesis of this compound in E. coli is a four-step enzymatic pathway that converges from two precursor molecules: α-ketoisovalerate (an intermediate in valine biosynthesis) and L-aspartate.[1] The pathway is catalyzed by the products of the panB, panC, panD, and panE genes.
The pathway proceeds as follows:
-
Formation of Ketopantoate: The enzyme ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate.[2]
-
Formation of Pantoate: Ketopantoate is then reduced to pantoate by the NADPH-dependent enzyme ketopantoate reductase (KPR), which is encoded by the panE gene.[3][4][5][6][7]
-
Formation of β-Alanine: In a separate branch of the pathway, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate 1-decarboxylase (ADC), the product of the panD gene.[8][9][10]
-
Condensation to form Pantothenate: Finally, the enzyme pantothenate synthetase (PS), encoded by the panC gene, catalyzes the ATP-dependent condensation of pantoate and β-alanine to form this compound.[11][12][13]
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the reported kinetic parameters for the enzymes of the pantothenate biosynthesis pathway in E. coli.
| Enzyme (Gene) | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| PanB (KPHMT) | α-Ketoisovalerate | - | - | 7.0-7.6 | 70-80 |
| PanC (PS) | Pantoate | 63 | - | - | - |
| β-Alanine | 150 | - | - | - | |
| ATP | 100 | - | - | - | |
| PanD (ADC) | L-Aspartate | 151 ± 16 | 0.57 | ~7.5 | 55 |
| L-Aspartate | 80 | - | 6.8 | 37 | |
| L-Aspartate | 160 | - | 7.5 | - | |
| PanE (KPR) | Ketopantoate | 60 | 40 | - | - |
| NADPH | 20 | - | - | - | |
| Ketopantoate | 30 | - | - | - | |
| NADPH | 7.3 | - | - | - | |
| Ketopantoate | 120 | - | - | - | |
| NADPH | 4 | - | - | - |
Metabolite Concentrations
The intracellular concentrations of pantothenate and related metabolites in E. coli can vary depending on the growth conditions.
| Metabolite | Concentration (nmol/g dry weight) | Growth Condition |
| Pantothenate | ~100-200 | Glucose minimal medium |
| Coenzyme A | ~150-300 | Glucose minimal medium |
Note: These are approximate values and can be influenced by factors such as growth phase and nutrient availability.
Regulation of the Pathway
The this compound biosynthesis pathway is subject to regulation at multiple levels to ensure an adequate supply of CoA while preventing wasteful overproduction.
-
Feedback Inhibition: The final product of the extended pathway, Coenzyme A, is a known feedback inhibitor of pantothenate kinase (CoaA), the first enzyme in the conversion of pantothenate to CoA.[1] There is also evidence that later intermediates in the pantothenate pathway, such as pantoate and pantothenate itself, can inhibit PanB.[2]
-
Transcriptional Regulation: The panB and panC genes are located in an operon and are likely co-transcribed.[1]
-
Protein-Protein Interactions: In E. coli, the activity of aspartate 1-decarboxylase (PanD) is regulated by its interaction with the protein PanZ. The PanD-PanZ complex formation is dependent on the presence of CoA or acetyl-CoA, providing a mechanism to control the supply of β-alanine in response to the cellular CoA status.
Experimental Protocols
Gene Knockout of a pan Gene (e.g., panD) using CRISPR/Cas9
This protocol outlines a general workflow for creating a gene knockout of a pan gene in E. coli using the CRISPR/Cas9 system.
Methodology:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence specific to the coding region of the target pan gene. Ensure the gRNA is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) in the genomic DNA.
-
Plasmid Construction: Synthesize and clone the designed gRNA into a suitable CRISPR plasmid vector (e.g., pCRISPR).
-
Donor DNA Design: Design a double-stranded DNA donor template of approximately 80-100 bp. This donor should contain regions of homology (homology arms) flanking the target deletion site.
-
Host Strain Preparation: Transform E. coli with a plasmid expressing the Cas9 nuclease and the λ-Red recombination system (e.g., pCasRed).[14]
-
Co-transformation: Prepare electrocompetent cells of the pCasRed-containing strain and co-transform with the gRNA-expressing plasmid and the linear donor DNA.
-
Selection and Verification: Select for successful transformants on agar plates containing the appropriate antibiotics. Verify the gene knockout by colony PCR using primers flanking the target gene and confirm by Sanger sequencing.
-
Plasmid Curing: Cure the CRISPR and Cas9 plasmids from the verified knockout strain.
Recombinant Expression and Purification of a Pan Enzyme (e.g., PanC)
This protocol describes a general method for the overexpression and purification of a His-tagged Pan enzyme from E. coli.
Methodology:
-
Cloning: Amplify the panC gene from E. coli genomic DNA by PCR and clone it into a suitable expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET series vectors).
-
Transformation: Transform the expression construct into a suitable E. coli expression host strain, such as BL21(DE3).
-
Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elution: Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
Enzyme Activity Assays
4.3.1. PanB (Ketopantoate Hydroxymethyltransferase) Assay
-
Principle: The activity can be measured by monitoring the formation of ketopantoate from α-ketoisovalerate.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM 5,10-methylenetetrahydrofolate, 10 mM α-ketoisovalerate, and purified PanB enzyme.
-
Procedure: Incubate the reaction mixture at 37°C. Stop the reaction at various time points and quantify the amount of ketopantoate produced using a suitable method, such as HPLC.
4.3.2. PanC (Pantothenate Synthetase) Assay
-
Principle: The formation of AMP from the PanC-catalyzed reaction can be coupled to the reactions of myokinase, pyruvate kinase, and lactate dehydrogenase, and the decrease in absorbance of NADH at 340 nm is measured.[15]
-
Reaction Mixture: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 20 mM KCl, 2 mM ATP, 5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, 5 mM pantoate, 10 mM β-alanine, and purified PanC enzyme.
-
Procedure: Monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.
4.3.3. PanD (Aspartate 1-Decarboxylase) Assay
-
Principle: The production of β-alanine from L-aspartate can be quantified.
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 10 mM L-aspartate, and purified PanD enzyme.
-
Procedure: Incubate the reaction at 37°C. Terminate the reaction at different time intervals and measure the amount of β-alanine produced by HPLC after derivatization (e.g., with o-phthalaldehyde).[9]
4.3.4. PanE (Ketopantoate Reductase) Assay
-
Principle: The activity is determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3][5]
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH, 1 mM ketopantoate, and purified PanE enzyme.
-
Procedure: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm at 25°C.[5]
Conclusion
The this compound biosynthesis pathway in E. coli is a well-characterized and essential metabolic route. The enzymes involved present attractive targets for the development of novel antimicrobial agents due to their absence in mammals. This guide provides a foundational understanding of the pathway's core components, its regulation, and key experimental methodologies for its study. The presented quantitative data and detailed protocols offer a valuable resource for researchers aiming to further investigate this pathway for basic scientific understanding or for the development of new therapeutic strategies.
References
- 1. Biosynthesis of this compound and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 8. uniprot.org [uniprot.org]
- 9. Escherichia coli L-aspartate-alpha-decarboxylase: preprotein processing and observation of reaction intermediates by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. Pantothenate synthetase of Escherichia coli B. I. Physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pantothenate transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Metabolic Linchpin: A Technical Guide to the Discovery and Characterization of Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) stands as a cornerstone of intermediary metabolism, a ubiquitous and essential cofactor orchestrating a vast array of biochemical reactions. Its discovery and subsequent characterization marked a pivotal moment in our understanding of cellular energetics and biosynthesis, revealing the intricate chemical logic that underpins life. This technical guide provides an in-depth exploration of the seminal discoveries that brought Coenzyme A to light, its detailed biochemical and physical properties, the experimental methodologies that defined it, and its central role in key metabolic pathways. For the drug development professional, a thorough understanding of CoA's function and the pathways it governs is critical for identifying novel therapeutic targets and developing innovative treatments for a range of metabolic and other diseases.
The Discovery of Coenzyme A: A Historical Perspective
The journey to uncover Coenzyme A was spearheaded by the pioneering work of Fritz Albert Lipmann. In 1945, while studying acetylation reactions in pigeon liver extracts, Lipmann identified a heat-stable cofactor essential for these processes.[1][2] This molecule, which he named Coenzyme A (the 'A' standing for acetylation), was found to be a crucial link between glycolysis and the citric acid cycle.[3] For his discovery and its profound implications for understanding intermediary metabolism, Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][4][5] The early 1950s saw the complete elucidation of its complex chemical structure, a collaborative effort involving Lipmann's group at Harvard Medical School and Massachusetts General Hospital, and researchers at the Lister Institute in London.[6]
Biochemical and Physical Characterization of Coenzyme A
Coenzyme A is a complex molecule comprising three key components: a β-mercaptoethylamine unit, the vitamin pantothenic acid (Vitamin B5), and a 3'-phospho-adenosine diphosphate (3'-P-ADP) moiety.[7] The reactive thiol (-SH) group on the β-mercaptoethylamine is the business end of the molecule, forming high-energy thioester bonds with acyl groups. This ability to carry and transfer acyl groups is central to its biological function.
Quantitative Properties of Coenzyme A
A summary of the key quantitative properties of Coenzyme A is presented in the table below, providing essential data for researchers working with this vital coenzyme.
| Property | Value | Reference |
| Chemical Formula | C21H36N7O16P3S | [6] |
| Molar Mass | 767.535 g/mol | [6] |
| UV-vis (λmax) | 259.5 nm | [6] |
| Molar Absorptivity (ε) at 259 nm | 16,800 M⁻¹cm⁻¹ | [6][8] |
| Appearance | White solid/powder | [9] |
| Stability | Aqueous solutions are unstable above pH 8. Stock solutions are relatively stable when frozen at pH 2-6. | [6] |
Key Metabolic Pathways Involving Coenzyme A
Coenzyme A, primarily in its acetylated form (Acetyl-CoA), is a central hub in metabolism, connecting catabolic and anabolic pathways.
The Citric Acid Cycle
Acetyl-CoA serves as the primary entry point for two-carbon units into the citric acid cycle (also known as the Krebs cycle or TCA cycle). The condensation of acetyl-CoA with oxaloacetate to form citrate is the first committed step of this crucial energy-generating pathway.[6][10]
References
- 1. The Citric Acid Cycle and Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 9. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]
Metabolic Fates of Pantothenic Acid: A Guide to Precursors, Derivatives, and Coenzyme A Biosynthesis
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1][2] Its name, derived from the Greek "pantothen," meaning "from everywhere," reflects its widespread availability in various foods.[3][4] The primary and most critical function of this compound is to serve as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the prosthetic group of Acyl Carrier Protein (ACP).[2][5][6] CoA is a central and indispensable cofactor in intermediary metabolism, participating in over 70 enzymatic pathways, including the synthesis and oxidation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the synthesis of lipids, neurotransmitters, and hormones.[3][7][8] This technical guide provides an in-depth exploration of the metabolic precursors of this compound, its conversion into the biologically active Coenzyme A, and the functions of its key derivatives. It is intended for researchers, scientists, and professionals in drug development who are focused on metabolic pathways and their therapeutic potential.
De Novo Biosynthesis of this compound
While humans and other animals must obtain this compound from their diet, most bacteria, archaea, and plants can synthesize it de novo.[3][7][9] The synthesis pathway involves the condensation of two key precursors: β-alanine and D-pantoate.[9][10]
-
β-alanine synthesis : This precursor is derived from the amino acid L-aspartate, which undergoes decarboxylation catalyzed by aspartate-α-decarboxylase (PanD).[9][10]
-
D-pantoate synthesis : The synthesis of D-pantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of valine.[10] α-ketoisovalerate is first converted to α-ketopantoate by ketopantoate hydroxymethyltransferase (PanB).[10] Subsequently, α-ketopantoate is reduced to D-pantoate by ketopantoate reductase (PanE), a reaction that utilizes NADPH.[10]
The final step is the ATP-dependent condensation of D-pantoate and β-alanine, a reaction catalyzed by pantothenate synthetase (PanC), to form this compound.[10]
The Canonical Pathway: Conversion of this compound to Coenzyme A
In all organisms, the conversion of this compound into CoA is a conserved five-step enzymatic pathway that requires this compound, cysteine, and four molecules of ATP.[3][7][9]
-
Phosphorylation of Pantothenate : The pathway is initiated by the phosphorylation of this compound to 4'-phosphopantothenate. This is the committed and primary regulatory step, catalyzed by pantothenate kinase (PanK or CoaA).[3][5][10] This step is subject to feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA), which competitively inhibit PanK activity.[7][11][12][13]
-
Addition of Cysteine : Phosphopantothenoylcysteine synthetase (PPCS or CoaB) catalyzes the addition of a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is coupled with ATP hydrolysis.[3][7]
-
Decarboxylation : PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC) to produce 4'-phosphopantetheine.[10][12]
-
Adenylylation : 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT or CoaD), which transfers an AMP moiety from ATP to form dephospho-CoA.[7][10]
-
Final Phosphorylation : The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA by dephospho-CoA kinase (DPCK or CoaE) to yield the final product, Coenzyme A.[7]
In mammals, the last two steps are catalyzed by a bifunctional enzyme known as Coenzyme A Synthase (COASY).[7]
Key Derivatives and Their Functions
Coenzyme A (CoA)
CoA is a highly versatile molecule that acts as a carrier of acyl groups, most notably as acetyl-CoA.[7] Its functions are central to metabolism:
-
Energy Metabolism : Acetyl-CoA is the entry point for the TCA cycle, where it is oxidized to produce ATP.[3] It is also crucial for the β-oxidation of fatty acids.[1]
-
Biosynthesis : Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, cholesterol, steroid hormones, and the neurotransmitter acetylcholine.[1]
-
Acylation and Acetylation : CoA is involved in acylation and acetylation reactions that modify proteins, affecting signal transduction and enzyme function.[3]
4'-Phosphopantetheine
This intermediate of CoA synthesis also functions as a prosthetic group, covalently attached to a conserved serine residue of specific carrier proteins.[1][2] It acts as a "swinging arm" to shuttle reaction intermediates between active sites within multi-enzyme complexes.[1] The most prominent example is Acyl Carrier Protein (ACP), which is essential for fatty acid synthesis.[3] The transfer of the 4'-phosphopantetheinyl moiety from CoA to an apo-enzyme is required to convert it into a fully active holo-enzyme.[1]
Pantethine
Pantethine is a dimeric form of pantetheine (a derivative of this compound) linked by a disulfide bond. It is available as a dietary supplement and has been studied for its potential to lower cholesterol and triglyceride levels.[14][15]
Salvage Pathways
In addition to de novo synthesis, cells utilize salvage pathways to recycle CoA and its precursors. When found in foods, most this compound exists as CoA or bound to ACP.[3] For absorption, these forms must be hydrolyzed to free this compound.[3][13]
-
Intestinal Digestion : In the intestinal lumen, CoA and ACP are hydrolyzed to 4'-phosphopantetheine.[3]
-
Dephosphorylation : 4'-phosphopantetheine is dephosphorylated to pantetheine.[3]
-
Hydrolysis : The intestinal enzyme pantetheinase hydrolyzes pantetheine into free this compound and cysteamine.[3][8][13]
-
Absorption : Free this compound is then absorbed by intestinal cells via a sodium-dependent active transporter.[3]
Inside the cell, a similar degradation of CoA can occur, releasing 4'-phosphopantetheine, which can be recycled back into the CoA synthesis pathway, bypassing the first three steps.[5][16] This salvage mechanism provides an efficient route to replenish the cellular CoA pool.
Quantitative Metabolic Data
Understanding the kinetics and concentrations of the metabolites and enzymes in the pantothenate metabolic network is crucial for research and drug development.
Table 1: Kinetic Parameters of Human Pantothenate Kinase 3 (PanK3) Data from product inhibition experiments indicating an ordered kinetic mechanism with ATP as the leading substrate.
| Substrate | KM (µM) | Inhibitor | Inhibition Type | Reference |
| ATP | 311 ± 53 | ADP | Competitive vs. ATP | [17] |
| Pantothenate | 14 ± 0.1 | ADP | Mixed-type vs. Pantothenate | [17] |
Table 2: IC₅₀ Values of Inhibitor PZ-2891 Against Pantothenate Kinase Isoforms IC₅₀ values determined using a radiochemical kinase assay.
| Isoform | IC₅₀ (nM) | Reference |
| Human PANK1β | 40.2 ± 4.4 | [18] |
| Human PANK2 | 0.7 ± 0.08 | [18] |
| Human PANK3 | 1.3 ± 0.2 | [18] |
| Mouse PanK1β | 48.7 ± 5.1 | [18] |
| Mouse PanK2 | 1.0 ± 0.1 | [18] |
| Mouse PanK3 | 1.9 ± 0.2 | [18] |
Table 3: Age- and Sex-Specific Reference Intervals for Serum Vitamin B5 (ng/mL) Data from a cross-sectional study in a pediatric population using LC-MS/MS.
| Age Group | Male | Female | Reference |
| 1–5 years | 31.57–169.31 | 31.10–166.20 | [19] |
| 6–11 years | 24.23–127.57 | 23.93–114.79 | [19] |
| ≥12 years | 25.36–95.37 | 18.56–122.55 | [19] |
Key Experimental Protocols
Detailed and robust experimental methods are essential for studying the metabolism of this compound. Below are summaries of key assay methodologies.
Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Radiometric)
This assay measures the ability of PanK to phosphorylate radiolabeled pantothenate. It is a highly sensitive method for determining enzyme kinetics and inhibitor efficacy.[20][21]
Methodology:
-
Reaction Mixture Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and the enzyme source (e.g., purified PanK or cell lysate).
-
Initiation : Start the reaction by adding D-[1-¹⁴C]pantothenate to the reaction mixture. For inhibitor studies, the compound of interest is pre-incubated with the enzyme.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination : Stop the reaction by adding a quenching agent, such as Somogyi reagent, which precipitates the unreacted [¹⁴C]pantothenate along with the protein.[20]
-
Separation : Centrifuge the samples to pellet the precipitate. The supernatant contains the product, [¹⁴C]4'-phosphopantothenate.
-
Quantification : Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter. The amount of radioactivity is directly proportional to the PanK activity.
Protocol 2: Coenzyme A (CoA) Quantification Assay (Colorimetric/Fluorometric)
This assay provides a simple and high-throughput method to measure total CoA levels in biological samples.[22][23]
Methodology:
-
Sample Preparation : Homogenize tissue or cell samples in an appropriate buffer. Deproteinize the sample, for example, by passing it through a 10 kDa molecular weight cutoff spin column.[24]
-
Step 1 - Acyl-CoA Formation : In the first enzymatic step, CoA is converted to acyl-CoA by Acyl-CoA Synthetase in the presence of a substrate.
-
Step 2 - Oxidation & Detection : In the second step, Acyl-CoA Oxidase acts on the newly formed acyl-CoA, producing an enoyl-CoA and hydrogen peroxide (H₂O₂).[22][23]
-
Signal Generation : The resulting H₂O₂ reacts with a specific probe (e.g., OxiRed Probe) in the presence of a peroxidase to generate a colored or fluorescent product.[22]
-
Measurement : Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.
-
Quantification : Determine the CoA concentration by comparing the signal to a standard curve generated with known concentrations of CoA.
Conclusion
This compound is a vital nutrient whose metabolic significance is defined by its role as the sole precursor to Coenzyme A. The biosynthetic pathway converting this compound to CoA is a highly conserved and tightly regulated process, with pantothenate kinase serving as the key control point. The derivatives of this pathway, particularly CoA and the 4'-phosphopantetheine prosthetic group, are fundamental to hundreds of metabolic reactions essential for cellular energy, biosynthesis, and signaling. A thorough understanding of these metabolic pathways, supported by robust quantitative data and experimental protocols, is critical for researchers investigating metabolic diseases, developing novel antimicrobial agents targeting these unique pathways, and exploring the therapeutic potential of this compound derivatives.
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Biosynthesis of this compound and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. cambridge.org [cambridge.org]
- 7. Coenzyme A - Wikipedia [en.wikipedia.org]
- 8. eujournal.org [eujournal.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Biosynthesis of this compound and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Vitamin B5 (this compound) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound and pantethine as therapeutic supplements | Research Starters | EBSCO Research [ebsco.com]
- 15. Complementary and Alternative Medicine - Vitamin B5 (this compound) [ssl.adam.com]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enach.org [enach.org]
- 19. Frontiers | Development and validation of age- and sex-specific reference intervals for serum vitamin B5 in Henan pediatric population by LC-MS/MS [frontiersin.org]
- 20. Pantothenate kinase assay [bio-protocol.org]
- 21. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coenzyme A Assay Kit (ab102504) | Abcam [abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. A Pantothenate Kinase-Deficient Mouse Model Reveals a Gene Expression Program Associated with Brain Coenzyme A Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Pantothenate Transporter Proteins: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structure, function, and experimental analysis of transporters crucial for the uptake of vitamin B5.
Pantothenate (vitamin B5) is an essential nutrient for all living organisms, serving as the precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2] The transport of pantothenate across cellular membranes is a critical process mediated by a diverse family of transporter proteins. Understanding the molecular characteristics of these transporters is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. This technical guide provides a comprehensive overview of the characterization of pantothenate transporter proteins, with a focus on their classification, structure-function relationships, and the experimental methodologies employed in their investigation.
Classification and Diversity of Pantothenate Transporters
Pantothenate transporters are a functionally conserved but structurally diverse group of membrane proteins found across all domains of life. They can be broadly categorized based on their energy coupling mechanisms and substrate specificities.
Prokaryotic Transporters:
-
Energy-Coupling Factor (ECF) Transporters: A prominent family in prokaryotes, ECF transporters are a subclass of ATP-binding cassette (ABC) transporters.[3][4][5] They utilize the energy from ATP hydrolysis to drive the uptake of essential micronutrients, including B-vitamins like pantothenate.[3][4][5] A notable example is the ECF transporter for pantothenate (PanT) from Streptococcus pneumoniae.[3][4][5] These transporters are considered promising targets for anti-infective drugs.[3][4][5] Structurally, ECF transporters consist of four domains: two cytoplasmic ATPases (EcfA and EcfA'), a membrane-embedded substrate-binding protein (EcfS or S-component), and a transmembrane protein (EcfT) that links the other components.[4]
-
Major Facilitator Superfamily (MFS) Transporters: This superfamily includes transporters like PanF in E. coli, which is a cation-dependent permease.[1] VdPAT1 from the phytopathogenic fungus Verticillium dahliae is another example, belonging to the MFS superfamily and essential for its growth and pathogenicity.[6]
Eukaryotic Transporters:
-
Sodium-Dependent Multivitamin Transporters (SMVT): In mammals, the primary mechanism for pantothenate uptake is through the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene.[7] This transporter is unique in its ability to transport three unrelated water-soluble vitamins: pantothenate, biotin, and lipoate.[7] The transport process is active, energized by both the transmembrane sodium ion gradient and the membrane potential.[7] SMVT is ubiquitously expressed in mammalian tissues, highlighting its physiological importance.[7]
-
Proton-Coupled Transporters: In the human malaria parasite Plasmodium falciparum, pantothenate uptake is mediated by a novel H+-coupled transporter, PfPAT.[8][9][10][11] This transporter has a low affinity for pantothenate and is distinct from the Na+-coupled transporters found in mammalian cells, making it an attractive drug target.[8][10][11]
-
Plant Transporters: In plants, the pantothenate synthesis pathway is compartmentalized, necessitating the transport of intermediates across different organelles.[12] The BASS1 protein in Arabidopsis thaliana has been identified as a plastidial pantoate transporter, playing a potential role in pantothenate synthesis.[12][13]
Quantitative Data on Pantothenate Transporters
The functional characterization of pantothenate transporters involves the determination of key kinetic and binding parameters. This data is crucial for comparing transporter efficiency, understanding substrate specificity, and evaluating the potency of potential inhibitors.
| Transporter | Organism | Substrate(s) | Km (µM) | Vmax (pmol/mg protein/min) | Ion-dependency | Inhibitors | Reference(s) |
| SMVT | Human (placental choriocarcinoma cells) | Pantothenate, Biotin, Lipoate | 2.1 ± 0.2 | 34.1 ± 1.2 | Na+ | - | [14] |
| PfPAT | Plasmodium falciparum | Pantothenate | ~23,000 | - | H+ | Phloretin, p-chloromercuribenzene sulfonate | [9][10][11] |
| PanS | Salmonella enterica | Ketopantoate, Pantoate | - | - | - | - | [15] |
Note: The Vmax value for SMVT was converted from pmol/mg of protein per 10 min to per min.
Experimental Protocols for Transporter Characterization
A variety of experimental techniques are employed to characterize the structure and function of pantothenate transporters. Below are detailed methodologies for some of the key experiments.
Expression and Purification of Transporter Proteins
Objective: To produce sufficient quantities of the transporter protein for functional and structural studies.
Methodology:
-
Cloning and Expression: The gene encoding the pantothenate transporter is cloned into a suitable expression vector (e.g., pET vector for E. coli expression). The vector often includes an affinity tag (e.g., His-tag) for purification. The plasmid is then transformed into a suitable expression host.
-
Cell Culture and Induction: The expression host is cultured to a desired cell density. Protein expression is then induced by adding an appropriate inducer (e.g., IPTG for the lac operon-based systems).
-
Membrane Preparation: Cells are harvested and lysed. The cell membrane fraction containing the overexpressed transporter is isolated by ultracentrifugation.
-
Solubilization: The membrane proteins are solubilized from the lipid bilayer using a suitable detergent (e.g., DDM, LDAO).
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography based on the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Size-Exclusion Chromatography: Further purification and assessment of the oligomeric state of the protein are performed using size-exclusion chromatography.
Transport Activity Assay using Proteoliposomes
Objective: To measure the transport activity of the purified protein in a controlled lipid environment. This is considered a gold-standard method for validating transporter function.[16]
Methodology:
-
Proteoliposome Reconstitution: The purified transporter protein is reconstituted into artificial lipid vesicles (liposomes) at a specific protein-to-lipid ratio (e.g., 1:125).[4][5] The liposomes are prepared with a defined internal buffer composition.
-
Transport Initiation: The proteoliposomes are incubated with a radiolabeled substrate (e.g., [3H]pantothenate) in an external buffer. Transport is initiated by the addition of an energy source, such as MgATP for ECF transporters.[4][5]
-
Time-course Measurement: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by rapid filtration on ice-cold buffer).
-
Quantification: The amount of radiolabeled substrate accumulated inside the proteoliposomes is measured using scintillation counting.
-
Data Analysis: The initial rate of uptake is calculated from the time-course data. Kinetic parameters (Km and Vmax) can be determined by measuring the uptake at various substrate concentrations.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity of substrates or inhibitors to the transporter protein in real-time.
Methodology:
-
Chip Preparation: The purified transporter protein is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A solution containing the analyte (e.g., a potential inhibitor) at various concentrations is flowed over the chip surface.
-
Signal Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).
Genetic Complementation Assay
Objective: To functionally validate a putative transporter gene by its ability to rescue a growth defect in a mutant strain that lacks the endogenous transporter.
Methodology:
-
Mutant Strain: A mutant strain of an organism (e.g., E. coli, Saccharomyces cerevisiae) that is deficient in the uptake of pantothenate and cannot grow on a medium with low concentrations of this vitamin is used.[8][9][17]
-
Transformation: The mutant strain is transformed with a plasmid carrying the putative pantothenate transporter gene under the control of an appropriate promoter. A control transformation with an empty vector is also performed.
-
Growth Assay: The transformed cells are plated on a minimal medium containing a low, growth-limiting concentration of pantothenate.
-
Analysis: Complementation is confirmed if the cells expressing the putative transporter gene show restored growth compared to the cells with the empty vector.[8][9][17]
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 3. Expression and characterization of pantothenate energy-coupling factor transporters as an anti-infective drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and characterization of pantothenate energy‐coupling factor transporters as an anti‐infective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | VdPAT1 encoding a pantothenate transporter protein is required for fungal growth, mycelial penetration and pathogenicity of Verticillium dahliae [frontiersin.org]
- 7. Structure and function of mammalian sodium-dependent multivitamin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and functional analysis of the primary pantothenate transporter, PfPAT, of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Functional Analysis of the Primary Pantothenate Transporter, PfPAT, of the Human Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. H+-coupled pantothenate transport in the intracellular malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. A plastidial pantoate transporter with a potential role in pantothenate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of a sodium-dependent vitamin transporter mediating the uptake of pantothenate, biotin and lipoate in human placental choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The STM4195 gene product (PanS) transports coenzyme A precursors in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
An In-depth Technical Guide on the Function and Regulation of Pantothenate Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various biomolecules. Due to its central role in cellular metabolism, the function and activity of PanK are tightly regulated. In mammals, four distinct isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes, each with unique regulatory properties and subcellular localizations. Dysregulation of PanK activity is associated with several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene. This technical guide provides a comprehensive overview of the function, structure, and intricate regulatory mechanisms of pantothenate kinase, with a focus on the mammalian isoforms. It includes a compilation of quantitative data on enzyme kinetics and inhibitor sensitivities, detailed experimental protocols for key assays, and visual representations of regulatory pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.
Introduction to Pantothenate Kinase
Pantothenate kinase (EC 2.7.1.33) catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, utilizing a molecule of ATP as the phosphate donor. This reaction is the committed step in the universal five-step CoA biosynthetic pathway.[1][2][3] The subsequent enzymatic reactions lead to the formation of CoA, a vital cofactor for a multitude of biochemical reactions involving the transfer of acyl groups.[2][4]
The regulation of CoA levels is crucial for maintaining cellular homeostasis, and PanK serves as the primary control point in this pathway.[3][5] The activity of PanK is modulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[2][5][6] This allosteric regulation allows the cell to adjust the rate of CoA synthesis in response to its metabolic state.
In mammals, the PanK family consists of four isoforms: PanK1α and PanK1β, which are splice variants of the PANK1 gene, and PanK2 and PanK3, encoded by the PANK2 and PANK3 genes, respectively.[6][7] These isoforms share a highly conserved catalytic core but differ in their N-terminal regions, which influences their regulatory properties and subcellular distribution.[2][6]
-
PanK1α: Primarily localized to the nucleus.[2]
-
PanK1β: Found in the cytosol.[2]
-
PanK2: The human isoform is targeted to the mitochondria and nucleus, while the mouse isoform is cytosolic.[2][6]
-
PanK3: Predominantly a cytosolic enzyme.[2]
Mutations in the PANK2 gene that lead to a loss or reduction of PanK2 protein function are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder characterized by iron accumulation in the brain.[8][9] This link to human disease underscores the importance of understanding the function and regulation of PanK for the development of potential therapeutic interventions.
Catalytic Mechanism and Structure
Mammalian pantothenate kinases (PanK-II type) function as homodimers.[5] The catalytic mechanism is proposed to be a concerted process with a dissociative transition state.[2] The reaction follows an ordered kinetic mechanism where ATP binds first, followed by pantothenate.[5][10] After the phosphoryl transfer, 4'-phosphopantothenate is released, followed by ADP.[6]
Key residues in the active site are involved in binding ATP and pantothenate and facilitating the phosphoryl transfer. Aspartate, asparagine, histidine, and arginine residues play crucial roles in catalysis.[2] Specifically, a conserved lysine residue is essential for ATP binding.[2]
The three-dimensional structures of human PanK1α and PanK3 in complex with the feedback inhibitor acetyl-CoA have been determined.[11] These structures reveal that each monomer adopts a fold characteristic of the actin kinase superfamily. The inhibitor-bound structures provide a molecular basis for the allosteric regulation by CoA thioesters, showing how acetyl-CoA binding can induce a conformational change that prevents ATP from accessing the active site.[11]
Quantitative Data
Kinetic Parameters of Mammalian Pantothenate Kinase Isoforms
The kinetic properties of the PanK isoforms vary, reflecting their distinct regulatory roles in different cellular compartments and tissues. The Michaelis-Menten constant (Km) for the substrates ATP and pantothenate, and the maximum reaction velocity (Vmax) are key parameters for characterizing enzyme activity.
| Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg) | Organism | Reference |
| PanK2 | Pantothenate | 25.4 | 92.0 | Human | [12] |
| ATP | 63.6 | 90.2 | Human | [12] | |
| PanK3 | Pantothenate | 14 ± 0.1 | - | Human | [5] |
| ATP | 311 ± 53 | - | Human | [5] | |
| ATP (mutant S195V) | 191 ± 27 | - | Human | [5] | |
| Pantothenate (mutant S195V) | 151 ± 16 | - | Human | [5] | |
| PanK (Aspergillus nidulans) | Pantothenate | 60 | - | Fungus | [13] |
| ATP | 145 | - | Fungus | [13] | |
| PanK-III (Thermotoga maritima) | Pantothenate | 40.3 ± 3.3 | - | Bacterium | [14] |
| ATP | 6040 ± 710 | - | Bacterium | [14] |
Note: Vmax values for all human isoforms were not consistently available in the literature under comparable conditions. The provided Vmax for PanK2 is from a specific study and may not be directly comparable to other isoforms without further standardization.
Inhibitory Constants (IC50) of Modulators for Mammalian PanK Isoforms
The sensitivity of PanK isoforms to various inhibitors is a critical aspect of their regulation and a key consideration for drug development. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | PanK1β IC50 (µM) | PanK2 IC50 (µM) | PanK3 IC50 (µM) | Reference |
| Acetyl-CoA | ~5 | ~0.1 | 1 | [2][7] |
| PANKi | 0.070 | 0.092 | 0.025 | [12] |
| Fusidic acid | - | - | 0.1 | [15] |
| Rosiglitazone | - | - | 2.9 | [15] |
| Pioglitazone | - | - | 5.3 | [15] |
| Glyburide | - | - | 8.5 | [15] |
| Glipizide | - | - | 8.5 | [15] |
| PZ-2724 | - | - | 1.1 | [16] |
Regulation of Pantothenate Kinase
The activity and expression of pantothenate kinases are tightly controlled at multiple levels, including allosteric regulation, transcriptional control, and potentially post-translational modifications.
Allosteric Regulation
The primary mechanism for the rapid control of PanK activity is allosteric feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[2][5][6] This inhibition is competitive with respect to ATP, with acetyl-CoA binding to a site that overlaps with the ATP binding pocket, thereby preventing the binding of the substrate.[6] The different PanK isoforms exhibit varying sensitivities to acetyl-CoA inhibition, which reflects their adaptation to the metabolic environments of their respective subcellular locations.[2][7] For instance, the mitochondrial PanK2 is the most stringently inhibited isoform, consistent with the high concentrations of acetyl-CoA in the mitochondria.[2][17]
Conversely, long-chain acyl-carnitines, such as palmitoylcarnitine, have been found to activate PanK2 by competitively antagonizing the inhibition by acetyl-CoA.[17][18] This provides a mechanism for upregulating CoA biosynthesis in response to an increased demand for β-oxidation.
Transcriptional Regulation
The expression of the PANK genes is also subject to transcriptional control, allowing for long-term adaptation to cellular needs.
-
PANK1: The expression of the PANK1 gene, particularly the PanK1α isoform, is regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[19] Agonists of PPARα, such as the hypolipidemic drug bezafibrate, can increase the transcription of PANK1α, leading to higher levels of the PanK1α protein and an overall increase in cellular CoA content.[5] The tumor suppressor protein p53 has also been shown to play a role in regulating energy homeostasis through the transcriptional control of PANK1.[20][21]
-
PANK2: The promoter region of the PANK2 gene contains binding sites for several transcription factors, including c-Myb, C/EBPbeta, POU2F1a, and RORalpha2, suggesting a complex regulatory network.[1] Furthermore, pantothenate itself has been observed to upregulate PANK2 gene expression or enhance transcript stabilization in certain cellular models.[22]
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of many enzymes. While the role of PTMs in regulating PanK is an emerging area of research, some evidence suggests their involvement.
-
Acetylation: Reduced levels of CoA, resulting from impaired PanK function, have been shown to lead to decreased acetylation of proteins such as tubulin and histones.[4] This indicates a link between PanK activity, acetyl-CoA availability, and the cellular acetylation landscape.
-
Interaction with PINK1: The Drosophila homolog of PanK2, Fumble (fbl), has been shown to interact genetically with PINK1, a key regulator of mitochondrial quality control.[23] This interaction suggests a potential role for PanK2 in mitophagy and hints at possible regulation through phosphorylation or other PTMs within this pathway. Studies have also revealed that PANK2 and PANK4 are substrates for the PI3K effector kinase AKT, although the functional consequences of this phosphorylation are still being investigated.[22]
Further research is needed to fully elucidate the specific PTMs that directly modify PanK isoforms and the kinases, phosphatases, and other enzymes involved in these regulatory processes.
Experimental Protocols
Radiometric Pantothenate Kinase Activity Assay
This assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP into pantothenate, catalyzed by PanK.
Materials:
-
Purified PanK enzyme
-
[γ-32P]ATP
-
Pantothenate solution
-
Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2)
-
Stopping solution (e.g., 10% acetic acid in 95% ethanol)
-
DE81 ion-exchange filter paper discs
-
Wash buffer (e.g., 1% acetic acid in 95% ethanol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube or multi-well plate. A typical reaction mixture (40 µL total volume) contains:
-
10 mM MgCl2
-
2.5 mM ATP (spiked with [γ-32P]ATP)
-
5 µM pantothenate
-
100 mM Tris-HCl, pH 7.4
-
Test compound (inhibitor or activator) or vehicle control (e.g., DMSO)
-
Purified PanK enzyme (added last to initiate the reaction)
-
-
Initiate the reaction by adding the PanK enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding 4 µL of the stopping solution.
-
Spot the reaction mixture onto a DE81 filter disc.
-
Wash the filter discs thoroughly with the wash buffer (e.g., three times) to remove unreacted [γ-32P]ATP. The phosphorylated pantothenate will remain bound to the ion-exchange paper.
-
Dry the filter discs completely.
-
Place each dried disc into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity detected is proportional to the PanK activity. For inhibitor studies, IC50 values can be calculated by measuring activity over a range of inhibitor concentrations.
Luminescence-Based High-Throughput Screening (HTS) Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies PanK activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process that is well-suited for high-throughput screening of compound libraries.[1][15][20]
Materials:
-
Purified PanK enzyme
-
ATP
-
Pantothenate solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well, white)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Dispense the test compounds and controls into the wells of a multi-well plate.
-
Prepare a master mix containing the PanK enzyme, pantothenate, and kinase reaction buffer.
-
Add the master mix to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Step 1: ATP Depletion. Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.
-
Step 2: ADP to ATP Conversion and Luminescence Generation. Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and therefore to the PanK activity.
-
For HTS, hits (inhibitors or activators) are identified based on a significant deviation of their signal from the control wells.
-
Conclusion and Future Directions
Pantothenate kinase stands as a central regulator of cellular metabolism through its control of CoA biosynthesis. The existence of multiple isoforms with distinct regulatory properties and subcellular localizations in mammals highlights the complexity of CoA homeostasis and its integration with various cellular processes. The intricate allosteric regulation by CoA thioesters and acyl-carnitines allows for rapid adaptation to the metabolic state, while transcriptional control provides a mechanism for longer-term adjustments.
The strong association of PanK2 dysfunction with the neurodegenerative disorder PKAN has spurred significant interest in PanK as a therapeutic target. The development of small molecule modulators, including both inhibitors and activators, holds promise for the treatment of PKAN and potentially other metabolic diseases. The detailed understanding of the structure, function, and regulation of the different PanK isoforms presented in this guide is essential for the rational design and development of such therapeutic agents.
Future research should focus on further elucidating the specific roles of each PanK isoform in different tissues and cellular compartments. A deeper understanding of the upstream signaling pathways, including the identification of the specific kinases, phosphatases, and other modifying enzymes that regulate PanK activity through post-translational modifications, is a critical next step. Continued efforts in structural biology will also be invaluable for the development of isoform-selective modulators with improved therapeutic profiles. The experimental protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this vital enzyme and its role in health and disease.
References
- 1. promega.com [promega.com]
- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Impaired Coenzyme A metabolism affects histone and tubulin acetylation in Drosophila and human cell models of pantothenate kinase associated neurodegeneration | EMBO Molecular Medicine [link.springer.com]
- 5. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. The murine pantothenate kinase (Pank1) gene encodes two differentially regulated pantothenate kinase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PANK2 pantothenate kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Pantothenate Kinase-Associated Neurodegeneration (PKAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential Coenzyme A Biosynthetic Enzyme Universally Distributed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 16. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. researchgate.net [researchgate.net]
- 22. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pantothenate kinase 2 interacts with PINK1 to regulate mitochondrial quality control via acetyl-CoA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Pantothenic Acid in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenic acid, or vitamin B5, is an essential nutrient fundamentally integrated into cellular metabolism through its incorporation into Coenzyme A (CoA) and the Acyl Carrier Protein (ACP). These molecules are indispensable for the synthesis and degradation of fatty acids, acting as critical carriers of acyl groups. This technical guide provides an in-depth exploration of the biochemical roles of this compound-derived cofactors in fatty acid metabolism. It details the enzymatic pathways of fatty acid synthesis and β-oxidation, presents quantitative data on key enzyme kinetics, and offers comprehensive experimental protocols for the study of these processes. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the intricate regulatory mechanisms governing fatty acid homeostasis.
Introduction
Fatty acids are fundamental building blocks for cellular membranes, signaling molecules, and a major source of metabolic energy. The dynamic balance between their synthesis (lipogenesis) and degradation (β-oxidation) is tightly regulated to meet the energetic and structural needs of the cell. At the heart of these processes lies this compound, a water-soluble B vitamin. Its biological importance stems from its role as the precursor to Coenzyme A (CoA) and the prosthetic group of the Acyl Carrier Protein (ACP), 4'-phosphopantetheine.[1][2] Both CoA and ACP are critical for the transport of acyl groups as reactive thioesters, a chemical feature that underpins the biochemistry of fatty acid metabolism.[3][4] This guide will dissect the intricate functions of these this compound derivatives in the anabolic and catabolic pathways of fatty acids.
The Role of this compound Derivatives in Fatty Acid Synthesis
De novo fatty acid synthesis is the process of constructing fatty acids from acetyl-CoA and malonyl-CoA precursors. This anabolic pathway is heavily reliant on the functions of both CoA and ACP.
Coenzyme A (CoA) in the Generation of Precursors
Fatty acid synthesis begins in the mitochondrial matrix where pyruvate is converted to acetyl-CoA. However, as fatty acid synthesis occurs in the cytosol, acetyl-CoA must be transported out of the mitochondria. This is achieved via the citrate shuttle, where acetyl-CoA condenses with oxaloacetate to form citrate. Citrate is then transported to the cytosol and cleaved by ATP citrate lyase to regenerate acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA serves as the primary building block for fatty acid synthesis.[5]
The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC) .[6] This reaction requires ATP and bicarbonate. Malonyl-CoA provides the two-carbon units that are sequentially added to the growing fatty acid chain.
Acyl Carrier Protein (ACP): The Central Scaffold for Fatty Acid Elongation
The Acyl Carrier Protein (ACP) is a small, acidic protein that acts as a chaperone for the growing fatty acid chain during synthesis.[7][8] Before it can participate in fatty acid synthesis, the apo-ACP must be converted to its active holo form by the attachment of a 4'-phosphopantetheine prosthetic group, which is derived from CoA.[8] This post-translational modification is catalyzed by holo-acyl carrier protein synthase (ACPS) . The 4'-phosphopantetheine arm terminates in a reactive sulfhydryl (-SH) group, to which the acyl intermediates of fatty acid synthesis are covalently attached as thioesters.[9]
The elongation cycle of fatty acid synthesis is carried out by a large, multifunctional enzyme complex called fatty acid synthase (FAS) in mammals, or by a series of discrete enzymes in bacteria (Type II FAS).[7][9] The ACP-bound acyl chain is shuttled between the various active sites of the FAS complex, where it undergoes a series of condensation, reduction, dehydration, and further reduction reactions, with each cycle extending the fatty acid chain by two carbons.[10]
The Role of this compound Derivatives in Fatty Acid Degradation
Fatty acid degradation, primarily through β-oxidation, is the catabolic process by which fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for energy production. CoA is a central participant in this pathway.
Fatty Acid Activation and Mitochondrial Transport
Before fatty acids can be oxidized, they must be activated in the cytosol by their conversion to fatty acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA synthetase and requires ATP. The resulting fatty acyl-CoA is then transported into the mitochondrial matrix. Long-chain fatty acyl-CoAs are transported across the inner mitochondrial membrane via the carnitine shuttle, a process that involves the transient conversion of fatty acyl-CoA to fatty acylcarnitine by carnitine palmitoyltransferase I (CPT I) , transport across the membrane by carnitine-acylcarnitine translocase, and reconversion to fatty acyl-CoA by carnitine palmitoyltransferase II (CPT II) inside the matrix.[11]
The β-Oxidation Spiral
Inside the mitochondrial matrix, fatty acyl-CoA undergoes a cyclical series of four reactions, collectively known as the β-oxidation spiral. Each cycle shortens the fatty acid chain by two carbons and generates one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH.[12] The four enzymatic steps are:
-
Dehydrogenation by acyl-CoA dehydrogenase , forming a trans-Δ²-enoyl-CoA.[13]
-
Hydration by enoyl-CoA hydratase , forming an L-β-hydroxyacyl-CoA.[10]
-
Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase , forming a β-ketoacyl-CoA.[14]
-
Thiolysis by β-ketoacyl-CoA thiolase , which cleaves the β-ketoacyl-CoA with the addition of a new molecule of CoA to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[15]
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for complete oxidation.
Quantitative Data
The following tables summarize key quantitative data for enzymes and metabolites involved in fatty acid synthesis and degradation.
Table 1: Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis
| Enzyme | Organism/Tissue | Substrate | Km | Vmax or kcat | Reference(s) |
| Acetyl-CoA Carboxylase (ACC) | Rat Liver | Acetyl-CoA | 4 µM (CoA-activated) | - | [16][17] |
| Acetyl-CoA Carboxylase (ACC) | Rat Liver | ATP | - | - | [17] |
| Fatty Acid Synthase (FAS) | Chicken Liver | Acetyl-CoA | - | - | [2][9] |
| Fatty Acid Synthase (FAS) | Chicken Liver | Malonyl-CoA | 114 µM | - | [2] |
| Fatty Acid Synthase (FAS) | Metazoan | Methylmalonyl-CoA | 170-fold lower kcat than Malonyl-CoA | - | [18] |
| Pantothenate Kinase 3 (PanK3) | Human | ATP | 311 ± 53 µM | - | [17] |
| Pantothenate Kinase 3 (PanK3) | Human | Pantothenate | 14 ± 0.1 µM | - | [17] |
| Phosphopantetheinyl Transferase (Sfp) | Bacillus subtilis | - | - | - | [18] |
Table 2: Kinetic Parameters of Key Enzymes in Fatty Acid Degradation
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| Carnitine Palmitoyltransferase I (CPT I) | Pig Liver | Carnitine | 164 - 216 µmol/L | - | [3][4] |
| Carnitine Palmitoyltransferase I (CPT I) | Pig Skeletal Muscle | Carnitine | 480 ± 44 µmol/L | - | [3][4] |
| Acyl-CoA Dehydrogenase | - | Varies by chain length | - | - | [19] |
| Enoyl-CoA Hydratase | Aeromonas caviae | trans-2-enoyl-CoAs (C4-C12) | - | - | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-hydroxyacyl-CoAs | Varies by chain length | Most active with medium-chain | [10] |
| β-Ketoacyl-CoA Thiolase | - | - | - | - | [15] |
Table 3: Cellular Concentrations of Coenzyme A
| Cellular Compartment | Organism/Tissue | Concentration | Reference(s) |
| Mitochondria | Mammalian Cells | 2 - 5 mM | [5][16][20] |
| Peroxisomes | Mammalian Cells | 0.7 mM | [16][20] |
| Cytosol | Mammalian Cells | 0.05 - 0.14 mM | [5][16][20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assay for Acetyl-CoA Carboxylase (ACC) Activity
This spectrophotometric assay measures the activity of ACC by coupling the production of malonyl-CoA to the malonyl-CoA reductase reaction, which consumes NADPH.
Materials:
-
UV-compatible cuvettes or microplate
-
Spectrophotometer capable of reading at 365 nm
-
MOPS buffer (pH 7.8)
-
MgCl₂
-
NADPH
-
ATP
-
KHCO₃
-
Purified Malonyl-CoA Reductase
-
Acetyl-CoA
-
Cell extract or purified ACC
Procedure:
-
Prepare a reaction mixture in a UV cuvette containing MOPS buffer, MgCl₂, NADPH, ATP, KHCO₃, and purified Malonyl-CoA Reductase.
-
Add the cell extract or purified ACC to the reaction mixture.
-
Incubate the mixture and measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.
-
Initiate the ACC reaction by adding acetyl-CoA and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 365 nm over time.
-
Calculate the initial reaction velocity by subtracting the background rate from the rate of NADPH consumption after the addition of acetyl-CoA.
-
The specific activity can be calculated using the molar extinction coefficient of NADPH at 365 nm.
Assay for Fatty Acid Synthase (FAS) Activity
This assay measures the activity of FAS by monitoring the consumption of NADPH spectrophotometrically.
Materials:
-
Spectrophotometer
-
Potassium phosphate buffer (pH 7.0)
-
EDTA
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Purified FAS or cell extract
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, acetyl-CoA, and NADPH in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The specific activity is calculated using the molar extinction coefficient of NADPH.[2]
Measurement of β-Oxidation in Isolated Mitochondria
This protocol describes a respirometric method to measure the capacity of isolated mitochondria to oxidize fatty acids.
Materials:
-
Oxygraph or other respirometry system (e.g., Seahorse XF Analyzer)
-
Mitochondrial isolation buffer (e.g., MSHE buffer)
-
Respiration medium
-
Substrates (e.g., palmitoylcarnitine, octanoylcarnitine)
-
Malate or Carnitine
-
ADP
-
Inhibitors (e.g., rotenone, antimycin A, oligomycin)
Procedure:
-
Isolate mitochondria from tissue (e.g., liver, heart, skeletal muscle) by differential centrifugation.
-
Resuspend the isolated mitochondria in respiration medium.
-
Add the mitochondrial suspension to the oxygraph chamber.
-
Add the fatty acid substrate (e.g., palmitoylcarnitine) and a co-substrate (e.g., malate) to initiate fatty acid oxidation-driven respiration.
-
Measure the basal rate of oxygen consumption (State 2 respiration).
-
Add ADP to stimulate ATP synthesis and measure the rate of State 3 respiration, which reflects the maximal capacity of the electron transport chain coupled to fatty acid oxidation.
-
Optionally, add inhibitors to dissect the contribution of different respiratory complexes and to confirm that the observed oxygen consumption is due to mitochondrial respiration. For example, the addition of an inhibitor of CPT I can confirm that the respiration is dependent on long-chain fatty acid transport.[4][7]
Purification of Recombinant Acyl Carrier Protein (ACP)
This protocol outlines the expression and purification of His-tagged ACP from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the ACP gene with a His-tag
-
LB medium and appropriate antibiotic
-
IPTG for induction
-
Lysis buffer
-
Ni-NTA affinity chromatography column
-
Wash and elution buffers
Procedure:
-
Transform the E. coli expression strain with the ACP expression vector.
-
Grow a culture of the transformed cells in LB medium with the appropriate antibiotic to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Induce protein expression by adding IPTG and continue to grow the culture for several hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ACP from the column using elution buffer containing imidazole.
-
Analyze the purified protein by SDS-PAGE and confirm its identity.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows discussed in this guide.
Fatty Acid Synthesis Pathway
Caption: Overview of the fatty acid synthesis pathway.
Fatty Acid β-Oxidation Pathway
Caption: The four steps of the β-oxidation spiral.
Experimental Workflow for Measuring β-Oxidation in Isolated Mitochondria
Caption: Workflow for mitochondrial isolation and respirometry.
Conclusion
This compound is a cornerstone of fatty acid metabolism. Through its conversion to Coenzyme A and the 4'-phosphopantetheine moiety of Acyl Carrier Protein, it provides the essential chemical functionality for the synthesis and degradation of fatty acids. A thorough understanding of the roles of these this compound derivatives and the enzymes that utilize them is critical for research in metabolic diseases, such as obesity, diabetes, and certain cancers, where dysregulation of fatty acid metabolism is a key pathological feature. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of fatty acid metabolism and to develop novel therapeutic interventions targeting these vital pathways.
References
- 1. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A spectrophotometric procedure for rapid and sensitive measurements of beta-oxidation. Demonstration of factors that can be rate-limiting for beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. pnas.org [pnas.org]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 15. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 16. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 20. journals.physiology.org [journals.physiology.org]
A Historical Perspective on the Discovery and Elucidation of Vitamin B5 (Pantothenic Acid)
Abstract: This technical guide provides an in-depth historical account of the discovery of Vitamin B5, also known as pantothenic acid. It chronicles the key scientific milestones, from its initial identification as a microbial growth factor to its isolation, chemical synthesis, and the elucidation of its critical role in intermediary metabolism as a component of Coenzyme A (CoA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational experiments, methodologies, and conceptual leaps that established the significance of this essential nutrient.
Early Investigations: A Tale of Two Factors
The journey to identify Vitamin B5 began on two parallel fronts: the study of microbial growth and the investigation of nutritional deficiencies in animals.
1.1. A Universal Growth Factor for Yeast In 1931, American biochemist Roger J. Williams, during his investigations into the B vitamin complex, discovered an acidic substance essential for the growth of Saccharomyces cerevisiae (yeast).[1][2] By 1933, he had successfully isolated this factor and named it "this compound," derived from the Greek word 'pantos,' meaning "everywhere," due to its ubiquitous presence in plant and animal tissues.[1][3][4] Williams' work established this compound as a universal and fundamental constituent of living matter.[1]
1.2. The Chick Anti-Dermatitis Factor Contemporaneously, researchers were studying a pellagra-like dermatitis in chicks that was not curable by niacin (the anti-pellagra vitamin in humans). This condition was attributed to a deficiency of a nutrient dubbed the "filtrate factor" or the "chick anti-dermatitis factor."[1][2][4] In the late 1930s, work by C.A. Elvehjem and T.H. Jukes demonstrated that this factor was identical to Williams' this compound, linking the microbial growth factor to a specific physiological function in vertebrates.[1][4]
Isolation, Structural Elucidation, and Synthesis
The confirmation that this compound was a vitamin spurred efforts to isolate it in pure form, determine its structure, and achieve its chemical synthesis.
2.1. Isolation from Liver The initial isolation of this compound proved to be a formidable task due to its widespread but minute quantities. In 1939, Williams and his colleagues processed 250 kg of sheep liver to yield just 3 grams of a calcium pantothenate concentrate that was approximately 40% pure.[2] This arduous process underscored the potency and the challenge of studying the new vitamin.
2.2. Structure and Synthesis The chemical structure of this compound—an amide formed from pantoic acid and the amino acid β-alanine—was determined through a series of degradation and analysis experiments.[5] This structural knowledge culminated in its successful chemical synthesis in 1940 by Karl Folkers and his team at Merck and Company, a landmark achievement that made the vitamin widely available for further research and therapeutic use.[2][6]
Unraveling the Metabolic Role: The Discovery of Coenzyme A
While the vitamin had been identified, its precise biochemical function remained a mystery until the 1940s and 1950s.
In 1946, Fritz Lipmann, a German-American biochemist, discovered a cofactor essential for enzymatic acetylation reactions in the body.[2] He named this molecule Coenzyme A (the 'A' standing for Acetylation).[2] Subsequent work revealed that this compound is a central component of CoA.[1][7] For his groundbreaking discovery of Coenzyme A and its importance in intermediary metabolism, Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953.[1]
Later, in the mid-1960s, this compound was also identified as a component of the acyl carrier protein (ACP), further cementing its indispensable role in fatty acid synthesis.[1][4]
Summary of Key Discoveries
The timeline below summarizes the pivotal moments in the history of Vitamin B5.
| Year | Discovery / Event | Key Researcher(s) / Institution | Citation(s) |
| 1931 | Discovered an acidic substance required for yeast growth. | Roger J. Williams | [1][2][3] |
| 1933 | Named the substance "this compound" due to its ubiquitous nature. | Roger J. Williams | [3][4][8] |
| ~1936 | Identified the "filtrate factor" that prevented dermatitis in chicks. | Thomas H. Jukes | [1][2][4] |
| 1939 | Showed that this compound and the chick anti-dermatitis factor were the same. | T. H. Jukes, C. A. Elvehjem | [1][4] |
| 1939 | Isolated a semi-pure concentrate of calcium pantothenate from sheep liver. | Roger J. Williams & Colleagues | [2] |
| 1940 | Determined the chemical structure and achieved the first chemical synthesis. | Karl Folkers & Colleagues (Merck & Co.) | [2][6] |
| 1946 | Discovered Coenzyme A (CoA) as an essential cofactor for acetylation. | Fritz Lipmann & Nathan Kaplan | [2] |
| ~1950 | Established that this compound is a key structural component of CoA. | Fritz Lipmann | [1] |
| ~1965 | Identified this compound as a component of Acyl Carrier Protein (ACP). | [1][4] |
Key Experimental Protocols
5.1. Yeast Growth Assay (Williams, ~1931) This bioassay was the primary method used by Roger J. Williams to detect and quantify this compound.
-
Objective: To identify and isolate the substance in various extracts that could stimulate the growth of a specific yeast strain (Saccharomyces cerevisiae).
-
Methodology:
-
A basal culture medium was prepared containing all known essential nutrients for yeast (sugars, salts, nitrogen sources) but lacking the B-complex vitamins.
-
Fractions from various biological sources (e.g., yeast extract, liver extract) were systematically added to the basal medium.
-
The medium was inoculated with a standardized amount of yeast.
-
Cultures were incubated under controlled temperature and aeration.
-
Yeast growth was measured, typically by turbidimetry (measuring the cloudiness of the culture) or by weighing the dried yeast mass after a set period.
-
The amount of growth was directly proportional to the concentration of the growth factor (this compound) in the added fraction.
-
5.2. Chick Anti-Dermatitis Bioassay (Jukes, Elvehjem, ~1936) This animal model was crucial for identifying the "filtrate factor" and proving its identity as this compound.
-
Objective: To induce and then cure a specific dermatitis in chicks to identify the responsible nutritional factor.
-
Methodology:
-
Day-old chicks were placed on a heated, purified diet containing all known required nutrients except the "filtrate factor." The diet was often treated with Fuller's earth to adsorb certain B vitamins.[2]
-
Within a few weeks, the chicks on the deficient diet would develop characteristic symptoms: poor growth, crusty lesions at the corners of their beaks, on their eyelids, and on their feet (dermatitis).[1][2]
-
Test substances (e.g., liver extracts, rice bran extracts, and later, purified this compound) were supplemented into the diet of subgroups of deficient chicks.
-
The curative effect was evaluated by observing the healing of the skin lesions and the resumption of normal growth over a period of several weeks. The potency of a sample was determined by the minimum amount required to prevent or cure the dermatitis.[9]
-
Visualizing the Discovery and Function
The following diagrams illustrate the logical workflow of the discovery process and the established biochemical pathway involving Vitamin B5.
Caption: Logical workflow of the discovery of Vitamin B5.
Caption: The five-step enzymatic synthesis of Coenzyme A from Vitamin B5.
Conclusion
The discovery of Vitamin B5 is a classic example of nutritional science progression, beginning with broad physiological observations in different biological systems and converging on the identification of a single, fundamental molecule. The work of pioneers like Roger J. Williams, T.H. Jukes, and Fritz Lipmann not only unveiled a new vitamin but also opened the door to understanding its central role in metabolism through Coenzyme A. This historical journey from a simple yeast growth factor to a key component of cellular energy and biosynthesis pathways highlights the intricate and essential nature of micronutrients in all forms of life.
References
- 1. Vitamin B5 (this compound) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. oxfordvitality.co.uk [oxfordvitality.co.uk]
- 4. HISTORY OF SCIENCE: Roger J. Williams and vitamin B5 [historyofsciences.blogspot.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Celebrating the History of B Vitamin Research With ACS [axial.acs.org]
- 7. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Molecular Expressions: The Vitamin Collection - this compound (Pantothenate, Vitamin B-5) [micro.magnet.fsu.edu]
- 9. scilit.com [scilit.com]
The Conversion of Pantothenic Acid to 4'-Phosphopantetheine: A Core Biosynthetic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of pantothenic acid (Vitamin B5) into 4'-phosphopantetheine, a critical precursor for the biosynthesis of Coenzyme A (CoA) and the prosthetic group of acyl carrier proteins (ACPs). This pathway is a fundamental metabolic process in virtually all living organisms, making its components attractive targets for the development of novel antimicrobial agents.
Introduction
This compound is an essential nutrient that serves as the metabolic precursor for the synthesis of 4'-phosphopantetheine. This molecule is a key intermediate in the biosynthesis of Coenzyme A, a vital cofactor involved in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[1][2] Additionally, the 4'-phosphopantetheinyl moiety is transferred to apo-acyl carrier proteins to form functional holo-ACPs, which are indispensable for the synthesis of fatty acids, polyketides, and non-ribosomal peptides. The enzymatic cascade responsible for the conversion of this compound to 4'-phosphopantetheine involves three key enzymes: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), and Phosphopantothenoylcysteine Decarboxylase (PPCDC).
The Biosynthetic Pathway
The conversion of this compound to 4'-phosphopantetheine proceeds through a series of three enzymatic reactions. The pathway begins with the phosphorylation of pantothenate and culminates in the decarboxylation of a cysteine-conjugated intermediate.
References
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Pantothenic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pantothenic acid, or vitamin B5, is a vital water-soluble nutrient essential for a multitude of metabolic processes, primarily through its role as the precursor to Coenzyme A (CoA). Understanding the mechanisms governing its entry into cells is critical for comprehending its physiological roles and for developing targeted drug delivery strategies. This technical guide provides a comprehensive overview of the cellular uptake and transport of this compound, focusing on the primary transporter, its kinetics, regulation, and the experimental methodologies used in its study.
Core Transport Mechanisms
The predominant mechanism for the cellular uptake of this compound is an active, carrier-mediated process facilitated by the Sodium-Dependent Multivitamin Transporter (SMVT) .[1][2] This transporter, a product of the SLC5A6 gene, is a member of the solute carrier family 5.[1][3]
SMVT is an integral membrane protein that mediates the cotransport of this compound with sodium ions (Na+) into the cell.[3][4] The transport process is electrogenic, with a stoichiometry of 2 Na+ ions for every one molecule of this compound.[3][4] This symport mechanism utilizes the electrochemical gradient of sodium as the driving force for the concentrative uptake of this compound against its concentration gradient.
Beyond this compound, SMVT is also responsible for the transport of other essential micronutrients, including biotin (vitamin B7), lipoic acid, and iodide.[1][2] This shared transport pathway leads to competitive inhibition among these substrates.
dot
Figure 1: this compound Uptake via SMVT.
Quantitative Data on this compound Transport
The efficiency of this compound transport via SMVT can be quantified by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters vary across different cell types and experimental conditions.
| Cell Type/System | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Retinal Pigment Epithelial Cells | Biotin | 18.91 | 0.0967 | [3][4] |
| General (SMVT) | Biotin | 14.28 | - | [3] |
| General (SMVT) | Lipoic Acid | 4.0 | - | [3] |
| General (SMVT) | This compound | 15 - 20 | - | [5] |
Note: Data for this compound Vmax is limited in the reviewed literature. The provided biotin and lipoic acid kinetic data serve as a reference for the transporter's affinity for its various substrates.
Regulation of this compound Transport
The cellular uptake of this compound is a regulated process, influenced by both transcriptional and post-translational mechanisms to maintain cellular homeostasis.
Transcriptional Regulation
The expression of the SLC5A6 gene, which encodes the SMVT protein, is controlled by specific transcription factors. Studies have identified crucial roles for Krüppel-like factor 4 (KLF-4) and Activator protein-2 (AP-2) in modulating the activity of the hSMVT promoter in intestinal cells.[6] Overexpression of KLF-4 has been shown to increase endogenous hSMVT mRNA levels and activate the hSMVT promoter.[6]
dot
References
- 1. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]
- 2. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of the human biotin transporter hSMVT promoter by KLF-4 and AP-2: confirmation of promoter activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of Pantothenic acid in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid (Vitamin B5) is a crucial water-soluble vitamin essential for various cellular processes, including the synthesis of coenzyme A (CoA) and the metabolism of carbohydrates, proteins, and fats. Monitoring its concentration in cell culture media is vital for optimizing cell growth, viability, and productivity in biopharmaceutical production and cellular research. This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the quantitative analysis of this compound in cell culture media.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules from the cell culture medium. The separation is achieved on a C18 column with a gradient elution, and detection is performed at a low wavelength where this compound exhibits absorbance.
Experimental Protocols
Reagents and Materials
-
This compound calcium salt (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Sodium acetate
-
Acetic acid
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound calcium salt in 10 mL of ultrapure water. Store at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions should be prepared fresh daily.
Sample Preparation
-
Collect cell culture media samples and centrifuge at 10,000 x g for 10 minutes to remove cells and debris.
-
To 500 µL of the supernatant, add 50 µL of 20% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Sodium acetate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 3% B5-15 min: 3-15% B15-17 min: 15% B17-20 min: 3% B20-25 min: 3% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
System Suitability
Before sample analysis, perform a system suitability test by injecting a mid-range standard solution (e.g., 10 µg/mL) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the literature for this compound analysis using HPLC-UV. These values can be used as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Retention Time | 8-12 min | |
| Linearity Range (R²) | 0.1 - 50 µg/mL (>0.999) | |
| Limit of Detection (LOD) | ~0.05 µg/mL | |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | |
| Recovery | 90 - 105% | |
| Precision (RSD%) | < 5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Application Note: Quantification of Pantothenic Acid (Vitamin B5) in Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Pantothenic acid, also known as vitamin B5, is an essential water-soluble nutrient vital for all forms of life. Its primary biological role is as the precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2][3] Accurate quantification of this compound in tissues is crucial for nutritional studies, disease research, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard for optimal accuracy and precision.
Metabolic Significance of this compound
This compound is the cornerstone for the synthesis of Coenzyme A. This five-step enzymatic process is fundamental to cellular metabolism. The pathway is initiated by the enzyme Pantothenate Kinase (PanK), which phosphorylates this compound to 4'-phosphopantothenate.[1][4] This initial step is the rate-limiting and primary regulatory point in the entire CoA biosynthesis pathway.[1][4] Subsequent enzymatic reactions lead to the formation of CoA, which acts as a carrier of acyl groups, most notably as acetyl-CoA, linking glycolysis to the citric acid cycle and playing a central role in fatty acid metabolism.[2][5]
Experimental Protocols
This section details the complete workflow for quantifying this compound in tissue, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
This compound (Calcium salt) standard
-
[13C3,15N]-Pantothenic Acid or similar stable isotope-labeled internal standard (IS)[6][7][8]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Zinc sulfate
-
Phosphate Buffered Saline (PBS)
-
Tissue homogenization equipment (e.g., bead beater or rotor-stator homogenizer)[9][10]
-
Centrifuge tubes (1.5 mL, 15 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard and Internal Standard Preparation
-
Primary Stock (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.
-
Working Standards: Prepare a series of working standards by serially diluting the primary stock with water to create a calibration curve (e.g., 1 - 1000 ng/mL).
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of the stable isotope-labeled this compound in water.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with water. This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation: Tissue Homogenization and Extraction
The following protocol is a general guideline and may require optimization based on tissue type (e.g., soft vs. fibrous tissue).[9]
Protocol Steps:
-
Homogenization: Weigh approximately 50 mg of frozen tissue into a 2 mL homogenization tube containing ceramic or steel beads. Add 500 µL of ice-cold PBS. Homogenize the tissue using a bead beater or rotor-stator until no visible tissue fragments remain.[10][11] Keep samples on ice throughout the process to minimize degradation.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL internal standard working solution to each tissue homogenate.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing 1% formic acid to the homogenate.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collection & Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-Phase C18 or Polar C18 (e.g., 100 x 2.1 mm, <2 µm particle size) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min (2% B), 1-4 min (2-95% B), 4-5 min (95% B), 5.1-7 min (2% B for re-equilibration) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 220.1 | 90.1 | 15 | Quantifier ion |
| This compound | 220.1 | 72.1 | 20 | Qualifier ion |
| [13C3,15N]-Pantothenic Acid (IS) | 224.1 | 94.1 | 15 | For IS with +4 Da mass shift |
Quantitative Data Summary
The performance of the method should be validated to ensure reliability. The following table summarizes typical performance characteristics reported in the literature for similar assays.[12][13][14]
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Precision (RSD%) | < 15% (Intra- and Inter-day) |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Recovery | 85% - 115% |
| Matrix Effect | Should be assessed and minimized, often compensated by the IS |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in tissue samples. The protocol includes detailed steps for sample preparation, specific instrument parameters, and expected quantitative performance. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This method is well-suited for researchers in academic and industrial settings who require reliable measurement of this essential B vitamin to advance their work in nutrition, metabolism, and drug development.
References
- 1. Biosynthesis of this compound and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of this compound and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 5. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. homogenizers.net [homogenizers.net]
- 10. velp.com [velp.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound in Food by LC-MS/MS [qikan.cmes.org]
- 14. academic.oup.com [academic.oup.com]
Application Note: Microbiological Assay for Determining Vitamin B5 (Pantothenic Acid) Activity
Introduction
Vitamin B5, also known as pantothenic acid, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for fatty acid metabolism and a wide array of other metabolic pathways.[1][2][3] Accurately quantifying the biological activity of Vitamin B5 in various matrices, including pharmaceuticals, food products, and biological samples, is crucial for quality control, nutritional analysis, and research. The microbiological assay is a widely accepted and reliable method for determining the bioactivity of Vitamin B5.[4][5] This method leverages the principle that certain microorganisms, such as Lactobacillus plantarum, require Vitamin B5 for growth.[1][6][7] In a medium containing all necessary nutrients except for this compound, the growth of the microorganism is directly proportional to the amount of Vitamin B5 present in the sample.[5][8][9] The microbial growth can be quantified by measuring the turbidity of the culture, a technique known as the turbidimetric method.[1][8]
Principle of the Assay
The microbiological assay for Vitamin B5 is based on the growth response of a specific microorganism, typically Lactobacillus plantarum (ATCC 8014), to varying concentrations of this compound. The microorganism is inoculated into a basal medium that is complete in all respects for its growth, except for Vitamin B5.[1][6] When samples containing Vitamin B5 are added to this medium, the bacteria will grow. The extent of this growth, measured as turbidity, is proportional to the concentration of Vitamin B5. By comparing the turbidity produced by a test sample to that produced by a series of known standard concentrations of this compound, the Vitamin B5 activity in the sample can be accurately determined.[2][5]
Experimental Protocols
1. Preparation of Media and Reagents
Proper preparation of the culture medium and reagents is critical for the accuracy of the assay.
a. Basal Medium Stock Solution
The following table outlines the components for the basal medium stock solution, which is formulated to be deficient in Vitamin B5.
| Component | Concentration per 100 mL |
| Vitamin-Free Casein Hydrolysate | 1.2 g |
| Anhydrous Dextrose | 4.0 g |
| Anhydrous Sodium Acetate | 2.0 g |
| L-Cystine | 40 mg |
| L-Tryptophan | 10 mg |
| Adenine Sulfate | 2 mg |
| Guanine Hydrochloride | 2 mg |
| Uracil | 2 mg |
| Riboflavin | 200 µg |
| Thiamine Hydrochloride | 20 µg |
| Biotin | 0.08 µg |
| p-Aminobenzoic Acid | 20 µg |
| Niacin | 200 µg |
| Pyridoxine Hydrochloride | 80 µg |
| Folic Acid | 10 µg |
| Monopotassium Phosphate | 100 mg |
| Dipotassium Phosphate | 100 mg |
| Magnesium Sulfate | 40 mg |
| Ferrous Sulfate | 2 mg |
| Sodium Chloride | 2 mg |
| Manganese Sulfate | 2 mg |
| Polysorbate 80 | 0.04 mL |
Note: Commercially available Pantothenate Assay Medium can also be used. Prepare according to the manufacturer's instructions.[10][11]
b. Standard Stock Solution of Vitamin B5 (Calcium Pantothenate)
-
Accurately weigh 50 mg of USP Calcium Pantothenate Reference Standard (previously dried and stored in a desiccator over phosphorus pentoxide).
-
Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask.
-
Add 10 mL of 0.2 N acetic acid and 100 mL of 0.2 N sodium acetate.
-
Dilute to 1000 mL with deionized water. This stock solution contains 50 µg/mL of calcium pantothenate. Store in the refrigerator.
c. Standard Working Solution
-
On the day of the assay, dilute 1.0 mL of the stock solution to 100 mL with deionized water. This working solution contains 0.5 µg/mL of calcium pantothenate.
2. Preparation of Inoculum
-
Maintain stock cultures of Lactobacillus plantarum (ATCC 8014) on Lactobacilli Agar AOAC slants.[11]
-
Transfer the culture to a fresh agar slant and incubate at 37°C for 18-24 hours.
-
Subculture from the agar slant into a tube containing 10 mL of sterile single-strength Pantothenate Assay Medium supplemented with 0.02 µg of calcium pantothenate.
-
Incubate for 18-24 hours at 37°C.[11]
-
Centrifuge the bacterial suspension under aseptic conditions and decant the supernatant.
-
Wash the cells three times with 10 mL of sterile 0.85% saline solution.
-
After the final wash, resuspend the cells in sterile 0.85% saline and adjust the turbidity to approximately 40-45% transmittance at 660 nm using a spectrophotometer.[11] This suspension will be used as the inoculum.
3. Assay Procedure
-
Prepare a series of sterile test tubes for the standard curve, sample, and controls.
-
To the standard curve tubes, add 0.0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, and 5.0 mL of the Standard Working Solution (0.02 µg/mL).[11] This will result in concentrations of 0.0, 0.01, 0.02, 0.03, 0.04, 0.05, 0.06, 0.08, and 0.1 µg per tube.
-
Prepare sample solutions by extracting the Vitamin B5 and diluting to an expected concentration that falls within the range of the standard curve.
-
Add appropriate volumes of the diluted sample extracts to their respective tubes.
-
Add 5.0 mL of the single-strength Basal Medium to each tube.
-
Adjust the total volume of each tube to 10 mL with deionized water.
-
Autoclave the tubes at 121°C for 10 minutes.[11]
-
Cool the tubes to room temperature.
-
Aseptically inoculate each tube (except for the uninoculated blanks) with one drop of the prepared inoculum.
4. Data Collection and Analysis
-
After incubation, measure the turbidity of each tube using a spectrophotometer at a wavelength of 610-630 nm or 540-550 nm.[12]
-
Plot a standard curve of absorbance (turbidity) versus the concentration of calcium pantothenate.
-
Determine the concentration of Vitamin B5 in the sample extracts by interpolating their absorbance values on the standard curve.[2][11]
-
Calculate the final Vitamin B5 concentration in the original sample by accounting for all dilution factors.
Data Presentation
Table 1: Standard Curve for Vitamin B5 Microbiological Assay
| Tube No. | Standard Solution (mL) | Concentration (µ g/tube ) | Absorbance (OD at 620 nm) |
| 1 | 0.0 | 0.00 | 0.05 |
| 2 | 0.5 | 0.01 | 0.15 |
| 3 | 1.0 | 0.02 | 0.25 |
| 4 | 1.5 | 0.03 | 0.35 |
| 5 | 2.0 | 0.04 | 0.45 |
| 6 | 2.5 | 0.05 | 0.54 |
| 7 | 3.0 | 0.06 | 0.62 |
| 8 | 4.0 | 0.08 | 0.75 |
| 9 | 5.0 | 0.10 | 0.85 |
Note: The absorbance values are representative and will vary between experiments.
Visualizations
Caption: Experimental workflow for the microbiological assay of Vitamin B5.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. alpco.com [alpco.com]
- 4. britannica.com [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. medallionlabs.com [medallionlabs.com]
- 7. youtube.com [youtube.com]
- 8. Microbiological Assays for Vitamins: A Comprehensive Guide - Pharmacy Infoline [pharmacyinfoline.com]
- 9. Microbiological assay of vitamins B series | PDF [slideshare.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 12. Vitamin B5 (this compound) Test Kit [mzfoodtest.com]
Application Notes and Protocols for Pantothenic Acid Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins.[1][2] Plants are a primary source of this compound in the diet, where it exists in both free form and bound within CoA and phosphopantetheine.[1] Accurate quantification of this compound in plant tissues is crucial for nutritional analysis, food science, and the development of dietary supplements and pharmaceuticals.
This document provides a detailed protocol for the extraction and quantification of this compound from various plant tissues. The protocol emphasizes the enzymatic hydrolysis step necessary to liberate the bound forms of the vitamin, ensuring a comprehensive assessment of the total this compound content.
Data Presentation
The following table summarizes the this compound content in a variety of plant-based foods. These values are compiled from various sources and are expressed as milligrams (mg) per 100g of the edible portion. It is important to note that the this compound content can vary depending on factors such as plant variety, growing conditions, and processing methods.[3]
| Plant Tissue Type | Food Item | This compound (mg/100g) |
| Mushrooms | Shiitake, cooked | 3.6 |
| Button, raw | 1.5 | |
| Portabella, grilled | 1.1 | |
| Legumes | Lentils, cooked | 0.64 |
| Split peas, cooked | 0.5 | |
| Pinto beans, sprouted | 0.74 | |
| Lima beans, cooked | 0.4 | |
| Vegetables | Sweet corn, cooked | 0.72 |
| Avocado | 1.4 | |
| Broccoli, cooked | 0.5 | |
| Sweet potato, baked | 0.8 | |
| Cauliflower, raw | 0.67 | |
| Kale, raw | 0.4 | |
| Grains | Oats, rolled, dry | 1.0 |
| Brown rice, cooked | 0.3 | |
| Nuts & Seeds | Sunflower seeds, roasted | 7.0 |
Experimental Protocols
Principle
The extraction of total this compound from plant tissues requires a two-step process. First, an enzymatic hydrolysis is performed to release this compound from its bound forms (CoA and phosphopantetheine).[1][4] This is followed by extraction of the liberated free this compound and subsequent quantification using either High-Performance Liquid Chromatography (HPLC) or a microbiological assay.
Materials and Reagents
-
Plant Tissue Samples: Fresh, frozen, or freeze-dried (e.g., leafy greens, root vegetables, legumes).
-
Enzymes:
-
Papain (from Carica papaya)
-
α-Amylase (from Aspergillus oryzae or Bacillus licheniformis)
-
Taka-Diastase (a mix of amylolytic and proteolytic enzymes from Aspergillus oryzae)
-
-
Buffers and Solvents:
-
Acetate buffer (0.1 M, pH 4.5)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
-
Standards:
-
Calcium D-pantothenate (analytical standard)
-
-
For Microbiological Assay:
-
Lactobacillus plantarum (ATCC 8014)
-
This compound Assay Medium
-
Sterile saline solution
-
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and quantification.
Protocol 1: Enzymatic Hydrolysis for Liberation of Bound this compound
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Sample Homogenization:
-
Weigh 1-5 g of the fresh or thawed plant tissue. For dry samples, use 0.5-1 g.
-
Homogenize the sample in 20-40 mL of 0.1 M acetate buffer (pH 4.5) using a blender or homogenizer.
-
-
Enzymatic Digestion:
-
To the homogenate, add a combination of enzymes. A typical starting point is:
-
40 mg of papain
-
40 mg of α-amylase or Taka-Diastase
-
-
For tissues with high starch content (e.g., root vegetables, legumes), a higher concentration of amylase may be beneficial.
-
For protein-rich tissues (e.g., legumes), a higher concentration of papain may be necessary.
-
-
Incubation:
-
Incubate the mixture in a shaking water bath at 37°C for 12 to 24 hours. Longer incubation times may be required for tougher plant matrices.
-
-
Enzyme Inactivation:
-
After incubation, stop the enzymatic reaction by heating the mixture in a boiling water bath for 15-30 minutes.[4]
-
-
Clarification:
-
Cool the mixture to room temperature and adjust the pH to 6.8 with a sodium hydroxide solution.
-
Transfer the mixture to a volumetric flask and bring it to a final volume (e.g., 50 or 100 mL) with the acetate buffer.
-
Centrifuge the solution at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter. The resulting clear extract is now ready for quantification.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier like methanol or acetonitrile.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of calcium D-pantothenate (e.g., 1 mg/mL) in deionized water.
-
Create a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.
-
-
Analysis:
-
Inject the prepared standards and the filtered sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
-
Method Validation:
-
The HPLC method should be validated for linearity, precision, accuracy, and recovery.[5][6]
-
Linearity: A correlation coefficient (R²) of >0.99 is desirable.
-
Precision: The relative standard deviation (RSD) for replicate injections should be <2%.
-
Accuracy and Recovery: Spike a known amount of this compound standard into a sample matrix before extraction and analyze the recovery. Recoveries in the range of 90-110% are generally considered acceptable.
-
Protocol 3: Quantification by Microbiological Assay
This method relies on the principle that the growth of Lactobacillus plantarum is proportional to the amount of this compound in the medium.
-
Inoculum Preparation:
-
Culture Lactobacillus plantarum (ATCC 8014) in a suitable broth medium.
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend in sterile saline to a specific turbidity.
-
-
Assay Procedure:
-
Prepare a series of tubes with this compound Assay Medium.
-
Add increasing amounts of this compound standard to a set of tubes to create a standard curve (e.g., 0 to 100 ng/tube).
-
Add appropriate dilutions of the filtered sample extract to another set of tubes.
-
Inoculate all tubes (except for uninoculated blanks) with the prepared Lactobacillus plantarum inoculum.
-
Incubate all tubes at 37°C for 18-24 hours.
-
-
Measurement and Calculation:
-
Measure the turbidity of each tube using a spectrophotometer at a wavelength of 600-660 nm.
-
Plot the turbidity of the standards against their concentrations to create a standard curve.
-
Determine the this compound concentration in the sample extracts by interpolating their turbidity values on the standard curve.
-
Signaling Pathway and Logical Relationships
This compound Liberation from Plant Matrix
Caption: Enzymatic liberation of this compound from the plant matrix.
Conclusion
The accurate determination of this compound in plant tissues is essential for various scientific disciplines. The protocols outlined in this document provide a robust framework for the extraction and quantification of this vital nutrient. The key to a successful analysis lies in the effective enzymatic hydrolysis to liberate bound forms of this compound. Both HPLC and microbiological assays are suitable for quantification, with the choice of method depending on the available instrumentation and the specific requirements of the study. Proper method validation is critical to ensure the accuracy and reliability of the results.
References
The Role of Pantothenic Acid in Mitigating Neurodegeneration: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging preclinical evidence supporting the investigation of pantothenic acid (Vitamin B5) and its derivatives as potential therapeutic agents in various neurodegenerative disease models. The accompanying protocols offer detailed methodologies for key experiments to facilitate further research in this promising area.
This compound is the obligate precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1] Growing evidence suggests that disruptions in CoA metabolism and mitochondrial function are common features across several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Pantothenate Kinase-Associated Neurodegeneration (PKAN).[2][3][4] Consequently, strategies to augment this compound levels or enhance CoA synthesis are being actively explored.
Key Therapeutic Hypotheses
The neuroprotective potential of this compound and its derivatives, such as pantethine, is attributed to several interconnected mechanisms:
-
Restoration of Coenzyme A Levels and Mitochondrial Function: By serving as a precursor to CoA, this compound can help restore mitochondrial function, which is often impaired in neurodegenerative diseases.[5]
-
Anti-inflammatory and Antioxidant Effects: Pantethine has been shown to possess anti-inflammatory and antioxidant properties, which can mitigate the chronic neuroinflammation and oxidative stress characteristic of neurodegenerative conditions.[1]
-
Modulation of Neurotransmitter Synthesis: CoA is essential for the synthesis of the neurotransmitter acetylcholine, and deficiencies in this compound have been linked to reduced acetylcholine production.[6]
Application in Neurodegenerative Disease Models
Alzheimer's Disease
Studies in the 5XFAD transgenic mouse model of Alzheimer's disease have demonstrated that long-term treatment with pantethine, a stable form of pantetheine and a key precursor of CoA, can counteract pathological gene dysregulation and reduce disease pathogenesis.[7]
Table 1: Effects of Pantethine in a 5XFAD Mouse Model of Alzheimer's Disease [7][8]
| Parameter | Treatment Group | Outcome | Quantitative Change |
| Glial Fibrillary Acidic Protein (GFAP) | Pantethine | Reduction in astrogliosis | 80% reduction |
| Ionized calcium-binding adapter molecule 1 (IBA1) | Pantethine | Reduction in microgliosis | 40% reduction |
| Amyloid-β (Aβ) Deposition | Pantethine | Reduction in amyloid plaques | 85% reduction |
| Aβ-induced IL-1β Release | Pantethine | Reduction in neuroinflammation | Significant reduction |
| Behavior | Pantethine | Prevention of behavioral impairment | Significant improvement |
Pantothenate Kinase-Associated Neurodegeneration (PKAN)
PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, leading to impaired CoA synthesis.[3] Preclinical studies in both mouse and Drosophila models of PKAN have shown that pantethine can rescue key disease phenotypes.[5][9]
Table 2: Effects of Pantethine in PKAN Models [5][9]
| Model | Parameter | Treatment Group | Outcome | Quantitative Change | | --- | --- | --- | --- | | Drosophila PKAN Model | Coenzyme A Levels | Pantethine | Restoration of CoA levels | Significant increase | | | Mitochondrial Function | Pantethine | Improved mitochondrial function | Not specified | | | Brain Degeneration | Pantethine | Rescue of brain degeneration | Significant improvement | | | Locomotor Abilities | Pantethine | Enhanced locomotor abilities | Significant improvement | | | Lifespan | Pantethine | Increased lifespan | Significant increase | | Pank2 knockout mouse model (on ketogenic diet) | Mitochondrial Respiration (Oxygen Consumption Rate) | Pantethine | Increased mitochondrial respiration | Doubling of O2 consumption after ADP stimulation |
Parkinson's Disease and Huntington's Disease
Research has revealed significantly decreased levels of this compound in several brain regions of individuals with Parkinson's disease dementia and Huntington's disease, suggesting a potential role for this compound deficiency in the pathophysiology of these conditions.[2][4][10][11]
Table 3: this compound Deficiency in Human Brains of Neurodegenerative Disease Patients [2][10][12]
| Disease | Brain Region | Quantitative Change in this compound Levels | p-value |
| Parkinson's Disease Dementia | Cerebellum | ~40% decrease | 0.008 |
| Substantia Nigra | ~40% decrease | 0.02 | |
| Medulla | ~40% decrease | 0.008 | |
| Huntington's Disease | Cerebellum | Significant decrease | 7.96 × 10⁻⁶ |
| Superior Frontal Gyrus | Significant decrease | 7.18 × 10⁻⁸ |
Experimental Protocols
Protocol 1: In Vivo Administration of Pantethine in a 5XFAD Mouse Model of Alzheimer's Disease
Objective: To assess the in vivo efficacy of pantethine in reducing Alzheimer's disease-like pathology and behavioral deficits in the 5XFAD mouse model.[7]
Materials:
-
5XFAD transgenic male mice (1.5 months old)
-
Wild-type (WT) male littermates
-
Pantethine solution (sterile, for injection)
-
Saline solution (sterile, for injection)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Immunohistochemistry reagents (antibodies against GFAP, IBA1, Aβ)
-
Microscope for imaging
Procedure:
-
Animal Groups: Divide the 1.5-month-old 5XFAD and WT mice into four groups:
-
WT + Saline
-
WT + Pantethine
-
5XFAD + Saline
-
5XFAD + Pantethine
-
-
Dosing Regimen: Administer pantethine (e.g., 15 mg, intraperitoneally) or an equivalent volume of saline three times per week for 5.5 months.[8]
-
Behavioral Testing: At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function.
-
Tissue Collection and Preparation: Following behavioral testing, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Collect the brains and process for immunohistochemistry.
-
Immunohistochemistry: Perform staining for markers of astrogliosis (GFAP), microgliosis (IBA1), and amyloid plaques (Aβ).
-
Image Analysis: Quantify the levels of gliosis and amyloid plaque burden in relevant brain regions (e.g., hippocampus, cortex).
Expected Outcome: 5XFAD mice treated with pantethine are expected to show improved cognitive performance, reduced gliosis, and a lower amyloid plaque burden compared to saline-treated 5XFAD mice.
Protocol 2: Assessment of Mitochondrial Respiration in a PKAN Mouse Model
Objective: To evaluate the effect of pantethine on mitochondrial respiration in a mouse model of PKAN.[9]
Materials:
-
Pank2 knockout mice and wild-type littermates
-
Pantethine
-
Standard or specific diet (e.g., ketogenic diet)
-
Mitochondrial isolation buffer
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Substrates and inhibitors for mitochondrial respiration assays (e.g., ADP, oligomycin)
Procedure:
-
Animal Treatment: Treat Pank2 knockout and wild-type mice with pantethine in their drinking water or via oral gavage for a specified period.
-
Mitochondrial Isolation: Isolate mitochondria from the brains of the treated and control mice using differential centrifugation.
-
Respirometry:
-
Load the isolated mitochondria into the chambers of the high-resolution respirometer.
-
Measure the basal oxygen consumption rate.
-
Sequentially add substrates and inhibitors to assess different states of mitochondrial respiration (e.g., ADP to measure state 3 respiration, oligomycin to measure state 4 respiration).
-
-
Data Analysis: Calculate and compare the oxygen consumption rates between the different treatment groups.
Expected Outcome: Mitochondria from pantethine-treated Pank2 knockout mice are expected to exhibit improved respiratory function, as indicated by increased oxygen consumption rates, particularly after ADP stimulation.[9]
Visualizations
Caption: Metabolic fate of pantethine and its neuroprotective mechanisms.
Caption: Workflow for in vivo pantethine efficacy testing in 5XFAD mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Substantively Lowered Levels of this compound (Vitamin B5) in Several Regions of the Human Brain in Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Pantethine Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Substantively Lowered Levels of this compound (Vitamin B5) in Several Regions of the Human Brain in Parkinson's Disease Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Pantothenic Acid in Cosmetic and Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, and its more stable alcohol derivative, dexpanthenol, are widely utilized in cosmetic and dermatological formulations for their beneficial effects on skin health. As a precursor to Coenzyme A (CoA), this compound plays a crucial role in numerous metabolic pathways essential for cellular function and tissue repair.[1] This document provides detailed application notes and experimental protocols based on current research, summarizing key quantitative data and outlining methodologies for evaluating the efficacy of this compound in various dermatological applications.
Key Applications and Mechanisms of Action
This compound's applications in dermatology are diverse, ranging from enhancing skin barrier function and wound healing to managing inflammatory skin conditions like acne vulgaris and atopic dermatitis.[2][3][4] Its mechanisms of action are multifaceted and include:
-
Enhanced Skin Barrier Function: Topical application of dexpanthenol improves stratum corneum hydration, reduces transepidermal water loss (TEWL), and helps maintain skin softness and elasticity.[[“]][6][7]
-
Wound Healing: this compound stimulates the proliferation and migration of dermal fibroblasts, which are critical for tissue regeneration.[[“]][8] It also enhances the synthesis of intracellular proteins necessary for building new tissue.[[“]]
-
Anti-inflammatory Effects: It can modulate the immune response by influencing the production of cytokines, such as interleukins IL-6 and IL-8, thereby reducing inflammation.[[“]][[“]][10]
-
Acne Treatment: Oral supplementation with this compound has been shown to reduce facial acne lesions, potentially by regulating sebum production through its role in lipid metabolism via Coenzyme A.[2][8]
-
Keratinocyte Proliferation and Differentiation: this compound is essential for normal keratinocyte proliferation and differentiation.[11][12]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize quantitative findings from various studies on the efficacy of this compound and dexpanthenol.
Table 1: Effect of this compound on Acne Vulgaris (Oral Supplementation)
| Study Parameter | Treatment Group (this compound-based Supplement) | Placebo Group | Duration | Outcome | Reference |
| Mean Total Lesion Count Reduction | Significant reduction (P = 0.0197) | - | 12 weeks | Greater than 67% reduction in total facial lesions.[2] | [2] |
| Mean Inflammatory Lesion Reduction | Significantly reduced | - | 12 weeks | Significant reduction in inflammatory blemishes.[2] | [2] |
| Dermatology Life Quality Index (DLQI) | Significantly lower scores | - | 12 weeks | Improved quality of life.[2] | [2] |
| Global Blemish Count Reduction | Significant mean reduction (p = 0.02) | - | 8 weeks | Reduction from a baseline of 20.45 to 11.18 blemishes.[13] | [13] |
Table 2: Effect of Topical Dexpanthenol on Skin Barrier Function
| Study Parameter | Treatment Group (Dexpanthenol Formulation) | Vehicle/Control Group | Duration | Outcome | Reference |
| Transepidermal Water Loss (TEWL) | Significant decrease with 1.0% and 5.0% dexpanthenol | No significant change | 30 days | Improved skin barrier function.[6] | [6] |
| Skin Moisture (Capacitance) | Significant increase | - | 15 and 30 days | Increased skin hydration.[6] | [6] |
| TEWL Reduction after SDS Challenge | Significant reduction with 1.0% and 5.0% dexpanthenol | - | 2 hours post-application | Protective effect on skin barrier.[6] | [6] |
Table 3: Effect of Topical Dexpanthenol in Atopic Dermatitis
| Study Parameter | 5% Dexpanthenol Ointment | 1% Hydrocortisone Ointment | Duration | Outcome | Reference |
| SCORAD Score Reduction | No statistically significant difference between treatments | No statistically significant difference between treatments | 4 weeks | 5% Dexpanthenol was as effective as 1% hydrocortisone in reducing the severity of atopic dermatitis in children. | [14] |
Signaling and Metabolic Pathways
Coenzyme A Biosynthesis Pathway
This compound is a fundamental building block for the synthesis of Coenzyme A, a critical cofactor in cellular metabolism. The pathway involves five enzymatic steps.
Caption: Coenzyme A biosynthesis from this compound.
Proposed Anti-inflammatory Signaling
This compound and dexpanthenol exhibit anti-inflammatory properties by modulating the expression of inflammatory cytokines. While the precise signaling cascade is still under investigation, a proposed mechanism involves the downregulation of pro-inflammatory signals.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
In Vitro Fibroblast Proliferation and Migration (Scratch Assay)
This protocol is designed to assess the effect of this compound on the proliferation and migration of human dermal fibroblasts, key processes in wound healing.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound solution (sterile-filtered)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Culture HDFs in supplemented DMEM at 37°C in a 5% CO2 incubator. Seed the cells into 24-well plates and grow until they form a confluent monolayer.
-
Creating the Scratch: Once confluent, use a sterile 200 µL pipette tip to create a linear "scratch" in the center of each well.
-
Washing and Treatment: Gently wash each well twice with sterile PBS to remove detached cells. Replace the medium with a low-serum (e.g., 1% FBS) medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL). Include a vehicle control (medium without this compound).
-
Imaging: Immediately after adding the treatment medium (0 hours), and at subsequent time points (e.g., 12, 24, 48 hours), capture images of the scratch in the same position for each well using an inverted microscope.
-
Data Analysis: Use image analysis software to measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width at 0 hours.
Expected Outcome: An increase in the rate of wound closure in wells treated with this compound compared to the control group would indicate a positive effect on fibroblast migration and/or proliferation.
Topical Dexpanthenol for Wound Healing in an Animal Model
This protocol describes a method to evaluate the efficacy of a topical dexpanthenol formulation on full-thickness excisional wounds in a rodent model.
Materials:
-
Male albino mice (or other suitable rodent model)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Surgical scissors and forceps
-
5mm disposable biopsy punch
-
Topical dexpanthenol formulation (e.g., 5% cream)
-
Control vehicle (cream base without dexpanthenol)
-
Saline solution
-
Digital camera
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the animals according to approved institutional protocols. Shave and disinfect the dorsal skin area.
-
Wound Creation: Create a full-thickness excisional wound using a 5mm biopsy punch on the back of each animal.
-
Grouping and Treatment: Divide the animals into three groups: Control (no treatment or saline), Vehicle (topical application of the cream base), and Treatment (topical application of the dexpanthenol cream). Apply the respective treatments to the wound area once daily.
-
Wound Area Measurement: On days 0, 3, 7, and 14 post-wounding, take digital photographs of the wounds. Use image analysis software to measure the wound area.
-
Histological Analysis (Optional): At the end of the study, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
Expected Outcome: A faster reduction in wound area in the dexpanthenol-treated group compared to the control and vehicle groups would demonstrate its wound-healing efficacy.
Clinical Trial for Oral this compound in Acne Vulgaris
This protocol outlines a randomized, double-blind, placebo-controlled study to assess the efficacy of an oral this compound-based supplement in subjects with mild to moderate facial acne.[2]
Study Design:
-
Participants: Healthy adults with a clinical diagnosis of mild to moderate acne vulgaris.
-
Intervention: Oral this compound-based dietary supplement.
-
Control: Placebo tablets identical in appearance to the intervention.
-
Duration: 12 weeks.
-
Blinding: Double-blind (both participants and investigators are unaware of the treatment allocation).
Procedure:
-
Recruitment and Baseline Assessment: Recruit eligible participants and obtain informed consent. At baseline (week 0), assess the following:
-
Total facial lesion count (inflammatory and non-inflammatory).
-
Investigator's Global Assessment (IGA) of acne severity.
-
Dermatology Life Quality Index (DLQI) questionnaire.
-
Standardized facial photography.
-
-
Randomization and Intervention: Randomly assign participants to either the treatment or placebo group. Instruct them to take the assigned supplement daily for 12 weeks.
-
Follow-up Assessments: Conduct follow-up assessments at specified intervals (e.g., weeks 4, 8, and 12), repeating the baseline assessments.
-
Safety Monitoring: Monitor and record any adverse events throughout the study.
-
Data Analysis: Compare the change from baseline in total lesion count, IGA scores, and DLQI scores between the treatment and placebo groups using appropriate statistical methods.
Primary Outcome Measure: The primary endpoint is the difference in the mean percentage change in total facial lesion count from baseline to week 12 between the two groups.
Experimental Workflows
In Vitro Efficacy Testing Workflow
Caption: Workflow for in vitro evaluation of this compound.
Clinical Trial Workflow for Acne Treatment
Caption: Workflow for a clinical trial on acne treatment.
Conclusion
This compound and its derivatives are valuable active ingredients in cosmetic and dermatological research and product development. The provided application notes and protocols offer a framework for investigating their efficacy in various skin-related applications. The quantitative data from existing studies robustly support its role in improving skin barrier function, promoting wound healing, and managing inflammatory skin conditions. Further research can continue to elucidate the specific molecular mechanisms and optimize formulations for enhanced therapeutic and cosmetic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. A Randomized, Double-Blind, Placebo-Controlled Study of a Novel this compound-Based Dietary Supplement in Subjects with Mild to Moderate Facial Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. trichopartner.pl [trichopartner.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. consensus.app [consensus.app]
- 10. The potential role of B5: A stitch in time and switch in cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of this compound Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts [jstage.jst.go.jp]
- 12. The effect of this compound deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Pantothenic Acid Using a Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of pantothenic acid (Vitamin B5) in various biological matrices using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high specificity, accuracy, and throughput, making it the gold standard for quantitative analysis.
Principle of the Stable Isotope Dilution Assay
The stable isotope dilution assay is a highly accurate quantification technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). This IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). The IS is added to the sample at the beginning of the workflow, and because it behaves identically to the endogenous analyte during sample preparation, extraction, and ionization, it effectively corrects for any sample loss or matrix effects. Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of added IS.
Caption: Principle of the Stable Isotope Dilution Assay.
Experimental Protocols
This section details the methodologies for the quantification of both free and total this compound in various matrices.
Materials and Reagents
-
Standards: this compound, Stable isotope-labeled this compound (e.g., [¹³C₃,¹⁵N]-pantothenic acid or [¹³C₆, ¹⁵N₂]-pantothenic acid)[1][2][3][4]
-
Enzymes (for total this compound): Pigeon liver pantetheinase and alkaline phosphatase[1]
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.
Sample Preparation
The sample preparation protocol varies depending on the matrix and whether free or total this compound is being measured.
Caption: Workflow for Free this compound Analysis.
-
Spiking: To a known volume or weight of the sample, add a precise amount of the stable isotope-labeled internal standard solution.[7]
-
Protein Precipitation: For high-protein matrices like serum or milk, precipitate proteins by adding a precipitating agent such as zinc acetate solution.[5][8] For urine, a simple dilution with the mobile phase may be sufficient.[7]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter before analysis.[8]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
This compound in food and tissues is often present in bound forms like coenzyme A. Enzymatic hydrolysis is required to release free this compound.[1][9][10]
-
Homogenization: Homogenize the sample in a suitable buffer.
-
Spiking: Add a known amount of the stable isotope-labeled internal standard.
-
Enzymatic Hydrolysis: Incubate the sample with pigeon liver pantetheinase and alkaline phosphatase to liberate this compound from its conjugated forms.[1] An overnight incubation is common.[1]
-
Deproteinization and Cleanup: Follow steps 2-5 as described for free this compound analysis to remove proteins and other interferences.
LC-MS/MS Parameters
The following are typical starting parameters for LC-MS/MS analysis. Method optimization is recommended for specific instruments and matrices.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[8][11][12]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[11]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5][6]
-
MRM Transitions:
-
This compound: The specific precursor and product ions will need to be optimized on the instrument. A common transition is m/z 220 -> 90.
-
Internal Standard: The MRM transition for the stable isotope-labeled internal standard will be shifted by the mass of the incorporated isotopes. For example, for [¹³C₃,¹⁵N]-pantothenic acid, the precursor ion would be m/z 224.
-
-
Data Presentation
The following tables summarize quantitative data from various studies employing stable isotope dilution assays for this compound.
Table 1: Performance Characteristics of this compound SIDA Methods
| Parameter | Study 1 | Study 2 | Study 3 |
| Sample Matrix | Fortified Foods | Food | Human Urine |
| Internal Standard | [¹³C₆, ¹⁵N₂]-Pantothenic Acid | [¹³C₃,¹⁵N]-Pantothenic Acid | Hopantenic Acid* |
| Linearity Range | 0.08 - 1.2 µg/mL | 10 - 1500 µg/L | 0.25 - 10 µg/mL |
| Correlation (r²) | 0.9998 | Not Reported | 0.999 |
| Recovery | 95% - 106% | 91.0% - 105% | 96% - 108% |
| Intra-assay RSD | 1.1% | 0.46% - 3.0% | < 5% |
| Inter-assay RSD | 2.5% - 6.0% | Not Reported | Not Reported |
| Limit of Detection | Not Reported | 3.0 µg/kg | 0.1 µg/mL |
| Reference | [2][13] | [8] | [7] |
*Note: Hopantenic acid is a structural analog and not a stable isotope-labeled internal standard, which may not correct for all matrix effects as effectively.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a precursor to Coenzyme A (CoA), which is central to metabolism.
Caption: Role of this compound in Metabolism.
Conclusion
The stable isotope dilution assay coupled with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of this compound in a wide range of biological and food matrices.[1][4] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring the reliability of the results. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the fields of nutrition, clinical chemistry, and drug development.
References
- 1. This compound quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. imrpress.com [imrpress.com]
- 5. Analysis of Free this compound in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 6. books.rsc.org [books.rsc.org]
- 7. Determination of vitamin B5 in human urine by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in Food by LC-MS/MS [qikan.cmes.org]
- 9. books.rsc.org [books.rsc.org]
- 10. kcl.ac.uk [kcl.ac.uk]
- 11. Determination of vitamin B5 in a range of fortified food products by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 13. This compound (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Detection of Pantothenic Acid (Vitamin B5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid (Vitamin B5) is an essential nutrient crucial for various metabolic processes, including the synthesis of coenzyme A (CoA) and the metabolism of carbohydrates, proteins, and fats.[1][2][3] Accurate quantification of this compound is vital in nutritional analysis, food fortification, pharmaceutical quality control, and clinical diagnostics.[3][4] While traditional methods like microbiological assays and liquid chromatography-mass spectrometry (LC-MS/MS) are reliable, immunoassays offer a rapid, high-throughput, and cost-effective alternative for the detection of this small molecule.[4][5]
These application notes provide detailed protocols for the development of immunoassays for this compound, including indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and lateral flow immunoassay (LFIA). The protocols cover hapten-carrier conjugate synthesis, antibody production, assay procedures, sample preparation, and data analysis.
Principle of Immunoassay for this compound
Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and produce specific antibodies, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[5] The resulting immunogen is then used to immunize an animal (e.g., a rabbit) to generate polyclonal antibodies against this compound.
The most common immunoassay format for small molecules like this compound is the competitive immunoassay. In this format, free this compound in a sample competes with a labeled or immobilized this compound conjugate for binding to a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following tables summarize the performance characteristics of various immunoassays for this compound detection as reported in the literature.
Table 1: Performance of Indirect Competitive ELISA (ic-ELISA) for this compound Detection
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 32.22 ng/mL | [4][6] |
| Linear Range | 64.44 - 628.84 ng/mL | [4][6] |
| Average Recoveries | 88.60 - 110.11% | [4][6] |
Table 2: Performance of Lateral Flow Immunoassay (LFIA) for this compound Detection
| Sample Matrix | Limit of Detection (LOD) | Reference |
| B-complex Vitamin tablets | 71.99 ng/mL | [4][6] |
| Energy drink | 115.80 ng/mL | [4][6] |
| Infant milk powder | 240.12 ng/mL | [4][6] |
Experimental Protocols
Part 1: Preparation of Immunogen (this compound-BSA Conjugate)
This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA) using the carbodiimide (EDC) crosslinker chemistry.
Materials:
-
D-Pantothenic acid
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for two-step conjugation)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Ultrapure water
Procedure:
-
Prepare BSA Solution: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in Conjugation Buffer. The molar ratio of hapten to carrier protein is critical and may require optimization. A starting point is a 20-50 fold molar excess of this compound to BSA.
-
Activate this compound (One-Step Method):
-
Add the this compound solution to the BSA solution while gently stirring.
-
Dissolve EDC in cold ultrapure water to a concentration of 10 mg/mL immediately before use.
-
Add the EDC solution to the this compound-BSA mixture. A common starting molar ratio of EDC to this compound is 1.5:1.
-
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1X PBS at 4°C for 48 hours, with at least three buffer changes.
-
Alternatively, purify the conjugate using a desalting column equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the protein concentration of the conjugate using a BCA or Bradford protein assay.
-
Confirm successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the conjugate in aliquots at -20°C.
-
Diagram 1: this compound-BSA Conjugation Workflow
Caption: Workflow for the conjugation of this compound to BSA using EDC chemistry.
Part 2: Polyclonal Antibody Production in Rabbits
This protocol provides a general guideline for the production of polyclonal antibodies against the this compound-BSA conjugate in New Zealand White rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound-BSA conjugate (immunogen)
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
New Zealand White rabbits (2-3 kg)
-
Syringes and needles (23-25 gauge)
Procedure:
-
Pre-immune Bleed: Collect a blood sample from each rabbit before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0):
-
Prepare the immunogen emulsion by mixing an equal volume of the this compound-BSA conjugate (e.g., 1 mg/mL in PBS) with Freund's Complete Adjuvant (CFA).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, thick emulsion is formed.
-
Inject a total of 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations (Days 14, 28, 49):
-
Prepare the immunogen emulsion by mixing an equal volume of the this compound-BSA conjugate (e.g., 0.5 mg/mL in PBS) with Freund's Incomplete Adjuvant (IFA).
-
Inject a total of 1 mL of the emulsion subcutaneously at multiple sites.
-
-
Test Bleeds and Titer Determination (Days 35, 56):
-
Collect a small amount of blood from the marginal ear vein.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Determine the antibody titer using an indirect ELISA (see Part 3 protocol) to assess the immune response.
-
-
Final Bleed and Antibody Purification:
-
Once a high antibody titer is achieved, perform a final bleed.
-
Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography according to the manufacturer's instructions.
-
Determine the concentration of the purified antibody and store at -20°C or -80°C.
-
Diagram 2: Rabbit Immunization Schedule
Caption: A typical immunization and bleeding schedule for polyclonal antibody production.
Part 3: Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol outlines the procedure for quantifying this compound in a sample using an indirect competitive ELISA format.
Materials:
-
Coating Antigen: this compound-BSA conjugate
-
Primary Antibody: Purified anti-pantothenic acid antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
This compound standard
-
96-well microtiter plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Sample/Standard Diluent: PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the this compound-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
Prepare a serial dilution of this compound standards in Sample/Standard Diluent.
-
Prepare samples by diluting them in Sample/Standard Diluent.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-pantothenic acid antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody:
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Diagram 3: Indirect Competitive ELISA Principle
References
- 1. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Determination of this compound in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kcl.ac.uk [kcl.ac.uk]
- 4. Immunoassays for the rapid detection of this compound in pharmaceutical and food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an ELISA for this compound (vitamin B5) for application in the nutrition and biological fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Models for Studying Pantothenic Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all forms of life. Its biological significance stems from its role as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the 4'-phosphopantetheine moiety of acyl carrier proteins (ACP).[1] CoA is a ubiquitous and indispensable cofactor involved in numerous critical metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids and neurotransmitters.[1][2] Given its central role in cellular metabolism, understanding the mechanisms of this compound transport, its conversion to CoA, and the regulation of this pathway is crucial for drug development, toxicology, and nutritional science.[3][4]
In vitro models provide powerful, controlled systems to investigate these processes at the molecular and cellular levels. These models range from cell-free enzymatic systems to complex, multi-cellular cultures that mimic physiological conditions. This document provides detailed notes and protocols for utilizing various in vitro models to study this compound metabolism.
Overview of In Vitro Models
A variety of in vitro systems are available to study different aspects of this compound metabolism, from intestinal absorption to its ultimate utilization in CoA synthesis within specific cell types.
-
Intestinal Cell Models: Human colon adenocarcinoma cells, such as Caco-2, are widely used to model the intestinal barrier and study the absorption of nutrients, including this compound.[5][6] These cells differentiate into a polarized monolayer of enterocytes, expressing transporters like the sodium-dependent multivitamin transporter (SMVT), which is responsible for the uptake of this compound, biotin, and lipoate.[5][7][8]
-
Liver Cell Models: The liver is a central hub for metabolism. Primary human hepatocytes (PHH) are considered the gold standard for in vitro liver models as they reflect the specific metabolism of the human liver.[9][10] However, due to their limited availability, hepatoma cell lines like HepG2/C3A are frequently used.[11] These models are invaluable for studying CoA biosynthesis, the effects of xenobiotics on this compound metabolism, and screening for small molecule modulators of key enzymes like pantothenate kinase (PanK).[11][12][13]
-
Neuronal Cell Models: Pantothenate kinase-associated neurodegeneration (PKAN) is a serious neurological disorder resulting from mutations in the PANK2 gene.[3][14] In vitro neuronal models are critical for investigating the pathological mechanisms of PKAN and for testing potential therapeutic strategies, such as compounds that can modulate PanK activity or bypass the metabolic block.[14][15]
-
Placental Cell Models: Choriocarcinoma cell lines, such as JAr and BeWo, have been used to characterize the transport of this compound across the placental barrier, which is mediated by a sodium-dependent process.[7]
-
Cell-Free Reconstituted Systems: For detailed biochemical and kinetic analysis of the CoA biosynthetic pathway, cell-free systems are ideal.[16] These involve reconstructing the metabolic pathway outside of a cell using purified recombinant enzymes.[2][16] This approach allows for precise control over substrate and enzyme concentrations and eliminates confounding variables from other cellular processes, making it perfect for studying enzyme kinetics and feedback inhibition mechanisms.[1][16]
Key Metabolic Pathway: Coenzyme A Biosynthesis
This compound is converted to CoA through a conserved five-step enzymatic pathway. Pantothenate kinase (PanK) catalyzes the first and rate-limiting step, making it a key point of regulation.[1][3] In bacteria and eukaryotes, PanK activity is often subject to feedback inhibition by CoA and its thioesters, which tightly controls cellular CoA levels.[1][16]
Data Presentation
Quantitative analysis is fundamental to understanding the kinetics and regulation of this compound metabolism. The following table summarizes key kinetic parameters from in vitro studies.
| Parameter | Model System | Value | Description | Reference |
| Pantothenate Transport | ||||
| Km | JAr human placental cells | 2.1 ± 0.2 µM | Michaelis-Menten constant for Na+-dependent pantothenate uptake. | [7] |
| Vmax | JAr human placental cells | 341 ± 12 pmol/mg protein/10 min | Maximal velocity of Na+-dependent pantothenate uptake. | [7] |
| Enzyme Kinetics & Inhibition | ||||
| KM (ATP) | Human PanK3 | 311 ± 53 µM | Michaelis-Menten constant for ATP. | [11] |
| KM (Pantothenate) | Human PanK3 | 14 ± 0.1 µM | Michaelis-Menten constant for pantothenate. | [11] |
| IC50 (PZ-2891) | Human PanK1β | 40.2 ± 4.4 nM | Half maximal inhibitory concentration of PZ-2891. | [17] |
| IC50 (PZ-2891) | Human PanK2 | 0.7 ± 0.08 nM | Half maximal inhibitory concentration of PZ-2891. | [17] |
| IC50 (PZ-2891) | Human PanK3 | 1.3 ± 0.2 nM | Half maximal inhibitory concentration of PZ-2891. | [17] |
| IC50 (Compound 7) | Human PanK3 | 25 nM | Half maximal inhibitory concentration of a tricyclic PanK inhibitor. | [18] |
| Cellular CoA Modulation | ||||
| EC50 (Tamoxifen) | PanK3 (in vitro) | 4 µM | Half maximal effective concentration for PanK3 activation. | [11] |
Experimental Protocols
Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Radiochemical)
This protocol is adapted from methods used to characterize PanK inhibitors and activators and measures the phosphorylation of radiolabeled pantothenate.[14]
Materials:
-
Purified recombinant PanK enzyme (e.g., human PANK3)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
ATP solution: 2.5 mM
-
D-[1-¹⁴C]pantothenate (specific activity ~20-60 mCi/mmol)
-
Stop Solution: 10% (v/v) acetic acid
-
Chromatography paper (e.g., Whatman 3MM)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL, combine:
-
5 µL of 10x Reaction Buffer
-
5 µL of 25 mM ATP (final concentration 2.5 mM)
-
A specific amount of D-[1-¹⁴C]pantothenate (e.g., to a final concentration of 45 µM)[14]
-
Test compound dissolved in a suitable solvent (e.g., DMSO), or solvent alone for control.
-
Nuclease-free water to bring the volume to 45 µL.
-
-
Enzyme Addition: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 5 µL of a pre-diluted PanK enzyme solution (e.g., to a final concentration of 5 nM) to start the reaction.[14]
-
Incubation: Incubate the reaction at 37°C for a time within the linear range of the assay (e.g., 10 minutes).[14]
-
Stop Reaction: Terminate the reaction by adding a small volume of Stop Solution (e.g., 4 µL of 10% acetic acid).[14]
-
Separation: Spot a portion of the reaction mixture (e.g., 20 µL) onto a strip of chromatography paper. Allow it to dry. Separate the unreacted [¹⁴C]pantothenate from the phosphorylated product, [¹⁴C]phosphopantothenate, using an appropriate chromatography system.
-
Quantification: Cut out the section of the paper corresponding to the phosphorylated product. Place it in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and convert this to enzyme activity (e.g., in pmol/min/mg). For inhibitor studies, calculate the percent inhibition relative to the control and determine the IC₅₀ value.
Protocol 2: Pantothenate Uptake Assay in Cultured Cells
This protocol describes a method to measure the transport of this compound into adherent cultured cells, based on studies in JAr cells.[7]
Materials:
-
Adherent cell line (e.g., Caco-2, JAr, HepG2)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 24-well)
-
Uptake Buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)
-
[¹⁴C]Pantothenate
-
Ice-cold Stop Buffer (Uptake Buffer without substrate)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates at an appropriate density and grow until they form a confluent monolayer.
-
Preparation: On the day of the experiment, aspirate the culture medium from the wells.
-
Washing: Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.
-
Pre-incubation: Add 0.5 mL of pre-warmed Uptake Buffer to each well and pre-incubate at 37°C for 15-20 minutes to allow cells to equilibrate.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add 0.5 mL of Uptake Buffer containing a known concentration of [¹⁴C]Pantothenate and any test compounds (e.g., inhibitors or unlabeled pantothenate for competition studies).
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes). Ensure this time point is within the linear range of uptake.
-
Stop Uptake: Terminate the transport process by rapidly aspirating the uptake solution and washing the monolayer three times with 1 mL of ice-cold Stop Buffer.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of Cell Lysis Buffer to each well and incubating for at least 1 hour at room temperature.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Use another aliquot of the lysate to determine the total protein content using a standard protein assay.
-
-
Analysis: Calculate the rate of pantothenate uptake, normalizing the radioactivity to the protein concentration and the incubation time. The results are typically expressed as pmol/mg protein/min.
Protocol 3: General Workflow for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic pathways within a cell at steady state.[19] Using stable isotope tracers like ¹³C-labeled this compound allows for the detailed mapping of carbon transitions through the CoA biosynthetic pathway and into connected metabolic networks.[20][21]
Key Steps:
-
Experimental Design:
-
Select an appropriate in vitro model (e.g., HepG2 cells).
-
Define the culture conditions to achieve a metabolic steady state.
-
Choose a ¹³C-labeled pantothenate tracer that will provide informative labeling patterns in downstream metabolites.
-
-
Isotope Labeling Experiment:
-
Culture cells in a defined medium.
-
Switch to a medium containing the ¹³C-labeled pantothenate and culture until an isotopic steady state is reached (i.e., the labeling pattern of intracellular metabolites is stable).
-
During the experiment, collect media samples to measure the rates of nutrient consumption and metabolite secretion.
-
-
Sample Processing:
-
Rapidly harvest the cells and quench all enzymatic activity to preserve the in vivo metabolic state, often by using cold methanol.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., a methanol/chloroform/water mixture).
-
-
Analytical Measurement:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This determines the mass isotopomer distributions (MIDs) for key metabolites (e.g., CoA, acetyl-CoA, TCA cycle intermediates).
-
-
Computational Modeling:
-
Construct a stoichiometric model of the relevant metabolic network, including the CoA biosynthesis pathway and connected pathways.
-
Use specialized software to fit the experimentally measured MIDs and extracellular rates to the model.
-
The software performs an iterative process to calculate the set of metabolic fluxes that best explains the observed labeling patterns.
-
-
Data Interpretation:
-
The output is a detailed flux map, which provides quantitative rates for each reaction in the network. This map can reveal metabolic bottlenecks, pathway rerouting in response to perturbations (e.g., drug treatment), and the relative contribution of different pathways to cellular functions.[20]
-
Applications in Research and Drug Development
-
Drug Discovery: In vitro models are essential for screening and characterizing compounds that inhibit or activate enzymes in the CoA pathway.[14][22] For example, targeting bacterial PanK is a strategy for developing novel antibacterial agents, as there are distinct differences between bacterial and mammalian enzymes.[1]
-
Toxicology: These models help assess how xenobiotics or drug candidates interfere with this compound metabolism, which could lead to cellular toxicity.[13]
-
Nutritional Science: Cell culture models are used to study the mechanisms of vitamin transport and the cellular consequences of vitamin deficiency, helping to define the roles of this compound in maintaining cellular homeostasis.[5][23][24]
-
Disease Modeling: In vitro systems, particularly those using patient-derived cells or genetically modified cells, are crucial for understanding the pathophysiology of metabolic disorders like PKAN and for testing the efficacy of potential treatments.[15][25]
References
- 1. Biosynthesis of this compound and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Production of Coenzyme A Using Thermophilic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B5 (this compound) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer | Crick [crick.ac.uk]
- 5. Intestinal absorption of water-soluble vitamins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based intestinal absorption models combined with food and digestive matrixes to study toxicity and in vitro bioavailability of food bioactives and contaminants | RE-Place [re-place.be]
- 7. Characterization of a sodium-dependent vitamin transporter mediating the uptake of pantothenate, biotin and lipoate in human placental choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cell sources for in vitro human liver cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Dimensional Cell Co-Culture Liver Models and Their Applications in Pharmaceutical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Liver Diseases and Hepatocyte In Vitro Cell Culture Model [visikol.com]
- 14. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deprivation of this compound elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. enach.org [enach.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 20. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 21. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Transient vitamin B5 starving improves mammalian cell homeostasis and protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Deprivation of this compound elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Pantothenic Acid Deficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of inducing and characterizing pantothenic acid (Vitamin B5) deficiency in rodent models. The following sections detail the necessary diets, protocols for assessing physiological and behavioral changes, and methods for biochemical and histopathological analysis.
Introduction to this compound Deficiency Models
This compound is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] Animal models of this compound deficiency are instrumental in understanding the physiological roles of this vitamin and the pathophysiology of its deficiency, which can lead to a range of abnormalities including growth retardation, dermatological issues, and neurological disorders.[2] These models are particularly relevant for studying conditions where this compound metabolism is implicated, such as pantothenate kinase-associated neurodegeneration (PKAN).[3]
Induction of this compound Deficiency: Experimental Diets
The primary method for inducing this compound deficiency in animal models is through the administration of a specially formulated diet lacking this vitamin.
This compound-Deficient Diet for Mice
A common approach involves feeding mice a purified, amino acid-defined diet where the vitamin mix excludes calcium pantothenate. The control diet contains the complete vitamin mix. Diets can be customized to contain intermediate levels of this compound to study dose-dependent effects.[4]
Table 1: Composition of Experimental Diets for Mice
| Ingredient | Control Diet (TD 99366) (g/kg) | PA-Deficient Diet (TD 03346) (g/kg) |
| Alcohol-Extracted Casein | 200.0 | 200.0 |
| Corn Starch | 397.5 | 397.5 |
| Sucrose | 100.0 | 100.0 |
| Cellulose | 50.0 | 50.0 |
| Soybean Oil | 70.0 | 70.0 |
| Mineral Mix (AIN-93G-MX) | 35.0 | 35.0 |
| Vitamin Mix (with PA) | 10.0 | - |
| Vitamin Mix (without PA) | - | 10.0 |
| L-Cystine | 3.0 | 3.0 |
| Choline Bitartrate | 2.5 | 2.5 |
| Calcium Pantothenate | 0.0208 | 0.0 |
Note: The control diet's vitamin mix provides approximately 20.8 mg/kg of calcium pantothenate.[4] Diets are commercially available from vendors like Teklad Laboratories.
This compound-Deficient Diet for Rats
Similarly, a purified diet is used to induce this compound deficiency in rats. The composition is adjusted to meet the nutritional requirements of rats, with the omission of calcium pantothenate in the vitamin mix for the deficient group.
Table 2: Composition of Experimental Diets for Rats
| Ingredient | Control Diet (g/kg) | PA-Deficient Diet (g/kg) |
| Casein (Vitamin-Free) | 180.0 | 180.0 |
| Corn Starch | 465.7 | 465.7 |
| Sucrose | 150.0 | 150.0 |
| Cellulose | 50.0 | 50.0 |
| Soybean Oil | 70.0 | 70.0 |
| Mineral Mix (AIN-93M-MX) | 35.0 | 35.0 |
| Vitamin Mix (with PA) | 10.0 | - |
| Vitamin Mix (without PA) | - | 10.0 |
| L-Cystine | 3.0 | 3.0 |
| Choline Bitartrate | 2.5 | 2.5 |
| Calcium Pantothenate | 0.016 | 0.0 |
Note: Composition is based on standard AIN-93M purified diets for rodents, with modification to the vitamin mix.
Assessment of this compound Deficiency Phenotypes
A range of physiological and behavioral assessments can be employed to characterize the phenotype of this compound deficient animals.
Clinical Signs and Growth Monitoring
Table 3: Common Clinical Signs of this compound Deficiency in Rodents
| Species | Clinical Signs |
| Mouse | Poor grooming, graying and/or discolored patches of fur, decreased body weight, hunched posture, eye lesions, facial sores, azoospermia, and a progressive movement disorder characterized by a low-lying pelvis, slow steps, and dragging rear limbs.[2][4] |
| Rat | Growth retardation, achromotrichia (loss of hair pigment), dermatitis, and oral manifestations.[5][6] |
Protocol for Growth Monitoring:
-
Weigh animals at the start of the dietary intervention and at regular intervals (e.g., weekly).
-
Record body weights and calculate the rate of weight gain.
-
Visually inspect animals for the clinical signs listed in Table 3 and score their severity if applicable.
Neurological and Behavioral Assessment
The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[7][8]
Protocol for Open Field Test:
-
Apparatus: A square or circular arena (e.g., 44.5 x 44.5 x 20 cm) made of clear Plexiglas. The arena is often divided into a central and a peripheral zone.[8]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.[8]
-
Procedure:
-
Data Analysis: The software analyzes parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between animals to remove olfactory cues.[9]
The rotarod test assesses motor coordination, balance, and motor learning.[10][11]
Protocol for Rotarod Test:
-
Apparatus: A commercially available rotarod apparatus with a rotating rod.
-
Acclimation/Training:
-
Procedure:
-
Trials: Typically, 3-5 trials are conducted with an inter-trial interval of at least 15 minutes.[10][11]
-
Cleaning: Clean the rod and the base with 70% ethanol between animals.
Biochemical and Histopathological Analysis
Measurement of Coenzyme A Levels
Reduced tissue levels of CoA are a direct biochemical indicator of this compound deficiency. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying CoA.[13][14][15]
Protocol for CoA Measurement by HPLC:
-
Tissue Homogenization:
-
Extraction:
-
Centrifuge the homogenate to pellet proteins.[15]
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Separate CoA and its derivatives on a suitable column (e.g., C18).
-
Quantify the peaks by comparing their area to a standard curve of known CoA concentrations.
-
For increased sensitivity, derivatization with a fluorescent tag like monobromobimane (mBBr) can be employed, followed by fluorescence detection.[13]
Table 4: Expected Changes in Biochemical Markers in this compound Deficiency
| Marker | Tissue | Expected Change |
| This compound | Whole Blood, Urine | Decrease[3] |
| Coenzyme A | Liver, Brain, Heart | Decrease |
| Acetyl-CoA | Liver, Brain | Decrease |
Histopathological Analysis
Histopathological examination of tissues can reveal cellular and structural changes resulting from this compound deficiency.
Protocol for Histopathological Analysis of Brain and Liver:
-
Tissue Fixation:
-
Tissue Processing and Embedding:
-
Dehydrate the tissues through a graded series of ethanol.[17]
-
Clear the tissues with xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Microscopic Examination:
Visualizations
Caption: Experimental workflow for this compound deficiency studies.
Caption: this compound's role in CoA synthesis and deficiency effects.
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Deprivation of this compound elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Deprivation of this compound elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral manifestations in rats fed synthetic diets deficient in this compound and biotin; methods and general gross symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of partial this compound deficiency on reproductive performance of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. mmpc.org [mmpc.org]
- 9. anilocus.com [anilocus.com]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 14. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard histology protocol [jax.org]
- 17. mdpi.com [mdpi.com]
- 18. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Histological structure of adult mouse brain in protein-deficient nutrition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming instability of pantothenic acid in prepared solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the instability of pantothenic acid in prepared solutions.
Troubleshooting Guides
Issue: Rapid degradation of this compound in a freshly prepared aqueous solution.
-
Question: I prepared a pure aqueous solution of this compound, and it seems to be degrading quickly. What could be the cause?
-
Answer: this compound is known to be unstable in pure aqueous solutions, especially under acidic or alkaline conditions.[1][2][3] The pH of your solution is a critical factor; degradation is significantly accelerated in pH domains below 4 and above 7.[2] In such conditions, you could see up to 40% degradation within an hour.[2] Temperature also plays a crucial role, with higher temperatures accelerating the degradation process.[4]
Issue: Precipitation observed in a this compound-containing cell culture medium.
-
Question: After adding a this compound solution to my cell culture medium, I noticed a precipitate. What is happening?
-
Answer: This could be due to a few factors. If you are using a concentrated stock solution of calcium pantothenate, the calcium ions might be reacting with phosphates in your medium to form insoluble calcium phosphate. Also, ensure your this compound solution's pH is compatible with the medium to avoid shocking the system and causing components to fall out of solution.
Issue: Inconsistent experimental results when using prepared this compound solutions.
-
Question: My experimental results are not reproducible, and I suspect it's related to the this compound solution I'm using. How can I ensure consistency?
-
Answer: The instability of this compound can lead to a decrease in its effective concentration over time, causing inconsistent results. It is crucial to control the pH and temperature of your solutions. For best results, prepare fresh solutions before each experiment or use a stabilized form of this compound. Storing aqueous solutions for more than a day is not recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound solution stability?
A1: The decomposition rate of this compound is lowest in the pH range of 4.0 to 7.0.[2] One study indicated that the decomposition rate constant decreased as the pH increased from 4.0 to 6.46.[6] Therefore, maintaining a pH within this slightly acidic to neutral range is recommended for maximal stability.
Q2: How does temperature affect the stability of this compound solutions?
A2: The degradation of this compound follows first-order kinetics and is highly dependent on temperature.[4][7] The rate of degradation increases significantly with a rise in temperature.[4] For long-term storage of stock solutions, it is advisable to store them at -20°C.
Q3: What are the primary degradation products of this compound?
A3: this compound undergoes hydrolysis, breaking down into β-alanine and pantoic acid. The pantoic acid can then form pantoyl lactone.
Q4: Are there more stable alternatives to this compound for use in solutions?
A4: Yes. Calcium pantothenate, the calcium salt of this compound, is more stable and is commonly used in dietary supplements and for study purposes.[8] Panthenol (or dexpanthenol), a stable alcohol analog, is another alternative that is readily converted to this compound in the body.[3]
Q5: How can I stabilize my this compound solutions?
A5: Besides controlling pH and temperature, you can use a stabilized form like calcium pantothenate. For complex formulations like multivitamin preparations, stabilizers such as magnesium or calcium lactate or carbonate have been used. In some cases, for parenteral solutions containing various vitamins and trace elements, weak organic acids like maleic acid have been employed as stabilizers.[9]
Q6: What is the impact of light and oxygen on this compound stability?
A6: Oxidation can contribute to the degradation of this compound.[10] It is good practice to protect solutions from light and to minimize exposure to air, especially for long-term storage, to reduce oxidative degradation.
Data Presentation
Table 1: Thermal Degradation Kinetics of this compound
| Temperature (°C) | Degradation Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 90 - 120 | Follows first-order kinetics | 58.86 | [4][7] |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Highly unstable in acidic (pH < 4) and alkaline (pH > 7) conditions. | Maintain pH between 4.0 and 7.0. |
| Temperature | Degradation rate increases with temperature. | Prepare fresh solutions or store at low temperatures (e.g., -20°C). |
| Form | Free acid is less stable. | Use calcium pantothenate or panthenol for improved stability. |
| Oxygen & Light | Can contribute to oxidative degradation. | Store solutions protected from light and minimize air exposure. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Calcium Pantothenate
This protocol outlines a high-performance liquid chromatography (HPLC) method to determine the concentration of calcium pantothenate in solution and monitor its stability over time.
1. Materials and Reagents:
-
Calcium pantothenate standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Deionized water
-
Ampicillin (as an internal standard)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of potassium dihydrogen phosphate in deionized water and adjust the pH to 2.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile.
-
Internal Standard Solution: Prepare a stock solution of ampicillin in deionized water.
-
Standard Solution: Accurately weigh and dissolve calcium pantothenate in deionized water to prepare a stock solution. Create a series of calibration standards by diluting the stock solution and adding a fixed amount of the internal standard solution to each.
-
Sample Solution: Prepare your experimental this compound solution and add the same fixed amount of the internal standard solution.
4. Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH 2.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 204 nm
-
Injection Volume: 20 µL
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area ratio of calcium pantothenate to the internal standard against the concentration.
-
Inject the sample solution and determine its concentration from the calibration curve.
-
To conduct a stability study, store your sample solutions under desired conditions (e.g., different temperatures, pH values) and analyze aliquots at various time points.
Visualizations
Caption: Biosynthesis of Coenzyme A from this compound.
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability of Vitamin B5 | springerprofessional.de [springerprofessional.de]
- 4. Thermal degradation kinetics of nicotinic acid, this compound and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetic Studies on the Thermal Degradation of this compound -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. EP0247616A2 - Stabilization of multivitamin/trace elements formulations - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pantothenic Acid Derivatization for GC-MS Analysis
Welcome to the technical support center for the analysis of pantothenic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the derivatization of this compound for GC-MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of this compound.
Diagram of the Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound GC-MS analysis.
| Issue | Possible Cause | Recommended Action |
| No peaks or very small analyte peak | Incomplete derivatization: The derivatization reaction did not proceed to completion. | - Ensure reagents are fresh and not expired.- Optimize reaction time and temperature.- Confirm the absence of water in the sample. |
| Analyte degradation: this compound may have degraded during sample preparation or extraction. | - Review extraction procedures for harsh conditions (e.g., high temperatures, extreme pH).[1] | |
| GC-MS system issue: Problems with the injector, column, or detector. | - Perform routine maintenance on the GC-MS system.- Check for leaks in the injector. | |
| Peak tailing | Active sites in the GC system: Polar analytes can interact with active sites in the liner or column. | - Use a deactivated or inert inlet liner.- Trim the first few centimeters of the GC column.[2] |
| Improper column installation: The column is not correctly positioned in the inlet or detector. | - Re-install the column according to the manufacturer's instructions. | |
| Multiple peaks for this compound | Incomplete derivatization: Partial derivatization can lead to multiple silylated forms of the analyte. | - Increase the amount of derivatizing reagent.- Extend the reaction time or increase the temperature. |
| Presence of isomers or degradation products: The sample may contain isomers or this compound may have degraded into multiple products. | - Optimize chromatographic separation to resolve isomers.- Review sample handling to minimize degradation. | |
| Matrix interference: Components from the sample matrix may co-elute with the analyte. | - Improve sample clean-up procedures, such as using solid-phase extraction (SPE). | |
| Low recovery or poor sensitivity | Suboptimal derivatization conditions: Reaction conditions are not optimized for your sample matrix. | - Perform a design of experiments (DoE) to optimize derivatization parameters (reagent volume, temperature, time). |
| Loss of analyte during sample preparation: The analyte may be lost during extraction or solvent evaporation steps. | - Validate the extraction method for recovery.- Use a gentle stream of nitrogen for solvent evaporation. | |
| Moisture in the sample: Water will react with silylating reagents, reducing their effectiveness. | - Ensure all glassware is thoroughly dried.- Evaporate the sample to complete dryness before adding the derivatization reagent.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar molecule with low volatility due to the presence of hydroxyl and carboxylic acid functional groups.[4] Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making them suitable for analysis by gas chromatography.[5] The most common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[2][6]
Q2: Which derivatization reagents are recommended for this compound?
A2: Silylating reagents are highly effective for derivatizing the hydroxyl and carboxylic acid groups in this compound. Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[2][3]
| Reagent | Key Features | Common Catalyst |
| BSTFA | Highly reactive, byproducts are volatile. | 1% TMCS |
| MSTFA | Very powerful silylating agent, volatile byproducts.[8] | 1% TMCS |
Q3: My sample extract is not dissolving in the silylating reagent. What should I do?
A3: If the dried sample residue does not dissolve, the derivatization reaction will likely be incomplete.[9] You can try adding a small amount of a dry, aprotic solvent such as pyridine or acetonitrile to aid in dissolution before adding the silylating reagent.[9] Ensure the solvent is completely anhydrous, as any moisture will consume the derivatization reagent.
Q4: I am observing poor reproducibility in my results. What could be the cause?
A4: Poor reproducibility in derivatization can be caused by several factors:
-
Inconsistent reaction conditions: Ensure that the temperature and reaction time are precisely controlled for all samples. Automated derivatization methods can improve reproducibility.[10]
-
Presence of moisture: Even trace amounts of water can affect the derivatization efficiency. Always use dry solvents and glassware.
-
Reagent degradation: Silylating reagents are sensitive to moisture and should be stored in a desiccator and handled under anhydrous conditions.
-
Variability in sample matrix: Complex matrices can introduce variability. Consistent and thorough sample clean-up is crucial.
Q5: How can I confirm that the derivatization of this compound is complete?
A5: To confirm complete derivatization, you can monitor the reaction over time by analyzing aliquots at different time points. The peak corresponding to the fully derivatized this compound should reach a plateau, and no peaks from partially derivatized forms should be observed. Additionally, injecting an underivatized standard will show a significantly different retention time or no peak at all, confirming the necessity of the derivatization step.
Experimental Protocols
General Workflow for this compound Derivatization and GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis of this compound.
Protocol: Silylation of this compound using BSTFA with 1% TMCS
This protocol provides a general procedure and may require optimization for specific sample matrices and instrumentation.
1. Sample Preparation and Extraction:
-
Extract this compound from the sample matrix using an appropriate method. For multivitamin tablets, this may involve dissolution in a buffer and sonication.[11] For complex biological samples, a more extensive extraction and clean-up, potentially involving solid-phase extraction (SPE), may be necessary.
-
Transfer a known volume of the extract into a clean, dry reaction vial.
2. Evaporation to Dryness:
-
Evaporate the solvent from the sample extract under a gentle stream of dry nitrogen at a temperature not exceeding 60°C. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.[3]
3. Derivatization:
-
Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
4. Reaction:
-
Heat the reaction vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature should be determined empirically.[7][12]
-
Allow the vial to cool to room temperature before injection.
5. GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Example GC-MS Conditions (to be optimized):
-
Column: A non-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is recommended.[2]
-
Injector Temperature: 250-280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. The Human Metabolome Database lists a tris-TMS derivative of this compound.
-
6. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.[13]
References
- 1. Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. books.rsc.org [books.rsc.org]
- 5. scispace.com [scispace.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of this compound in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Optimizing extraction of pantothenic acid from complex biological matrices
Welcome to the technical support center for the extraction and analysis of pantothenic acid from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and efficient quantification of this compound (Vitamin B5).
Frequently Asked Questions (FAQs)
Q1: What are the most common forms of this compound in biological samples?
A1: In most biological tissues, this compound is predominantly found as a component of Coenzyme A (CoA) and acyl carrier protein (ACP). Free this compound is also present but typically in lower concentrations. Therefore, a hydrolysis step is often necessary to release free this compound for total this compound quantification.
Q2: What is the importance of enzymatic hydrolysis in this compound analysis?
A2: Enzymatic hydrolysis is crucial for the accurate determination of total this compound content in biological samples. Since most this compound is bound in the form of CoA and phosphopantetheine, enzymes are used to liberate the free form of the vitamin. A combination of alkaline phosphatase and pantetheinase is commonly used for this purpose.
Q3: What are the key stability concerns for this compound during extraction?
A3: this compound is sensitive to both acidic and alkaline conditions, as well as heat, which can lead to its degradation.[1][2][3] It is an unstable, hygroscopic, viscous oil in its pure form.[4] Calcium pantothenate, a more stable salt, is often used in commercial supplements.[3][5] During sample preparation, it is crucial to control pH and temperature to minimize degradation and ensure accurate quantification.[1][2]
Q4: How do I choose between HPLC-UV and LC-MS/MS for this compound analysis?
A4: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. HPLC-UV is a robust and widely available technique, but it may lack the sensitivity for samples with very low concentrations of this compound and can be prone to interferences from the sample matrix. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification.
Q5: What are the common challenges encountered when extracting this compound from high-protein matrices like plasma or serum?
A5: High-protein matrices can lead to several challenges, including protein precipitation that can co-precipitate the analyte, leading to low recovery. Proteins can also interfere with chromatographic analysis by clogging the column or causing matrix effects in LC-MS/MS. A protein precipitation step, often using agents like trichloroacetic acid or zinc sulfate, is essential for these sample types.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete enzymatic hydrolysis. | Optimize the enzymatic digestion by ensuring the correct enzyme concentrations (alkaline phosphatase and pantetheinase), pH, temperature, and incubation time. |
| Degradation of this compound during sample processing. | Maintain a neutral or slightly acidic pH (around 4-7) and avoid high temperatures during extraction and storage.[1] | |
| Inefficient extraction from the matrix. | For solid-phase extraction (SPE), ensure the appropriate sorbent and elution solvent are used. For liquid-liquid extraction (LLE), optimize the solvent system and pH. | |
| Co-precipitation with proteins. | Optimize the protein precipitation step. Ensure complete precipitation and careful separation of the supernatant. | |
| High Variability in Results | Inconsistent sample preparation. | Standardize all steps of the extraction protocol, including volumes, incubation times, and temperatures. Use of an internal standard is highly recommended. |
| Instability of the analyte in prepared samples. | Analyze samples as quickly as possible after preparation. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. | |
| Matrix effects in LC-MS/MS. | Use a stable isotope-labeled internal standard to compensate for matrix effects. Optimize the sample cleanup procedure to remove interfering substances. | |
| Chromatographic Issues: Peak Tailing | Secondary interactions with the column. | Acidify the mobile phase (e.g., with formic acid) to suppress the ionization of residual silanols on the column. Use a column with end-capping.[7] |
| Column overload. | Reduce the injection volume or dilute the sample.[4] | |
| Column contamination or degradation. | Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent.[5] | |
| Chromatographic Issues: Split Peaks | Co-elution with an interfering compound. | Adjust the mobile phase composition or gradient to improve separation.[5] |
| Column void or channeling. | Replace the column.[7] | |
| LC-MS/MS Issues: Signal Suppression or Enhancement | Matrix effects from co-eluting compounds. | Improve sample cleanup using SPE or LLE. Modify the chromatographic method to separate this compound from interfering compounds. Use a stable isotope-labeled internal standard. |
| In-source degradation. | Optimize the ion source parameters, such as temperature and voltages. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Principle | Typical Recovery Rate (%) | Advantages | Disadvantages | Suitable Matrices |
| Enzymatic Hydrolysis | Uses enzymes (e.g., alkaline phosphatase and pantetheinase) to release bound this compound.[8][9] | 90-105% | High specificity for releasing bound forms, mild conditions. | Can be time-consuming, enzymes can be a source of contamination. | Whole blood, tissues, food matrices.[8][10] |
| Acid Hydrolysis | Uses strong acid (e.g., HCl) at elevated temperatures to hydrolyze bound forms.[11] | 85-95% | Relatively fast and simple. | Can cause degradation of this compound if not carefully controlled.[11] | Food matrices, some biological samples. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively adsorb and then elute this compound. | 90-110% | High purity of the final extract, can concentrate the analyte. | Can be more expensive, requires method development. | Urine, plasma, beverages.[12] |
| Liquid-Liquid Extraction (LLE) | Partitions this compound between two immiscible liquid phases. | 80-95% | Simple and inexpensive. | Can be less selective, may require large volumes of organic solvents. | Aqueous samples with low complexity. |
| Protein Precipitation | Uses a precipitating agent (e.g., trichloroacetic acid, zinc sulfate) to remove proteins.[6] | 95-108%[13] | Simple and fast for high-protein samples. | May not remove all interfering substances, risk of co-precipitation. | Plasma, serum, whole blood.[6] |
Table 2: Performance of Analytical Methods for this compound Quantification
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linear Range | Advantages | Disadvantages |
| HPLC-UV | 0.39 mg/kg (in royal jelly)[6] | 1.29 mg/kg (in royal jelly)[6] | 50-800 ng[14] | Robust, widely available, relatively low cost. | Lower sensitivity, potential for matrix interference. |
| UPLC-MS/MS | 0.1 µg/mL (in urine)[15] | 0.25 - 3 µg/L (in human milk)[16] | 0.08 - 1.2 µg/mL[13] | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment cost, potential for matrix effects. |
| Microbiological Assay | - | - | Varies with organism and conditions | Measures biologically active this compound. | Time-consuming, less precise, susceptible to interference from antibiotics.[17] |
Experimental Protocols
Protocol 1: Enzymatic Extraction of Total this compound from Whole Blood
This protocol is designed for the liberation of this compound from its bound forms in whole blood for subsequent analysis by LC-MS/MS.
-
Sample Preparation:
-
Thaw frozen whole blood samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Enzymatic Hydrolysis:
-
To 500 µL of whole blood, add 500 µL of a solution containing alkaline phosphatase (e.g., from bovine intestinal mucosa) and pantetheinase (e.g., from chicken liver). The final concentration of enzymes should be optimized but is typically in the range of 1-10 units/mL.
-
Incubate the mixture at 37°C for 4-6 hours with gentle shaking.
-
-
Protein Precipitation:
-
After incubation, add 1 mL of 10% (w/v) trichloroacetic acid to the sample to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the free this compound.
-
-
Final Preparation for Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is suitable for cleaning up and concentrating this compound from urine samples prior to HPLC or LC-MS/MS analysis.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 3,000 x g for 10 minutes to remove any particulate matter.
-
Adjust the pH of the supernatant to approximately 6.0 with a suitable buffer (e.g., phosphate buffer).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove unretained impurities.
-
Follow with a wash of 1 mL of methanol to remove moderately polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the analytical method.
-
-
Analysis:
-
The reconstituted sample is ready for injection.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound extraction and analysis.
Caption: The five-step enzymatic biosynthesis pathway of Coenzyme A from this compound.[18][19][20][21]
References
- 1. Chemical Stability of Vitamin B5 | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Enzymes for liberation of this compound in blood: use of plasma pantetheinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Determination of this compound in Food by LC-MS/MS [qikan.cmes.org]
- 11. Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and validation of age- and sex-specific reference intervals for serum vitamin B5 in Henan pediatric population by LC-MS/MS [frontiersin.org]
- 13. This compound (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of vitamin B5 in human urine by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Coenzyme A - Wikipedia [en.wikipedia.org]
- 19. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Identifying and mitigating interference in microbiological assays for pantothenic acid
Technical Support Center: Microbiological Assays for Pantothenic Acid
Welcome to the technical support center for the identification and mitigation of interference in microbiological assays for this compound (Vitamin B5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Growth of Lactobacillus plantarum
Q: I am not observing any turbidity in my tubes, even in the highest standard concentration. What could be the cause?
A: A complete lack of growth points to a fundamental issue with the assay components or procedure. Here are the potential causes and solutions:
-
Inoculum Viability: The starter culture of Lactobacillus plantarum (e.g., ATCC 8014) may be non-viable or weakly active. Ensure you are using a fresh stock culture (not older than one week) for inoculation.
-
Incorrect Inoculum Preparation: The process of washing and resuspending the cells is critical. Residual growth medium can carry over this compound, while over-centrifugation can damage the cells. Follow the inoculum preparation protocol carefully.
-
Basal Medium Issues: The assay medium must contain all essential nutrients for L. plantarum except for this compound. If the medium is improperly prepared, missing a key component, or has an incorrect pH, it will not support growth. The optimal pH is typically between 6.5 and 6.8.[1]
-
Incubation Conditions: Ensure the incubation temperature is maintained at 35-37°C for 18-24 hours.[2] Significant deviations can inhibit growth.
-
Presence of Inhibitory Substances: Contamination of glassware with detergents or residual chemicals can inhibit bacterial growth. Use scrupulously cleaned and properly sterilized glassware.[3]
Issue 2: High Background Growth in "Zero Standard" Tubes
Q: My blank tubes (containing no this compound standard) are showing significant turbidity. Why is this happening?
A: High background growth invalidates the assay as it indicates the presence of a growth-promoting substance other than the standard.
-
Contaminated Basal Medium: The basal medium itself may be contaminated with this compound or other growth factors. Use high-purity reagents and "vitamin-free" casein hydrolysate as specified in the medium formulation.
-
Carryover from Inoculum: Insufficient washing of the bacterial cells before inoculation can lead to carryover of this compound from the inoculum broth. Ensure you wash the cells at least three times with sterile saline.[2]
-
Contaminated Water: The water used for preparing media and dilutions must be of high purity (e.g., double-distilled or equivalent).
-
Sample Matrix Effects: If the high background is observed in sample tubes with no expected this compound, components in the sample matrix may be promoting growth.
Issue 3: Non-Linear or Invalid Standard Curve
Q: My standard curve is not linear, or the turbidity values are erratic. What should I do?
A: A reliable standard curve is essential for accurate quantification.[4] Issues with the curve often point to problems with dilution, pipetting, or the overall assay setup.
-
Pipetting Errors: Inaccurate pipetting of the standards or reagents will lead to a non-linear or inconsistent standard curve. Ensure all pipettes are calibrated and use proper technique.
-
Incorrect Standard Preparation: Verify the concentration of your stock and working standards. The this compound stock solution should be prepared fresh daily.
-
Suboptimal Range of Standards: The concentration range of your standards may not be appropriate for the sensitivity of your assay. You may need to adjust the range to achieve a better dose-response relationship.
-
Uniformity of Conditions: Ensure all tubes are treated identically. Variations in incubation time, temperature, or inoculum volume can lead to inconsistent results.
Issue 4: Results are Not Reproducible
Q: I am getting different results when I repeat the assay on the same sample. How can I improve reproducibility?
A: Poor reproducibility can be caused by a combination of the factors mentioned above. Key areas to focus on for improving consistency include:
-
Standardize Inoculum: Use a consistent method for preparing the inoculum for every assay, ensuring the final cell density is the same each time.
-
Control for Matrix Effects: If working with complex samples, matrix effects can be a significant source of variability. Implement a sample cleanup procedure or run a matrix-matched standard curve.
-
Automate Where Possible: Semiautomated systems for dilution and turbidity measurement can significantly improve reproducibility by minimizing manual errors.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with the this compound microbiological assay?
A: Interference can be categorized as either inhibitory (falsely low results) or growth-promoting (falsely high results). Common interfering substances include:
-
Lipids and Fatty Acids: High concentrations of lipids in samples like serum or fatty foods can inhibit the growth of Lactobacillus plantarum.[6][7]
-
High Salt Concentrations: Elevated levels of salts, such as NaCl or neutralization salts from sample extraction, can create osmotic stress and inhibit bacterial growth.[8][9]
-
Antibiotics and Preservatives: Residual antibiotics or antimicrobial preservatives in the sample can inhibit the growth of the test organism.
-
This compound Analogues: Substances structurally similar to this compound, such as pantethine, can be utilized by Lactobacillus plantarum, leading to falsely elevated results.[10]
-
Particulate Matter: Insoluble particles in the sample can increase the initial turbidity, leading to inaccurate readings.
Q2: How can I identify if my sample has an interfering substance?
A: You can test for interference by running recovery experiments. Spike a known amount of this compound into your sample matrix and a control (e.g., water). If the recovery in the sample matrix is significantly lower or higher than in the control, an interfering substance is likely present. Additionally, preparing serial dilutions of your sample can help; if the calculated concentration is not consistent across different dilutions, it suggests matrix interference.
Q3: What is the best way to remove lipids from my samples?
A: For serum or plasma samples, a solvent extraction method is effective. A mixture of butanol and di-isopropyl ether can be used to extract lipids while leaving proteins, including this compound, in the aqueous phase.[4][11] For food samples, solid-phase extraction (SPE) may be necessary.
Q4: My sample is from a food product preserved with salt. How can I mitigate the interference?
A: The primary mitigation strategy is dilution. Diluting the sample extract can lower the salt concentration to a level that is not inhibitory to Lactobacillus plantarum. However, you must ensure that after dilution, the this compound concentration remains within the linear range of the standard curve.
Q5: Are there alternatives to the microbiological assay for this compound?
A: Yes, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are more specific and robust alternatives.[2][12][13][14] These methods are less susceptible to matrix interference but require more specialized equipment.
Data Presentation: Troubleshooting Common Interferences
The following table summarizes the effects of common interfering substances and provides quantitative data where available.
| Interfering Substance | Type of Interference | Mechanism of Action | Quantitative Effect on L. plantarum Growth | Mitigation Strategy |
| Lipids (Hyperlipidemia) | Inhibitory (False Low) | Disruption of bacterial cell membrane integrity and metabolism. | Hyperlipemic serum specimens are a criterion for rejection due to interference.[6][15] | Sample delipidation prior to analysis. |
| High NaCl Concentration | Inhibitory (False Low) | Creates hyperosmotic stress, inhibiting bacterial growth. | Growth is possible at 4-6% NaCl, but a significant decrease in bacterial density is observed at concentrations above 6%.[8][9] | Dilution of the sample extract. |
| High Phosphate Concentration | Can be growth-promoting or inhibitory depending on concentration. | Phosphate is an essential nutrient, but very high levels can alter metabolic pathways. | High phosphate (60 mM) can enhance survival in the stationary phase compared to low phosphate (2 mM).[12][13] | Ensure appropriate buffering and dilution of samples with high phosphate content. |
| Antibiotics/Preservatives | Inhibitory (False Low) | Direct antimicrobial action on L. plantarum. | Varies depending on the substance and its minimum inhibitory concentration (MIC). | Sample cleanup (e.g., SPE) or dilution. |
| Pantethine | Growth-Promoting (False High) | Can be metabolized by some bacteria and utilized as a source of the vitamin.[10] | Data on the quantitative effect is limited, but it is a known interferent. | Use of more specific methods like HPLC or LC-MS/MS. |
| Particulate Matter | Increased Baseline (False High) | Increases the initial turbidity of the sample. | Directly affects optical density readings. | Centrifugation and filtration of the sample extract. |
Experimental Protocols
1. Protocol for Enzymatic Hydrolysis of Bound this compound
This protocol is used for samples where this compound is present in bound forms, such as in many natural food and tissue samples.
-
Homogenization: Homogenize 1-2 grams of the sample in 80 mL of an acetate buffer solution.
-
Enzyme Addition: Add 40 mg of papain and 40 mg of amylase (diastase) to the suspension. Add a few drops of toluene or chloroform to prevent microbial growth during incubation.
-
Incubation: Maintain the suspension at 37°C for 24 hours with gentle agitation.
-
Enzyme Inactivation: Heat the substrate at 100°C for 30 minutes to inactivate the enzymes.
-
pH Adjustment and Filtration: After cooling, adjust the pH to 6.8 with a sodium hydroxide solution. Bring the final volume to 100 mL with the acetate buffer and filter the solution to remove any particulate matter. The filtrate is now ready for dilution and assay.
2. Protocol for Delipidation of Serum or Plasma Samples
This protocol is designed to remove interfering lipids from serum or plasma samples prior to the assay.[3][4][11]
-
Reagent Preparation: Prepare a solvent mixture of butanol and di-isopropyl ether in a 40:60 (v/v) ratio.
-
Extraction: Add one volume of the serum or plasma sample to two volumes of the butanol/di-isopropyl ether mixture in a sealed tube.
-
Agitation: Agitate the mixture by end-over-end rotation at approximately 30 rpm for 30 minutes at room temperature.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 2-5 minutes to separate the aqueous and organic phases.
-
Collection of Aqueous Phase: Carefully remove the upper organic phase. The lower aqueous phase, which contains the delipidated proteins and this compound, is collected for the assay.
-
Removal of Residual Solvent: If necessary, wash the aqueous phase with two volumes of di-isopropyl ether to remove residual butanol. Any remaining solvent can be removed by aspiration under a gentle vacuum at 37°C for a few minutes.
Visualizations
Below are diagrams illustrating key workflows and relationships in the microbiological assay for this compound.
Caption: General workflow for the microbiological assay of this compound.
Caption: A logical flowchart for troubleshooting common assay problems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Delipidation of plasma | Cyberlipid [cyberlipid.gerli.com]
- 5. Semiautomated Method for Microbiological Vitamin Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of solid-state fermentation conditions for high β-galactosidase-producing lactic acid bacteria and its application in low-lactose dairy products [frontiersin.org]
- 7. Metabolic Insights Into the Effects of Nutrient Stress on Lactobacillus plantarum B21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pantethine and related forms of the Lactobacillus bulgaricus factor (LBF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Inorganic phosphate modifies stationary phase fitness and metabolic pathways in Lactiplantibacillus paraplantarum CRL 1905 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accumulation of Polyphosphate in Lactobacillus spp. and Its Involvement in Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aquanal.fr [aquanal.fr]
- 15. bioagilytix.com [bioagilytix.com]
Improving the sensitivity of HPLC methods for pantothenic acid detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of High-Performance Liquid Chromatography (HPLC) methods for pantothenic acid detection.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions to enhance method sensitivity and performance.
Q1: Why am I observing low sensitivity or a weak signal for my this compound peak?
Possible Causes:
-
Suboptimal Wavelength Detection: this compound has a low UV absorbance, making wavelength selection critical.[1]
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.
-
Inadequate Sample Preparation: Matrix components can interfere with the analysis, leading to signal suppression.
-
Column Degradation: Loss of stationary phase or column contamination can reduce separation efficiency.
-
Detector Issues: A failing lamp or contaminated flow cell can lead to decreased sensitivity.[2]
-
Low Injection Volume or Concentration: The amount of analyte injected may be below the method's detection limit.
Solutions:
-
Optimize UV Detection Wavelength: Use a low wavelength, typically around 200-210 nm, for detection.[3][4]
-
Adjust Mobile Phase pH: A slightly acidic mobile phase (pH 2.5-3.0) is often used to ensure this compound is in its non-ionized form, improving retention on a C18 column.[3][5]
-
Enhance Sample Preparation: Implement a thorough sample cleanup procedure, such as protein precipitation or solid-phase extraction (SPE), to remove interfering substances.[3][6][7]
-
Evaluate Column Performance: If the column is old or has been used extensively, replace it. Employ a guard column to protect the analytical column from contaminants.[2]
-
Check Detector and System: Ensure the detector lamp is functioning correctly and the flow cell is clean. Verify that there are no leaks in the system.[2]
-
Increase Sample Concentration: If possible, concentrate the sample or increase the injection volume.
Q2: My chromatogram shows significant baseline noise. What could be the cause?
Possible Causes:
-
Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can create a noisy baseline.[8]
-
Air Bubbles in the System: Air trapped in the pump, detector, or column can cause pressure fluctuations and baseline noise.[2]
-
Pump Malfunction: Inconsistent solvent delivery from the pump can lead to a fluctuating baseline.
-
Detector Lamp Instability: An aging or faulty detector lamp can produce an unstable signal.
Solutions:
-
Prepare Fresh Mobile Phase: Use HPLC-grade solvents and freshly prepared buffers. Filter and degas the mobile phase before use.[8]
-
Purge the System: Purge the pump to remove any air bubbles. Ensure all connections are secure to prevent air from entering the system.
-
Maintain the Pump: Regularly check and maintain the pump seals and check valves.
-
Replace Detector Lamp: If the lamp has exceeded its lifetime, replace it.
Q3: I am seeing peak tailing or fronting for my this compound peak. How can I improve the peak shape?
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Inappropriate Mobile Phase: A mobile phase that is too weak or has an unsuitable pH can result in poor peak shape.
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path and affect peak symmetry.
Solutions:
-
Reduce Sample Load: Dilute the sample or decrease the injection volume.
-
Use a Different Column or Mobile Phase Additive: Consider a column with a different stationary phase or add a competing agent to the mobile phase to block active sites.
-
Optimize Mobile Phase: Adjust the organic solvent concentration or pH of the mobile phase to achieve better peak symmetry.
-
Replace or Clean the Column: If a void is suspected, replace the column. If contamination is the issue, try flushing the column with a strong solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound analysis?
The most commonly used stationary phase for this compound analysis is a C18 (ODS) reversed-phase column.[3][5][6] These columns provide good retention and separation of this relatively polar analyte.
Q2: What mobile phase composition is recommended for optimal separation?
A typical mobile phase for this compound analysis consists of a mixture of an acidic buffer (e.g., phosphate or formate buffer at pH 2.5-3.0) and an organic modifier like acetonitrile or methanol.[3][5] The low pH ensures that the carboxylic acid group of this compound is protonated, leading to better retention on the reversed-phase column.
Q3: How can I prepare samples from complex matrices like food or biological fluids?
For high-protein samples, a protein precipitation step is often necessary. This can be achieved using agents like zinc sulfate or trichloroacetic acid.[3][4] For other complex matrices, solid-phase extraction (SPE) can be an effective cleanup technique to remove interferences and concentrate the analyte.
Q4: Is derivatization necessary to improve the sensitivity of this compound detection?
While not always necessary, derivatization can significantly enhance sensitivity, especially for fluorescence or mass spectrometry detection. However, for routine analysis with UV detection, direct measurement at a low wavelength is often sufficient.[1] For highly sensitive applications, LC-MS/MS is a powerful alternative that does not typically require derivatization.[7]
Quantitative Data Summary
The following tables summarize typical performance data for different HPLC methods for this compound detection.
Table 1: HPLC-UV Methods for this compound Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | L-column2 ODS[3] | C18[6] | C18[5] |
| Mobile Phase | 0.02 mol/L phosphate (pH 3.0) - acetonitrile (95:5)[3] | Sodium phosphate buffer - acetonitrile (97:3)[6] | 0.025 M potassium dihydrogen phosphate (pH 2.5) - acetonitrile[5] |
| Detection | 200 nm[3] | 197 nm[6] | 204 nm[5] |
| Linear Range | Not Specified | 50 - 800 ng[6] | 10 - 50 µg/mL[5] |
| Recovery | >88%[3] | 89 - 98%[6] | >98.96%[5] |
Table 2: LC-MS/MS Methods for this compound Detection
| Parameter | Method 1 | Method 2 |
| Column | L-column2 ODS[3] | Ascentis® Express C18[7] |
| Mobile Phase | 5 mmol/L ammonium formate (0.01% formic acid) - methanol (85:15)[3] | Not Specified |
| Detection | Multiple Reaction Monitoring (MRM)[3] | Mass Spectrometry[7] |
| Linear Range | Not Specified | 1.0 - 1000 µg/L[7] |
| Recovery | >88%[3] | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Food Samples
This protocol is adapted from a method for the analysis of free this compound in foods.[3]
-
Sample Preparation (High-Protein Food):
-
Homogenize 2 g of the sample with 20 mL of water.
-
Add 1 mL of 15% zinc sulfate solution to precipitate proteins.
-
Mix thoroughly and centrifuge.
-
Filter the supernatant to obtain the test solution.
-
-
Sample Preparation (Low-Protein Food):
-
Homogenize 2 g of the sample with 20 mL of 1% formic acid solution.
-
Centrifuge the mixture.
-
Filter the supernatant to obtain the test solution.
-
-
HPLC Conditions:
-
Column: L-column2 ODS
-
Mobile Phase: 0.02 mol/L phosphate solution (pH 3.0) - acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 20 µL
-
Protocol 2: HPLC-UV Analysis of this compound in Infant Milk Formulas
This protocol is based on a method for the determination of this compound in infant milk formulas.[6]
-
Sample Preparation:
-
Deproteinate the sample using acetic acid and sodium acetate solutions.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Filter the supernatant before injection.
-
-
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Sodium phosphate buffer and acetonitrile (97:3, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 197 nm
-
Injection Volume: 50 µL
-
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Sample preparation workflow for this compound analysis.
Caption: Logic for selecting an analytical method.
References
- 1. books.rsc.org [books.rsc.org]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Analysis of Free this compound in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. Determination of this compound in infant milk formulas by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Method Development for Separating Pantothenic Acid from Its Analogs
Welcome to the technical support center for the analytical separation of pantothenic acid and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions (FAQs) related to the separation of this compound, phosphothis compound, panthenol, and pantetheine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating this compound and its analogs?
A1: The most prevalent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and to a lesser extent, Capillary Electrophoresis (CE). HPLC-UV is a robust and cost-effective method suitable for quality control of simpler formulations.[1][2] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.[3][4][5] Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, is particularly effective for retaining and separating these highly polar compounds.[6][7][8]
Q2: What are the key challenges in separating these compounds?
A2: The main challenges stem from the high polarity and structural similarity of this compound and its analogs. Phosphothis compound is acidic, this compound is a weak acid, panthenol is neutral, and pantetheine contains a thiol group, leading to diverse chemical properties that can complicate simultaneous separation. Achieving good retention on traditional reversed-phase HPLC columns can be difficult for these polar analytes.[5][9]
Q3: Can I separate all four analogs (this compound, phosphothis compound, panthenol, and pantetheine) in a single chromatographic run?
A3: While challenging, it is possible to develop a method for the simultaneous separation of these compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, or HILIC are promising approaches.[5][7] These techniques allow for the retention and separation of both neutral and charged polar analytes in a single analysis.
Q4: What are the typical detection wavelengths for HPLC-UV analysis?
A4: Due to the lack of strong chromophores, this compound and its analogs are typically detected at low UV wavelengths, generally between 200 nm and 220 nm.[1][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound and its analogs.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for this compound and/or its analogs are tailing. What are the potential causes and solutions?
A: Peak tailing for these polar compounds is a common issue. Here’s a step-by-step guide to troubleshoot this problem:
-
Cause 1: Secondary Interactions with Residual Silanols: The free silanol groups on the surface of silica-based reversed-phase columns can interact with the polar functional groups of your analytes, leading to peak tailing.
-
Solution:
-
Lower the mobile phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of 2.5-3) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Use an end-capped column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
-
Consider a different stationary phase: A column with a different chemistry, such as a polar-embedded phase or a HILIC column, may be more suitable.[6][7]
-
-
-
Cause 2: Inappropriate Mobile Phase Composition: The choice and concentration of the buffer and organic modifier can significantly impact peak shape.
-
Solution:
-
Optimize buffer concentration: Ensure your buffer concentration is sufficient to maintain a stable pH and minimize ionic interactions.
-
Adjust organic modifier: Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) can improve peak symmetry.
-
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Cause 4: Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are secure and have minimal dead volume.
-
Issue 2: Poor Resolution Between Analytes
Q: I am not getting baseline separation between this compound and phosphothis compound. How can I improve the resolution?
A: Achieving good resolution between structurally similar and polar compounds requires careful method optimization.
-
Cause 1: Insufficient Retention on Reversed-Phase Columns: These polar analytes may have limited retention on traditional C18 columns, leading to co-elution.
-
Solution:
-
Use a HILIC column: HILIC is designed for the retention of polar compounds and can provide excellent separation for this class of analytes.[6][7][8]
-
Employ a mixed-mode column: A column with both reversed-phase and ion-exchange characteristics can enhance the separation of charged and neutral polar molecules.[5]
-
Consider ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of ionic species like phosphothis compound.[12]
-
-
-
Cause 2: Suboptimal Mobile Phase Conditions: The mobile phase composition is critical for achieving selectivity.
-
Solution:
-
Adjust pH: The ionization state of this compound and phosphothis compound is pH-dependent. Fine-tuning the mobile phase pH can alter their retention times and improve separation.
-
Modify the organic solvent gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
-
-
Cause 3: High Column Temperature: Elevated temperatures can sometimes decrease resolution.
-
Solution: Try running the separation at a lower temperature to see if resolution improves.
-
Data Presentation: Comparison of Analytical Methods
The following tables summarize typical parameters for different analytical methods used for the separation of this compound and its analogs.
Table 1: HPLC-UV Method Parameters
| Parameter | This compound | Panthenol | Reference |
| Column | Aminopropyl-silica | C18 | [1][13] |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile/Phosphate Buffer (pH 2.5) | [1] |
| Flow Rate | 1.0 - 2.0 mL/min | 1.0 mL/min | |
| Detection | 210 nm | 205 - 220 nm | [1][14] |
| Retention Time | Varies with conditions | 5.3 min |
Table 2: LC-MS/MS Method Parameters
| Parameter | This compound | Phosphothis compound | Pantetheine | Reference |
| Column | Polar C18, HILIC | HILIC, Mixed-mode | C18 | [4][6][7] |
| Mobile Phase | Acetonitrile/Formic Acid in Water | Acetonitrile/Ammonium Formate | Acetonitrile/Formic Acid in Water | [3][6] |
| Ionization Mode | ESI Positive | ESI Negative | ESI Positive | [3] |
| MRM Transition | m/z 220.1 -> 90.1 | Varies | Varies | [3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Preparations
This protocol is adapted from established methods for the analysis of calcium pantothenate in nutritional supplements.[1]
-
Sample Preparation:
-
Accurately weigh and powder a representative sample of the pharmaceutical product.
-
Dissolve a portion of the powder equivalent to a known concentration of calcium pantothenate in a phosphate buffer solution.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Centrifuge the solution and filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: Aminopropyl-loaded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) in a ratio of 50:50 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.[1]
-
-
Analysis:
-
Inject the prepared sample and a series of standard solutions of calcium pantothenate.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.
-
Protocol 2: LC-MS/MS Method for this compound in Cell Culture Supernatant
This protocol is based on methods for analyzing small molecules in cell culture media.[7][15]
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
To 100 µL of supernatant, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₃,¹⁵N-pantothenic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and its internal standard (e.g., m/z 220.1 -> 90.1 for this compound).[3]
-
Analysis:
-
Inject the prepared sample and a series of calibration standards.
-
Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, this compound, Riboflavin on Obelisc N Column | SIELC Technologies [sielc.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study | MDPI [mdpi.com]
- 11. [PDF] Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study | Semantic Scholar [semanticscholar.org]
- 12. tmiclinode.com [tmiclinode.com]
- 13. [Simultaneous determination of this compound and D-panthenol in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Enhancing the stability of pantothenic acid in long-term sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of pantothenic acid (Vitamin B5) during long-term sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, pH, and moisture. It is relatively stable but can degrade under extreme pH or temperature conditions.[1] As a water-soluble vitamin, it can be more susceptible to degradation from factors like heat, light, and pH changes during processing and storage.[2]
Q2: What is the optimal pH range for this compound stability?
A2: this compound is most stable in a pH range of 4 to 7. It is unstable in strongly acidic (pH < 4) and alkaline (pH > 7) conditions, where it can undergo rapid degradation through hydrolysis of its amide bond.[3][4] In acidic or alkaline solutions, up to 40% of the initial amount can degrade within an hour.[4]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound.[5] For instance, storage of sea buckthorn juice for 7 days at 25°C resulted in an 18% loss of this compound. In a study on vitamin premixes, storage at high temperature and high humidity (40°C, 75% humidity) for 30 days led to significant degradation.[6] Therefore, it is crucial to store samples at low temperatures.
Q4: Is this compound sensitive to light?
A4: While some sources describe this compound as being stable to light, it is a common practice in analytical chemistry to protect vitamin solutions from light to prevent any potential photodegradation.[7] For example, it is recommended to store standard solutions of calcium pantothenate protected from light. Given the general sensitivity of many vitamins to light, it is advisable to minimize light exposure during sample handling and storage.
Q5: Which form of this compound is more stable for use in supplements and as a standard?
A5: Calcium pantothenate, a salt of this compound, is chemically more stable and less hygroscopic than the free acid form.[8][9] For this reason, it is the most common form used in dietary supplements and as a laboratory standard.[7][9]
Q6: How should I store different types of biological samples for this compound analysis?
A6: For long-term stability, it is generally recommended to store biological samples frozen. While specific long-term stability data for this compound at ultra-low temperatures is not extensively published, a study on plasma from HIV-positive and negative subjects showed stable this compound levels over a 10-year period.[10] Based on general best practices for vitamin analysis, plasma and urine samples should be stored at -20°C for short-term and -80°C for long-term storage. Whole blood requires special consideration due to the high concentration of coenzyme A in red blood cells.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on stability-related problems.
Issue 1: Low Recovery of this compound in Spiked Samples
| Possible Cause | Troubleshooting Step |
| pH-induced Degradation | Ensure the pH of all solutions, including sample extracts and mobile phases, is maintained between 4 and 7. Verify the pH of your buffers before use. |
| Thermal Degradation | Keep samples on ice during processing. Use refrigerated centrifuges. Avoid prolonged exposure of samples to room temperature. |
| Incomplete Extraction from Bound Forms | In biological matrices like whole blood or tissues, this compound exists primarily as coenzyme A (CoA).[11][13] Ensure your protocol includes an enzymatic hydrolysis step (e.g., using alkaline phosphatase and pantetheinase) to liberate free this compound before extraction.[12][14] |
| Oxidative Degradation | While less common, consider adding an antioxidant (e.g., ascorbic acid) to your extraction solvent, especially if samples have undergone repeated freeze-thaw cycles. |
Issue 2: Decreasing this compound Concentration in Stored Calibrators and Quality Controls
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store stock solutions and working standards at -20°C or below. For long-term storage, -80°C is recommended. A study on a multivitamin supplement showed stability for at least one year at +4°C.[15] |
| Degradation due to pH of the Solution | Prepare standards in a buffer with a pH between 4 and 7. Avoid using highly acidic or alkaline solvents for reconstitution. |
| Light Exposure | Store calibrators and QCs in amber vials or wrap vials in aluminum foil to protect them from light. |
| Repeated Freeze-Thaw Cycles | Aliquot standards and quality controls into single-use vials to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Sample Handling for this compound Stability Testing
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA or heparin). Collect urine in sterile containers.
-
Processing:
-
Plasma: Centrifuge blood at 1500 x g for 15 minutes at 4°C. Separate the plasma into pre-labeled cryovials.
-
Urine: Centrifuge urine at 2000 x g for 10 minutes at 4°C to remove particulate matter. Transfer the supernatant to pre-labeled cryovials.
-
Whole Blood: For total this compound, an enzymatic digestion step will be required prior to analysis. Store aliquots of whole blood directly.
-
-
Baseline Analysis (T=0): Immediately after processing, analyze a subset of aliquots to determine the initial concentration of this compound.
-
Storage: Store the remaining aliquots under various conditions to be tested (e.g., -20°C, -80°C, 4°C, room temperature, with and without light protection).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve samples from each storage condition, thaw appropriately (e.g., on ice), and analyze for this compound content.
-
Data Evaluation: Compare the results at each time point to the baseline concentration to determine the percentage of degradation.
Protocol 2: Enzymatic Hydrolysis of this compound from Whole Blood
This protocol is a general guideline and may need optimization for specific applications.
-
Hemolysis: Lyse 100 µL of whole blood by adding 900 µL of deionized water and vortexing.
-
Enzymatic Digestion:
-
To the hemolyzed sample, add a solution containing alkaline phosphatase and pantetheinase in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
The optimal enzyme concentrations should be determined empirically.
-
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis of coenzyme A and other bound forms.
-
Protein Precipitation: Stop the reaction and precipitate proteins by adding a sufficient volume of a precipitating agent (e.g., trichloroacetic acid, acetonitrile, or methanol).
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for free this compound content using a validated analytical method such as LC-MS/MS.
Data Summaries
Table 1: Effect of pH on this compound Stability in Aqueous Solutions
| pH | Temperature (°C) | Duration | Approximate Degradation (%) | Reference |
| < 4 | Ambient | 1 hour | Up to 40% | [4] |
| 4 - 7 | Ambient | - | Optimal Stability | [3] |
| > 7 | Ambient | 1 hour | Up to 40% | [4] |
Table 2: Effect of Temperature on this compound Stability
| Sample Matrix | Temperature (°C) | Duration | Approximate Degradation (%) | Reference |
| Sea Buckthorn Juice | 25 | 7 days | ~18% | - |
| Vitamin Premix | 40 (with 75% humidity) | 30 days | Significant | [6] |
| Multivitamin Supplement | 4 | 1 year | Stable | [15] |
Visualizations
References
- 1. Analytical Test Library | Vitamin B5 - this compound [cambiumanalytica.com]
- 2. Water vs Fat Soluble Vitamins: Comprehensive Comparison [metabolomics.creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. oumedicine.staywellsolutionsonline.com [oumedicine.staywellsolutionsonline.com]
- 6. Impact of storage conditions and premix type on water-soluble vitamin stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VITAMIN B5 - Ataman Kimya [atamanchemicals.com]
- 8. This compound | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zenithnutrition.com [zenithnutrition.com]
- 10. mdpi.com [mdpi.com]
- 11. kcl.ac.uk [kcl.ac.uk]
- 12. Human biomarkers for measuring this compound intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 13. This compound - Ataman Kimya [atamanchemicals.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Pantothenic Acid
Welcome to the technical support center for the LC-MS/MS analysis of pantothenic acid (Vitamin B5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing matrix effects in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions to ensure accurate and reproducible results.
Problem 1: Low Analyte Signal or Poor Sensitivity in Matrix Samples Compared to Neat Standards
-
Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components from complex biological samples like plasma, serum, or whole blood. Endogenous components such as phospholipids, salts, and proteins are known to interfere with the ionization of the target analyte in the mass spectrometer's source.
-
Solutions:
-
Optimize Sample Preparation: The most effective strategy to mitigate matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A quick and simple method, but it may not remove all interfering substances, especially phospholipids. For a more effective precipitation, consider using zinc sulfate in methanol over trichloroacetic acid, as it has been shown to yield better accuracy for this compound in whole blood.[1]
-
Solid-Phase Extraction (SPE): Generally provides a cleaner extract than protein precipitation by more effectively removing salts and phospholipids. While a specific protocol for this compound might require optimization, reversed-phase SPE cartridges (e.g., Oasis PRiME HLB) are a good starting point for retaining this compound while washing away more polar interferences.
-
Liquid-Liquid Extraction (LLE): Can be effective but requires careful optimization of solvent systems to ensure efficient extraction of the polar this compound molecule while leaving interferences behind.
-
-
Improve Chromatographic Separation: Increase the separation of this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the retention of this compound and allow interfering compounds to elute earlier or later.
-
Column Chemistry: Consider a polar-modified C18 column, which can provide better retention for polar compounds like this compound.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[2] A SIL-IS for this compound (e.g., [¹³C₃,¹⁵N]-pantothenic acid) will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Problem 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between different lots of biological matrix or from sample to sample can lead to high variability in your results.
-
Solutions:
-
Employ a Robust Sample Preparation Method: As highlighted above, a more rigorous cleanup method like SPE will reduce the variability in matrix composition between samples.
-
Utilize Matrix-Matched Calibrators and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to normalize the matrix effect across the entire analytical run.
-
Implement a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective at correcting for sample-to-sample variations in ion suppression.
-
Problem 3: Peak Tailing or Poor Peak Shape for this compound
-
Possible Cause: this compound can interact with active sites on standard stainless-steel components of the LC system, leading to peak tailing and reduced sensitivity.
-
Solutions:
-
Use a Biocompatible LC System: Systems with technologies like MaxPeak High Performance Surfaces can mitigate the interaction between the analyte and metal surfaces, resulting in improved peak shape and sensitivity.
-
Mobile Phase Modifiers: Ensure the mobile phase pH is appropriate to maintain a consistent charge state for this compound. The use of a low concentration of formic acid (e.g., 0.1%) in the mobile phase is common and can improve peak shape.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in this compound analysis?
A1: In biological matrices such as plasma, serum, and whole blood, the most significant contributors to matrix effects are phospholipids from cell membranes, as well as salts, and endogenous proteins. These molecules can co-elute with this compound and compete for ionization in the MS source, typically leading to ion suppression.
Q2: Is protein precipitation sufficient for cleaning up plasma/serum samples for this compound analysis?
A2: While protein precipitation is a fast and easy sample preparation technique, it is often not sufficient to eliminate all matrix effects, particularly from phospholipids. For methods requiring high sensitivity and accuracy, a more thorough cleanup technique like solid-phase extraction (SPE) is recommended to remove a wider range of interfering compounds.
Q3: What type of internal standard is best for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard, such as [¹³C₃,¹⁵N]-pantothenic acid, is the gold standard.[2] Because its chemical and physical properties are nearly identical to this compound, it co-elutes and is affected by matrix effects in the same way. This allows for the most accurate correction of signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it is not affected differently by the matrix than the analyte.
Q4: How can I assess the extent of matrix effects in my method?
A4: The most common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same concentration of the analyte in a neat solution (mobile phase). The ratio of these peak areas gives the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. This should be performed using at least six different lots of the biological matrix to assess the variability of the matrix effect.
Q5: Can the choice of ionization technique affect matrix effects for this compound?
A5: Yes. Electrospray ionization (ESI) is the most common technique for this compound analysis and is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). However, ESI provides excellent ionization efficiency for this compound. Optimizing ESI source parameters (e.g., capillary voltage, gas flow, and temperature) can help minimize matrix effects.
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for this compound Analysis in Whole Blood
| Parameter | Protein Precipitation Agent | Spiked Level (µg/L) | Accuracy (%) | Precision (RSD, %) | Process Efficiency (%) |
| Accuracy, Precision, and Process Efficiency | Trichloroacetic Acid | 10 | 55 | 1.6 | 111 |
| 100 | 68 | 3.6 | 117 | ||
| Zinc Sulfate in Methanol | 10 | 90 | 13 | 65 | |
| 100 | 89 | 11 | 67 |
Data adapted from a study on the determination of B vitamins in whole blood.[1] This table demonstrates that for this compound in whole blood, zinc sulfate in methanol provides significantly better accuracy than trichloroacetic acid, although the process efficiency is lower.[1]
Experimental Protocols
1. Protein Precipitation of Whole Blood for this compound Analysis
This protocol details two methods of protein precipitation for the extraction of this compound from whole blood samples.
-
Method A: Trichloroacetic Acid (TCA) Precipitation [1]
-
To a 1.8 mL microcentrifuge tube, add 500 µL of whole blood.
-
Add 100 µL of water and 100 µL of the internal standard working solution.
-
Vortex for approximately 10 seconds.
-
Add 300 µL of TCA solution (2.0 g of trichloroacetic acid in 8.0 mL of water).
-
Vortex for approximately 10 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 20,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
-
Method B: Zinc Sulfate/Methanol Precipitation [1]
-
To a 1.8 mL microcentrifuge tube, add 500 µL of whole blood.
-
Add 100 µL of water and 100 µL of the internal standard working solution.
-
Vortex for approximately 10 seconds.
-
Add 300 µL of zinc sulfate/methanol solution (0.2 M zinc sulfate in methanol).
-
Vortex for approximately 10 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 20,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
2. Sample Preparation of Fortified Foods for Free this compound Analysis
This protocol describes the extraction of free this compound from fortified food matrices.
-
Weigh an appropriate amount of the homogenized food sample into a centrifuge tube.
-
Add a known amount of stable isotope-labeled internal standard.
-
Add extraction solution (e.g., water or a dilute acid).
-
Vortex thoroughly to mix.
-
Heat the sample in a water bath to aid extraction.
-
Centrifuge to pellet solid material.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.
Visualizations
References
- 1. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance Liquid Chromatography Mass Spectrometry Analysis of this compound (Vitamin B5) in Multivitamin Dietary Supplements | B Vitamins and Folate: Chemistry, Analysis, Function and Effects | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Technical Support Center: Optimizing Enzymatic Hydrolysis for Total Pantothenic Acid Measurement
Welcome to the technical support center for the optimization of enzymatic hydrolysis in total pantothenic acid (Vitamin B5) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for the measurement of total this compound?
A1: this compound in many biological samples and food products exists in bound forms, primarily as a component of coenzyme A (CoA) and phosphopantetheine.[1] Analytical methods like microbiological assays, HPLC, or LC-MS/MS can typically only measure the free form of this compound. Therefore, an enzymatic hydrolysis step is crucial to liberate free this compound from its bound forms, allowing for the accurate determination of the total this compound content.[1]
Q2: Which enzymes are recommended for the complete hydrolysis of bound this compound?
A2: A combination of alkaline phosphatase and pantetheinase is commonly used to ensure the complete liberation of this compound from coenzyme A and its intermediates. Alkaline phosphatase hydrolyzes phosphate esters, while pantetheinase cleaves the amide bond in pantetheine. Some studies have suggested that for certain samples, such as hemolyzed whole blood, alkaline phosphatase alone may be sufficient.[2][3]
Q3: My total this compound recovery is consistently low. What are the potential causes related to enzymatic hydrolysis?
A3: Low recovery of total this compound can stem from several factors during the enzymatic hydrolysis step:
-
Incomplete Hydrolysis: This is the most common reason. It can be caused by suboptimal reaction conditions, insufficient enzyme concentration, or a short incubation time.
-
Enzyme Inhibition: Components within the sample matrix can inhibit the activity of alkaline phosphatase and/or pantetheinase.
-
Suboptimal pH and Temperature: Enzymes have specific pH and temperature ranges for optimal activity. Deviating from these can significantly reduce their efficiency.
-
Enzyme Quality: The purity and specific activity of the enzymes used are critical. Impure enzyme preparations may contain interfering substances or have low activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of total this compound | Incomplete enzymatic hydrolysis due to suboptimal pH. | Optimize the pH of the reaction buffer. Alkaline phosphatase generally functions optimally at an alkaline pH. For instance, a pH of 6.6 has been found to be optimal in some starch hydrolysis applications, though for alkaline phosphatase, a higher pH is typical.[4] It's crucial to verify the optimal pH for the specific enzymes you are using. |
| Incomplete enzymatic hydrolysis due to suboptimal temperature. | Adjust the incubation temperature. While 37°C is a common incubation temperature, some studies have shown improved hydrolysis rates at 45°C.[5] However, exceeding the optimal temperature can lead to enzyme denaturation. | |
| Enzyme inhibition by components in the sample matrix. | Identify and remove potential inhibitors. Common inhibitors of alkaline phosphatase include EDTA, oxalate, fluoride, and citrate.[6][7] Sample preparation steps such as dialysis or solid-phase extraction (SPE) may be necessary to remove these inhibitors prior to hydrolysis. | |
| Insufficient enzyme concentration or incubation time. | Increase the concentration of alkaline phosphatase and/or pantetheinase. Also, consider extending the incubation time to ensure complete hydrolysis. A 16-hour incubation has been shown to be effective for complete hydrolysis in plasma samples.[5] | |
| High variability in results | Inconsistent enzyme activity. | Ensure enzymes are stored correctly and that their activity is verified before use. Reconstituted enzymes may have a limited shelf life. For example, reconstituted alkaline phosphatase is stable for up to 2 months at 4°C.[6] |
| Matrix effects interfering with the assay. | Perform a matrix effect study by spiking a known amount of a this compound standard into a sample blank that has undergone the full sample preparation procedure. This will help to quantify the extent of signal suppression or enhancement from the matrix. | |
| Unexpected peaks in chromatogram | Contaminants from the enzyme preparation. | Use high-purity enzymes. Some commercial enzyme preparations can contain endogenous this compound, which can lead to erroneously high results.[1] It is recommended to run an enzyme blank (all reaction components except the sample) to check for contamination. |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of Food Samples
This is a generalized protocol and may require optimization for specific sample matrices.
-
Sample Homogenization: Homogenize a known weight of the food sample in a suitable buffer (e.g., Tris-HCl buffer, pH 8.5).
-
Enzyme Addition: Add a solution of alkaline phosphatase and pantetheinase to the homogenized sample. The exact concentration of the enzymes should be optimized based on the sample type and the expected concentration of bound this compound.
-
Incubation: Incubate the mixture at an optimized temperature (e.g., 37°C or 45°C) for a sufficient duration (e.g., 2 to 16 hours) to ensure complete hydrolysis.[5] Gentle agitation during incubation can improve enzyme-substrate interaction.
-
Enzyme Inactivation: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a strong acid to lower the pH.
-
Centrifugation and Filtration: Centrifuge the sample to pellet any precipitates. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before analysis by HPLC or LC-MS/MS.
Data Presentation
Table 1: Optimal Conditions for Enzymes in this compound Hydrolysis
| Enzyme | Parameter | Optimal Range | Notes |
| Alkaline Phosphatase | pH | 8.0 - 10.0 | Activity decreases sharply outside this range. |
| Temperature | 37°C - 45°C | Higher temperatures can lead to denaturation. | |
| Pantetheinase | pH | ~7.0 - 8.0 | Optimal pH can vary depending on the source of the enzyme. |
| Temperature | ~37°C | Stable at this temperature for extended incubation periods. |
Note: These are general ranges and should be optimized for your specific experimental conditions and enzyme source.
Visualizations
Diagram 1: Workflow for Total this compound Measurement
Caption: Experimental workflow for total this compound measurement.
Diagram 2: Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting logic for low recovery of total this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of HPLC and Microbiological Assays for Pantothenic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pantothenic acid (Vitamin B5) is critical across various scientific disciplines, from nutritional analysis in fortified foods to quality control in pharmaceutical preparations. The two most prevalent analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and microbiological assays. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific applications.
Method Performance: A Quantitative Comparison
The choice between HPLC and microbiological assays often depends on a balance of factors including speed, specificity, and regulatory acceptance. While HPLC methods are lauded for their speed and selectivity, microbiological assays remain a classical and official method in many contexts.[1][2] The following table summarizes the key performance characteristics of each method based on published data.
| Parameter | HPLC | Microbiological Assay |
| Principle | Chromatographic separation followed by detection (e.g., UV, MS/MS). | Measurement of microbial growth (Lactobacillus plantarum) in response to this compound concentration.[3] |
| Specificity | High; can distinguish this compound from its precursors and other vitamers. | Lower; can be influenced by other forms of the vitamin or compounds that promote or inhibit microbial growth.[4] |
| Analysis Time | Rapid (typically < 30 minutes per sample).[5][6] | Slow (requires lengthy incubation periods of 18-72 hours).[5][7] |
| Linearity (r²) | Excellent (typically > 0.999).[1][6] | Based on a standard response curve; linearity is not expressed as a correlation coefficient. |
| Accuracy (Recovery) | High (typically 95-106%).[1][8] | Generally considered accurate and is an official method, but can be affected by the sample matrix.[4] |
| Precision (RSD) | High (Intra-day RSD: 0.1-3.20%; Inter-day RSD: 0.1-6.4%).[4][6][9] | Generally higher variability compared to HPLC methods.[4] |
| Sensitivity (LOD/LOQ) | High (LOD as low as 800 pg).[4][9] | Sensitive, with a typical assay range of 0.01-0.1 µg/mL.[5] |
| Robustness | Generally high.[1] | Can be affected by minor variations in media preparation, inoculum, and incubation conditions. |
| Regulatory Acceptance | Widely accepted and recognized by pharmacopeias (e.g., USP).[6][10] | Official method according to AOAC International and the USP.[2][10][11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC methods for this compound analysis are known for their speed, precision, and specificity.[5] A typical reversed-phase HPLC (RP-HPLC) method is detailed below.
1. Sample Preparation:
-
Solid Samples (e.g., tablets, powders): An accurately weighed portion of the powdered sample, equivalent to approximately 5 mg of calcium pantothenate, is dissolved in deionized water. The solution is then stirred, filtered, and diluted to a suitable concentration.[8]
-
Liquid Samples (e.g., fortified beverages, liquid formulas): Samples are typically diluted with an appropriate solvent, such as water or a buffer solution, to bring the this compound concentration within the calibration range.[1]
-
Food Matrices: For complex matrices like fortified foods, a simple extraction is performed. For high-protein foods, this may involve homogenization in water followed by protein precipitation with a zinc sulfate solution. For low-protein foods, extraction with a dilute formic acid solution is often sufficient.[10]
2. Chromatographic Conditions:
-
Column: A C18 column is commonly used for the separation.[6][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile).[6][8]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[6]
-
Detection: UV detection at a wavelength of 204-210 nm is common.[5][6] More advanced methods may use tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1]
-
Internal Standard: An internal standard, such as ampicillin, may be used to improve the accuracy and precision of the method.[6]
3. Calibration and Quantification:
A calibration curve is constructed by injecting a series of standard solutions of known this compound concentrations. The concentration of this compound in the sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.[8]
Microbiological Assay
The microbiological assay for this compound is a well-established method that relies on the growth of the bacterium Lactobacillus plantarum (ATCC 8014), which requires this compound for its proliferation.[11][12]
1. Preparation of Media and Reagents:
-
Assay Medium: A specialized pantothenate assay medium, which contains all the necessary nutrients for the growth of L. plantarum except for this compound, is prepared.[13]
-
Standard Solutions: A stock solution of calcium pantothenate is prepared and serially diluted to create a range of standard solutions with known concentrations (typically 0.0 to 0.1 µg per 10 mL assay tube).[5]
-
Sample Solutions: The sample is extracted and diluted to an estimated this compound concentration that falls within the range of the standard curve.[6]
2. Inoculum Preparation:
-
A stock culture of L. plantarum is subcultured into a suitable broth and incubated for 18-24 hours at 35-37°C.[5]
-
The bacterial cells are then harvested by centrifugation, washed with sterile saline, and resuspended in saline to a specific turbidity. This suspension serves as the inoculum.[12]
3. Assay Procedure:
-
A series of sterile tubes are prepared, each containing 5 mL of the double-strength pantothenate assay medium.[13]
-
Increasing amounts of the standard solutions and the prepared sample solutions are added to the tubes. The volume in each tube is adjusted to 10 mL with purified water.[5]
-
Each tube is then inoculated with one drop of the prepared L. plantarum inoculum.[5]
-
The tubes are incubated at 35-37°C for 18-24 hours.[5]
4. Measurement and Calculation:
-
After incubation, the growth of the bacteria in each tube is measured turbidimetrically using a spectrophotometer at a wavelength of 660 nm.[5]
-
A standard curve is generated by plotting the turbidity (or percent transmittance) against the concentration of this compound in the standard tubes.[12]
-
The this compound concentration in the sample is then determined by interpolating its turbidity reading from the standard curve.[12]
Workflow Diagrams
Caption: Workflow diagram for the HPLC analysis of this compound.
Caption: Workflow diagram for the microbiological assay of this compound.
Conclusion: Choosing the Right Method
The choice between HPLC and microbiological assays for this compound determination is contingent on the specific requirements of the analysis.
HPLC methods are the preferred choice when speed, high throughput, and specificity are paramount. These techniques are particularly well-suited for routine quality control in pharmaceutical manufacturing and for the analysis of complex mixtures where distinguishing between different forms of the vitamin is necessary.[5] The robustness and potential for automation also make HPLC a practical option for many modern laboratories.[5]
Microbiological assays , on the other hand, remain a valuable and officially recognized method, particularly in the food industry and for nutritional labeling, as they measure the biologically active form of the vitamin.[2][10] Despite being more time-consuming and less precise than HPLC, they do not require expensive instrumentation and can be a cost-effective option for laboratories that do not have access to HPLC systems.[2] However, the long preparation time and potential for unreliable values are significant drawbacks.[6]
References
- 1. This compound (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. benchchem.com [benchchem.com]
- 5. dilaco.com [dilaco.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. micromasterlab.com [micromasterlab.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 13. exodocientifica.com.br [exodocientifica.com.br]
Pantothenic Acid vs. Pantethine: A Comparative Analysis in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pantothenic acid (Vitamin B5) and its derivative, pantethine, focusing on their respective roles and efficacy in lipid metabolism. The information presented is collated from various experimental studies to assist researchers and professionals in the field of drug development and metabolic research.
Introduction
This compound, or vitamin B5, is an essential nutrient vital for the synthesis of coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the metabolism of carbohydrates, proteins, and fats.[1][2][3][4] Pantethine, a more stable dimeric form of pantetheine, is a direct precursor to CoA and is synthesized in the body from this compound.[5][6][7][8] While both are biochemically related, studies on their effects on lipid metabolism have revealed significant differences in their efficacy, with pantethine demonstrating notable lipid-modulating properties that are not observed with this compound supplementation alone.[9][10] This guide will delve into the mechanisms, comparative efficacy, and experimental data supporting these observations.
Mechanism of Action
Both this compound and pantethine serve as precursors for the biosynthesis of Coenzyme A (CoA).[2][4] CoA plays a central role in the citric acid cycle and is essential for the synthesis and oxidation of fatty acids.[1][5]
This compound: As the fundamental building block for CoA, this compound is crucial for normal lipid metabolism.[3] The synthesis of CoA from this compound is a five-step enzymatic process.[4] However, high-dose supplementation with this compound itself has not been shown to produce the same lipid-lowering effects as pantethine.[9][10] The rate-limiting step in CoA synthesis, catalyzed by the enzyme pantothenate kinase, is subject to feedback inhibition by CoA and its thioesters, which may explain the lack of a dose-dependent lipid-lowering effect from this compound supplementation.[1][11]
Pantethine: When ingested, pantethine is broken down into pantetheine, which is then metabolized to form CoA.[5] The proposed mechanisms for pantethine's lipid-lowering effects are multifaceted:
-
Inhibition of Key Enzymes: Pantethine is thought to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, which are rate-limiting enzymes in the synthesis of cholesterol and fatty acids, respectively.[5][6][7][12]
-
Formation of Cysteamine: Pantethine is metabolized into this compound and cysteamine. Cysteamine is theorized to inactivate sulfur-containing amino acids in liver enzymes involved in cholesterol and triglyceride production.[9]
-
Increased Fatty Acid Oxidation: By increasing intracellular CoA levels, pantethine may enhance the oxidation of fatty acids, thereby reducing the availability of substrates for triglyceride synthesis.[6]
The following diagram illustrates the metabolic pathway from this compound and pantethine to Coenzyme A and the proposed sites of action for lipid modulation.
Comparative Efficacy from Clinical Studies
Clinical trials have consistently demonstrated the lipid-modulating effects of pantethine, whereas studies on this compound have not shown similar benefits.[10] The data below summarizes the quantitative results from key studies on pantethine.
Table 1: Summary of Pantethine's Effect on Lipid Profiles
| Study Population | Dosage | Duration | Total Cholesterol (TC) | LDL Cholesterol (LDL-C) | HDL Cholesterol (HDL-C) | Triglycerides (TG) |
| Low to moderate CVD risk[8][12][13] | 600 mg/day for 8 wks, then 900 mg/day for 8 wks | 16 weeks | ↓ 6% (significant) | ↓ 11% (significant) | - | - |
| Low to moderate CVD risk[1] | 600 mg/day for 8 wks, then 900 mg/day for 8 wks | 16 weeks | ↓ (significant) | ↓ (significant) | - | - |
| Patients with hyperlipidemia[9] | 600 to 1200 mg/day | Multiple Trials | ↓ 12% (average) | ↓ 12% (average) | ↑ 9% (average) | ↓ 19% (average) |
| Patients with dyslipidemia[14] | Not specified | 12 months | ↓ (significant) | ↓ (significant) | ↑ (significant) | - |
| Review of 28 clinical trials[10] | Median 900 mg/day | Up to 4 months | ↓ 15.1% (at 4 months) | ↓ 20.1% (at 4 months) | ↑ 8.4% (at 4 months) | ↓ 32.9% (at 4 months) |
Note: "↓" indicates a decrease, "↑" indicates an increase. The significance of the results is as reported in the cited studies.
In contrast to pantethine, a study on Wulong geese showed that this compound supplementation could decrease abdominal fat and serum total cholesterol and triglyceride levels.[15] However, these findings in an animal model have not been replicated in human studies concerning serum lipids.[10]
Experimental Protocols
The methodologies of clinical trials investigating pantethine have generally been robust, employing controlled and blinded designs.
Example Experimental Protocol: Triple-Blinded, Placebo-Controlled Study [8][12][13]
-
Study Design: A triple-blinded, placebo- and diet-controlled investigation.
-
Participants: North American subjects at low to moderate cardiovascular disease risk who were eligible for statin therapy according to NCEP guidelines.
-
Intervention:
-
All participants followed a Therapeutic Lifestyle Changes (TLC) diet for a lead-in period.
-
Participants were then randomized to receive either pantethine or a placebo.
-
Dosage: 600 mg/day of pantethine for the first 8 weeks, followed by 900 mg/day for the subsequent 8 weeks.
-
-
Duration: 16 weeks of active treatment.
-
Primary Outcome Measures: Changes in lipid profile markers, including Total Cholesterol (TC), LDL-Cholesterol (LDL-C), and non-HDL-Cholesterol (non-HDL-C).
-
Data Analysis: Statistical comparison of the changes in lipid parameters between the pantethine and placebo groups from baseline to the end of the study.
The following diagram outlines a typical experimental workflow for such a clinical trial.
Conclusion
The available scientific evidence clearly distinguishes between the effects of this compound and its derivative, pantethine, on lipid metabolism. While this compound is essential for the synthesis of Coenzyme A, supplementation with high doses does not appear to confer lipid-lowering benefits.[9][10] In contrast, pantethine has been shown in multiple clinical trials to be a well-tolerated and effective agent for improving lipid profiles, including significant reductions in total cholesterol, LDL cholesterol, and triglycerides, alongside an increase in HDL cholesterol.[6][9][10][14] The mechanism is believed to involve the inhibition of key enzymes in lipid synthesis and an increase in fatty acid oxidation.[5][6][12] For researchers and professionals in drug development, pantethine represents a more promising molecule for the management of dyslipidemia than its parent vitamin, this compound.
References
- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Biosynthesis of this compound and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pantethine? [synapse.patsnap.com]
- 6. labinsights.nl [labinsights.nl]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Pantethine - Wikipedia [en.wikipedia.org]
- 10. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. Vitamin B5 (this compound) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Study shows that Pantesin® Pantethine significantly lowers bad cholesterol by 11% - Pantesin [pantesin.com]
- 14. Effectiveness of long-term treatment with pantethine in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on growth performance, slaughter performance, lipid metabolism, and antioxidant function of Wulong geese aged one to four weeks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immunoassays for Pantothenic Acid: Investigating Cross-Reactivity
For researchers, scientists, and professionals in drug development, the accurate quantification of pantothenic acid (Vitamin B5) is crucial. Immunoassays offer a sensitive and specific method for this purpose. However, a key challenge in immunoassay development is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate measurements. This guide provides an objective comparison of different immunoassay platforms for this compound detection, with a focus on their cross-reactivity profiles, supported by experimental data.
Comparison of Immunoassay Performance
The selection of an appropriate immunoassay for this compound analysis depends on various factors, including sensitivity, specificity, and the sample matrix. Below is a summary of the performance characteristics of different immunoassay types based on published data.
| Immunoassay Type | Analyte | Limit of Detection (LOD) | Linear/Working Range | Sample Types | Reference |
| Radioimmunoassay (RIA) | This compound | - | 5 - 125 ng/mL | Biological Tissues | [1][2][3] |
| Indirect Competitive ELISA (ic-ELISA) | This compound | 32.22 ng/mL | 64.44 - 628.84 ng/mL | Pharmaceutical Tablets, Energy Drinks, Infant Milk Powder | [4][5] |
| Optical Biosensor Immunoassay | This compound | 4.4 ng/mL | 10 - 5000 ng/mL | Foodstuffs | [6][7][8] |
Understanding Cross-Reactivity in this compound Immunoassays
Cross-reactivity occurs when the antibodies in an immunoassay bind to compounds other than the target analyte, in this case, this compound. This is typically due to structural similarities between the analyte and the cross-reacting molecules. Understanding the cross-reactivity profile of an immunoassay is essential for interpreting results accurately.
The following table summarizes the reported cross-reactivity of different immunoassays for this compound with various structurally related compounds. The cross-reactivity is typically expressed as a percentage, calculated as:
(Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
| Compound | Radioimmunoassay (RIA) | Optical Biosensor Immunoassay |
| Panthenol | <10% (as Pantothenyl alcohol) | No measurable cross-reactivity |
| Pantethine | <10% | No measurable cross-reactivity |
| Coenzyme A | Cross-reacts at high concentrations | No measurable cross-reactivity |
| L-Pantothenic Acid | Negligible | Not Reported |
| β-Alanine | <10% | Not Reported |
| Pantoic Acid | <10% | Not Reported |
| Biotin | Not Reported | 2.8% |
| Pantoyl taurine | Not Reported | 3.6% |
Note: Cross-reactivity data for a specific this compound ELISA was not available in the reviewed literature abstracts.[9][10]
Visualizing Immunoassay Principles and Cross-Reactivity
To better understand the underlying mechanisms of these immunoassays and the phenomenon of cross-reactivity, the following diagrams are provided.
Caption: Workflow of a competitive immunoassay for this compound detection.
Caption: The principle of antibody cross-reactivity with a structurally similar analog.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing immunoassay results. Below are generalized protocols for competitive ELISA and Radioimmunoassay (RIA).
General Competitive ELISA Protocol
This protocol outlines the basic steps for a competitive Enzyme-Linked Immunosorbent Assay. Specific concentrations and incubation times would need to be optimized for a particular antibody and assay.
-
Coating:
-
Dilute the anti-pantothenic acid antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare standards of known this compound concentrations and the unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of enzyme-labeled this compound for 1 hour at 37°C.
-
Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
General Radioimmunoassay (RIA) Protocol
This protocol provides a general outline for a competitive RIA. Specific activities of radiolabels and antibody dilutions require careful optimization.
-
Assay Setup:
-
In reaction tubes, add a specific volume of standard this compound solutions or unknown samples.
-
Add a known amount of radiolabeled this compound (e.g., ³H-pantothenic acid) to each tube.
-
Add a predetermined dilution of the anti-pantothenic acid antiserum to each tube.
-
Vortex and incubate for a specified time (e.g., 1 hour at 37°C or overnight at 4°C) to allow for competitive binding.
-
-
Separation of Bound and Free Antigen:
-
Add a separation agent to precipitate the antibody-bound this compound. This can be a second antibody (anti-rabbit gamma globulin) or a saturated ammonium sulfate solution.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant containing the free radiolabeled this compound.
-
-
Counting:
-
Dissolve the pellet in a suitable solvent.
-
Add a scintillation cocktail to the dissolved pellet.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of bound radiolabel for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Conclusion
The choice of an immunoassay for this compound determination requires careful consideration of its performance characteristics and, critically, its cross-reactivity profile. While radioimmunoassays have been historically used, newer methods like optical biosensor immunoassays and ELISAs offer non-radioactive alternatives with high sensitivity. The optical biosensor immunoassay, in particular, has demonstrated excellent specificity with minimal cross-reactivity to common this compound analogs. For any immunoassay, it is imperative for researchers to validate the assay's specificity in their specific sample matrix to ensure the generation of accurate and reliable data.
References
- 1. Radioimmunoassay for this compound in blood and other tissues. [/sup 3/H and /sup 14/C tracer techniques] (Journal Article) | OSTI.GOV [osti.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunoassays for the rapid detection of this compound in pharmaceutical and food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of an ELISA for this compound (vitamin B5) for application in the nutrition and biological fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
A Comparative Guide to Stable Isotope-Labeled Pantothenic Acid and Alternative Tracers for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell. The choice of an appropriate isotopic tracer is paramount to the success of these studies, directly influencing the specific metabolic pathways that can be interrogated and the precision of the flux measurements. This guide provides an objective comparison of using stable isotope-labeled pantothenic acid versus other common tracers, such as ¹³C-glucose, for metabolic flux analysis, with a focus on Coenzyme A (CoA) metabolism.
Probing Coenzyme A Metabolism: Two Complementary Approaches
Coenzyme A is a critical cofactor in numerous metabolic pathways, acting as a carrier for acyl groups. Understanding the dynamics of the CoA pool and the fluxes through CoA-dependent pathways is essential for a comprehensive view of cellular metabolism. Two primary stable isotope-labeling strategies are employed to investigate CoA metabolism, each providing distinct and complementary information.
-
Stable Isotope-Labeled this compound: This approach directly probes the synthesis and turnover of the CoA molecule itself. By introducing isotopically labeled this compound (Vitamin B5), the sole precursor for CoA biosynthesis in mammals, researchers can track the rate at which the entire CoA pool (including CoASH, acetyl-CoA, and other acyl-CoAs) is synthesized and degraded.
-
Stable Isotope-Labeled Central Carbon Sources (e.g., ¹³C-Glucose): This is the conventional method for ¹³C-Metabolic Flux Analysis (¹³C-MFA). Tracers like ¹³C-glucose are introduced into cellular metabolism, and the incorporation of the labeled carbons into downstream metabolites, including those that are products of CoA-dependent reactions (e.g., citrate in the TCA cycle, fatty acids), is measured. This allows for the quantification of the flux of carbon atoms through these pathways.
Performance Comparison: this compound vs. Central Carbon Tracers
The selection of a tracer depends on the specific research question. The following table provides a comparative overview of the two approaches.
| Feature | Stable Isotope-Labeled this compound | Stable Isotope-Labeled Central Carbon Tracers (e.g., ¹³C-Glucose) |
| Primary Application | Measurement of the synthesis and turnover rates (half-life) of the entire Coenzyme A pool.[1][2] | Quantification of carbon flux through central metabolic pathways that utilize CoA, such as the TCA cycle and fatty acid synthesis.[3] |
| Information Gained | Dynamics of CoA pool maintenance. | Rate of carbon flow through specific metabolic pathways. |
| Typical Tracer | [¹³C₃, ¹⁵N₁]-Pantothenic Acid | [U-¹³C₆]-Glucose, [1,2-¹³C₂]-Glucose |
| Key Measurement | Rate of incorporation and decay of the labeled CoA moiety. | Mass isotopomer distribution in downstream metabolites. |
| Advantages | - Directly measures the flux of CoA biosynthesis and degradation.[1][2]- Provides a holistic view of CoA pool dynamics.- High labeling efficiency (>99%) into the CoA pool. | - Well-established methodology for comprehensive flux analysis of central metabolism.- A wide variety of commercially available tracers for probing different pathways.- Can reveal pathway bottlenecks and rerouting of carbon. |
| Limitations | - Does not directly measure the flux of carbon through CoA-dependent pathways.- Slower turnover of the CoA pool can require longer labeling times.[1][2] | - Does not provide information on the turnover of the CoA molecule itself.- Interpretation of acetyl-CoA labeling can be complex due to contributions from multiple sources (e.g., glucose, glutamine, fatty acids).[4] |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies utilizing these different tracer strategies.
Table 1: Coenzyme A Turnover Rates Determined by Stable Isotope-Labeled this compound
| Tissue | CoA Species | Half-life (hours) |
| Mouse Liver | CoASH | 69 ± 5 (male), 82 ± 6 (female)[1][2] |
| Acetyl-CoA | 74 ± 9 (male), 71 ± 7 (female)[1][2] | |
| Mouse Brain | CoASH | 136 ± 14 (male), 144 ± 12 (female)[1][2] |
| Acetyl-CoA | 117 ± 13 (male), 158 ± 23 (female)[1][2] | |
| Total CoA | 144 ± 17 (male)[1][2] |
Table 2: Typical Flux Rates in Cancer Cells Determined by ¹³C-MFA with ¹³C-Glucose
| Metabolic Flux | Typical Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100 - 400 |
| Lactate Secretion | 200 - 700 |
| Glutamine Uptake | 30 - 100 |
Experimental Protocols
Protocol 1: Measuring CoA Pool Turnover with Stable Isotope-Labeled this compound
This protocol is a generalized procedure for determining the turnover rate of the CoA pool in vivo.
-
Animal Acclimatization and Diet: Acclimate animals (e.g., C57BL/6N mice) to a this compound-free diet for a defined period (e.g., 3 days) to reduce the endogenous unlabeled this compound pool.[2]
-
Tracer Administration: Administer a single oral dose of [¹³C₃, ¹⁵N]-pantothenic acid (e.g., 25 mg/kg).[2]
-
Sample Collection: Collect tissue samples (e.g., liver, brain) at multiple time points over a period that allows for the observation of the rise and fall of the labeled CoA species (e.g., 0 to 342 hours).[2]
-
Metabolite Extraction: Immediately quench metabolism by flash-freezing the tissue in liquid nitrogen. Extract metabolites using an appropriate solvent system (e.g., acetonitrile/methanol/water).
-
LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the labeled and unlabeled forms of CoASH and acetyl-CoA.
-
Data Analysis: Calculate the half-life of each CoA species by plotting the natural log of the percentage of the labeled species against time and fitting the decay phase to a one-phase decay model.[1]
Protocol 2: ¹³C-Metabolic Flux Analysis using [U-¹³C₆]-Glucose
This protocol outlines a general workflow for performing ¹³C-MFA in cultured cells.
-
Cell Culture and Labeling: Culture cells to the desired confluency. For the labeling experiment, switch the cells to a medium containing the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₆]-glucose) and dialyzed fetal bovine serum to minimize unlabeled glucose.
-
Achieve Isotopic Steady State: Incubate the cells in the labeling medium until isotopic steady state is reached. This is the point at which the isotopic enrichment of intracellular metabolites is no longer changing.
-
Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline. Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the metabolite extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
-
Flux Calculation: Use a metabolic flux analysis software package to estimate the intracellular fluxes by fitting a metabolic model to the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake and lactate secretion).
Mandatory Visualizations
Caption: Coenzyme A Biosynthesis Pathway.
Caption: General Experimental Workflow for MFA.
Conclusion and Recommendations
The use of stable isotope-labeled this compound and central carbon tracers provide complementary insights into Coenzyme A metabolism.
-
For researchers interested in the regulation of the CoA pool itself, including its synthesis, degradation, and overall turnover, stable isotope-labeled this compound is the tracer of choice. This approach is particularly valuable for studying the effects of genetic mutations or pharmacological interventions on CoA homeostasis.
-
For researchers aiming to quantify the flow of carbon through CoA-dependent metabolic pathways, such as the TCA cycle, fatty acid synthesis, or cholesterol biosynthesis, traditional ¹³C-MFA with tracers like ¹³C-glucose or ¹³C-glutamine is the more appropriate method. This approach provides a detailed map of cellular carbon metabolism.
Ultimately, the most comprehensive understanding of CoA metabolism can be achieved by integrating both experimental approaches. By using stable isotope-labeled this compound to generate accurate internal standards for quantitative metabolomics, and by employing ¹³C-MFA with central carbon tracers, researchers can obtain a highly detailed and quantitative picture of the roles of Coenzyme A in cellular physiology and disease.
References
A Comparative Guide to Pantothenic Acid Quantification Methods for Researchers and Drug Development Professionals
An objective analysis of microbiological and chromatographic techniques for the quantification of vitamin B5, supported by experimental data.
Pantothenic acid, or vitamin B5, is a crucial nutrient in various biological processes and its accurate quantification is vital in nutritional research, clinical diagnostics, and the development of pharmaceutical and nutraceutical products. This guide provides a comprehensive comparison of the primary analytical methods employed for this compound determination: the traditional microbiological assay and modern chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method Performance Comparison
The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The following table summarizes the performance characteristics of the most commonly used methods based on data from various studies.
| Analytical Method | Sample Matrix | Linearity (r²) | Accuracy (Recovery %) | Precision (Repeatability, RSD%) | Precision (Reproducibility, RSD%) | Limit of Quantification (LOQ) |
| Microbiological Assay | Commercial Formulations | - | - | - | - | 0.02 µg/mL[1] |
| HPLC-UV | Infant Milk Formulas | >0.999 | 89 - 98%[2] | 1.17 - 3.20%[2] | - | 50 ng[2] |
| Multivitamin Syrup | >0.999 | < 99.48%[3] | - | - | 80 µg/mL[3] | |
| LC-MS | Fortified Food Products | 0.9993[2] | >95%[2] | 4.8%[2] | 6.4%[2] | 0.8 ng[2] |
| UPLC-MS/MS | Fortified Foods | 0.9998[4][5] | 95 - 106%[4][5] | 1.1%[4][5] | 2.5 - 6.0%[4][5] | - |
| Infant/Adult Nutritional Formula | - | - | 1.3 - 3.3%[6] | 4.1 - 7.0%[6] | - | |
| Whole Blood | 0.9997 - 1.0000[7] | 89 - 120%[7] | 0.5 - 13%[7] | - | 0.42 - 5.0 µg/L[7] | |
| Seafood | 0.9998 - 1.0000[8] | 100.5%[8] | 1.5%[8] | 3.8%[8] | 0.0008 mg/100g[8] | |
| Serum | - | - | - | - | 3 ng/mL[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the key experimental protocols for the microbiological assay, HPLC, and LC-MS/MS methods.
Microbiological Assay
The microbiological assay remains a classical and practical method for this compound measurement, particularly for total this compound in various matrices like blood, urine, and food.[10] This method relies on the growth of a microorganism, typically Lactobacillus plantarum, which requires this compound for its proliferation. The extent of bacterial growth, measured by turbidity, is proportional to the amount of this compound in the sample.
Key Steps:
-
Sample Preparation: Liberation of bound forms of this compound is necessary to determine the total content.[10] This is typically achieved through enzymatic hydrolysis.
-
Inoculation and Incubation: The sample extract is added to a culture medium deficient in this compound, which is then inoculated with Lactobacillus plantarum. The culture is incubated for 16 to 24 hours at 37°C.[1]
-
Measurement: The growth of the microorganism is quantified by measuring the turbidity of the culture.[1]
-
Quantification: The this compound concentration is determined by comparing the sample's turbidity to a standard curve generated with known concentrations of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more selective and often faster alternative to the microbiological assay.
Key Steps:
-
Sample Preparation: For infant milk formulas, deproteination with acetic acid and sodium acetate solutions is performed, followed by centrifugation and filtration.[2] For multivitamin syrups, a simple dilution with water followed by sonication and filtration is often sufficient.[3]
-
Chromatographic Separation: A C18 or C8 reversed-phase column is commonly used.[2] The mobile phase typically consists of a buffer (e.g., sodium phosphate) and an organic solvent like acetonitrile.[2]
-
Detection: UV detection at a specific wavelength (e.g., 197 nm or 204 nm) is employed to quantify the separated this compound.[1][2]
-
Quantification: Concentration is determined by comparing the peak area of the analyte in the sample to that of a standard solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is recognized as a highly sensitive, selective, and robust method for this compound quantification, often considered the "gold standard".[11] It is particularly advantageous for complex matrices and low concentrations.
Key Steps:
-
Sample Preparation: A simple extraction procedure is often sufficient. For high-protein foods, homogenization in water followed by protein precipitation with zinc sulfate can be used.[12] For low-protein foods, extraction with a dilute formic acid solution is effective.[12] The use of a stable isotope-labeled internal standard, such as [13C6, 15N2]-pantothenic acid, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.[4][5][13]
-
Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) is often coupled with MS/MS to achieve rapid and high-resolution separations.[4][5] A C18 column with a gradient elution using a mobile phase of water/acetonitrile with an additive like formic acid or ammonium formate is common.[2][12]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in the positive electrospray ionization (ESI+) mode.[4][5][9] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.[9][12]
-
Quantification: The concentration of this compound is determined from the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
Visualizing Method Workflows and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams have been generated.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. This compound (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development and validation of age- and sex-specific reference intervals for serum vitamin B5 in Henan pediatric population by LC-MS/MS [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Free this compound in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 13. econtent.hogrefe.com [econtent.hogrefe.com]
A Comparative Guide to the Validation of a New Analytical Method for Pantothenic Acid Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of pantothenic acid (Vitamin B5) against the traditional microbiological assay and a standard High-Performance Liquid Chromatography (HPLC) method. The data and protocols presented are collated from various validation studies to offer an objective assessment of each method's performance, aiding in the selection of the most suitable analytical technique for your research and development needs.
Comparison of Analytical Method Performance
The performance of an analytical method is determined by several key validation parameters. The following table summarizes the quantitative data for the microbiological assay, a standard HPLC method, and a modern UPLC-MS/MS method for the analysis of this compound.
| Validation Parameter | Microbiological Assay (AOAC 992.07 / USP <91>) | HPLC Method | UPLC-MS/MS Method |
| Linearity (Correlation Coefficient) | Not Typically Measured | r = 0.9999 | r² = 0.9998 |
| Accuracy (Recovery) | 90-110% (Typical) | >98.96% | 95-106%[1] |
| Precision (Repeatability - RSDr) | Variable, generally higher RSD than chromatographic methods | 0.1 - 0.7% (Intra-day) | 1.1%[1] |
| Precision (Intermediate Precision/Reproducibility - RSDR) | Variable, can be significant between labs | 0.1 - 0.9% (Inter-day) | 2.5 - 6.0%[1] |
| Limit of Detection (LOD) | Dependent on microbial growth, not as sensitive as MS methods | Method Dependent | Not explicitly stated in compared studies |
| Limit of Quantification (LOQ) | 0.02 mg/100g[2] | Method Dependent | Not explicitly stated in compared studies |
| Analysis Time | Long (days) | Moderate (minutes to hours) | Fast (minutes) |
| Specificity | Can be affected by related compounds that support microbial growth | Good, but potential for co-elution | Excellent, based on mass-to-charge ratio |
Experimental Protocols
Detailed methodologies for the reference and new analytical methods are provided below.
Reference Method: Microbiological Assay (Based on AOAC 992.07 / USP <91>)
This method relies on the measurement of the growth of the microorganism Lactobacillus plantarum ATCC 8014, which is dependent on the concentration of this compound in the sample.
a) Media and Reagent Preparation:
-
Basal Medium: A sterile, this compound-free medium containing all other necessary nutrients for the growth of Lactobacillus plantarum is prepared.
-
Standard Solution: A stock solution of USP Calcium Pantothenate Reference Standard is prepared and serially diluted to create a standard curve.[3]
-
Inoculum: A fresh culture of Lactobacillus plantarum is prepared by transferring cells to a sterile culture medium and incubating for 16-24 hours.[3]
b) Sample Preparation:
-
The sample is homogenized and dispersed in distilled water.
-
The pH is adjusted to 5.65.
-
The sample is autoclaved at 121-123°C to extract the this compound.[2]
-
The extract is then diluted to an appropriate concentration.
c) Assay Procedure:
-
A series of tubes are prepared containing the basal medium and varying concentrations of the standard solution and the sample extract.
-
Each tube is inoculated with the prepared Lactobacillus plantarum culture.
-
The tubes are incubated at 37°C for 22 hours.[2]
-
The growth of the microorganism is measured turbidimetrically (by measuring the absorbance of the cell suspension).
-
The concentration of this compound in the sample is determined by comparing its growth response to the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
This method separates this compound from other components in the sample using liquid chromatography, followed by detection using a UV detector.
a) Reagents and Equipment:
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 mol/L phosphate solution, pH 3.0) and an organic solvent (e.g., acetonitrile) is used.[4]
-
HPLC Column: A reversed-phase column, such as a C18 or an aminopropyl-loaded silica gel column, is typically used.[4][5]
-
Detector: A UV detector set at a low wavelength (e.g., 200-210 nm) is used for detection.[4][5]
b) Sample Preparation:
-
For high-protein foods, a protein precipitation step using zinc sulfate solution is performed.[4]
-
For low-protein foods, extraction with a dilute acid (e.g., 1% formic acid) is carried out.[4]
-
For pharmaceutical preparations, a simple extraction with a phosphate buffer and sonication can be used.[5]
-
The extracted sample is filtered before injection into the HPLC system.
c) Chromatographic Conditions:
-
The mobile phase is pumped through the column at a constant flow rate.
-
The sample is injected into the system.
-
The retention time of this compound is determined by running a standard solution.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to that of the standard.
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This advanced method offers high selectivity and sensitivity by coupling the separation power of UPLC with the specific detection capabilities of a tandem mass spectrometer.
a) Reagents and Equipment:
-
Mobile Phase: A gradient of an aqueous solution (e.g., 5 mmol/L ammonium formate with 0.01% formic acid) and an organic solvent (e.g., methanol) is commonly used.[4]
-
UPLC Column: A sub-2 µm particle size column, such as a C18 column, is used for fast and efficient separation.
-
Mass Spectrometer: A tandem mass spectrometer is used for detection, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
b) Sample Preparation:
-
A simple extraction with an ammonium acetate buffer solution is often sufficient.[6]
-
For complex matrices like infant formula, a protein removal step by centrifugal ultrafiltration may be employed.[7]
-
An isotopically labeled internal standard (e.g., [13C6, 15N2]-pantothenic acid) is added to the sample before extraction to correct for matrix effects and variations in instrument response.[1]
c) UPLC-MS/MS Conditions:
-
A rapid gradient elution is used to separate the analyte from the matrix components.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify this compound and its internal standard.
-
The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
Method Validation Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the validation process and the principles of the analytical methods, the following diagrams are provided in Graphviz DOT language.
Caption: A flowchart illustrating the validation workflow for a new analytical method against a reference standard.
Caption: A diagram comparing the fundamental principles of the microbiological assay and chromatographic methods.
References
- 1. This compound (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medallionlabs.com [medallionlabs.com]
- 3. <91> CALCIUM PANTOTHENATE ASSAY [drugfuture.com]
- 4. Analysis of Free this compound in Foods by HPLC and LC-MS/MS [jstage.jst.go.jp]
- 5. Determination of this compound in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pantothenic Acid and Other B Vitamins in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of pantothenic acid (Vitamin B5) with other B vitamins, supported by experimental data from various cellular models. The information is intended to assist researchers in understanding the nuanced roles of these essential micronutrients in cellular processes and to inform the design of future studies in drug development and cellular biology.
Comparative Effects on Cellular Proliferation
The B vitamins play crucial, yet distinct, roles in regulating cell proliferation. While essential for the growth of healthy cells, their effects on cancer cell lines are of particular interest for therapeutic applications. The following table summarizes the observed effects of various B vitamins on the proliferation of different cancer cell lines. It is important to note that these data are compiled from individual studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Vitamin | Cell Line | Effect on Proliferation | Concentration/Dosage | Citation(s) |
| This compound (B5) | - | Data from direct comparative studies on cancer cell proliferation is limited in the reviewed literature. | - | |
| Thiamine (B1) | SK-N-BE (Neuroblastoma), Panc-1 (Pancreatic Cancer) | Inhibition | IC50 of 5.4 mM and 4.9 mM, respectively. | [1][2] |
| MCF-7 (Breast Cancer), HCT-116 (Colon Cancer) | Inhibition (by Benfotiamine, a thiamine derivative) | 5 mM resulted in ~40% reduction after 72 hours. | [3] | |
| Riboflavin (B2) | MCF-7, MDA-MB-231 (Breast Cancer) | Inhibition (under visible light) | Not specified | [4] |
| HepG2 (Liver Cancer) | G1 phase arrest | Deficiency (3.1 nmol/L) | [5] | |
| Niacin (B3) | AH109A (Rat Ascites Hepatoma) | No effect on proliferation, but inhibited invasion | 2.5-40 µM | [6][7][8][9] |
| Pyridoxine (B6) | U-87 MG (Glioblastoma) | Decrease in cell viability | Dose- and time-dependent | [10][11] |
| MCF-7 (Breast Cancer) | Suppression | Lower concentrations than Pyridoxine | [12][13] | |
| B16F10 (Murine Melanoma) | Suppression (Pyridoxal more potent than Pyridoxine) | 50-500 µM | [14] | |
| Fu5-5 (Rat Hepatoma) | Retardation and cell death | 5 mM | [15] | |
| Folate (B9) | Neural Stem Cells | Decreased proliferation | Deficiency | [16] |
| Cobalamin (B12) | - | Data on direct inhibition of proliferation is limited; deficiency can lead to apoptosis in tumor cells. | - | |
| Biotin (B7) | Ovarian Cancer Cell Lines | Inhibition (by a seleno-biotin compound) | IC50 9.8-18.5 µM | [17][18] |
Comparative Effects on Apoptosis
The induction or inhibition of apoptosis (programmed cell death) is a key area of investigation in cancer research. The B vitamins exhibit varied effects on apoptotic pathways, which are summarized below.
| Vitamin | Cell Line | Effect on Apoptosis | Key Findings | Citation(s) |
| This compound (B5) | - | Data from direct comparative studies on apoptosis is limited in the reviewed literature. | - | |
| Thiamine (B1) | SK-N-BE, Panc-1 | Induction | Increased caspase-3 activity. | [1][2] |
| Riboflavin (B2) | HepG2 | Induction | Mediated by ER stress and the CHOP pathway. | [19][20] |
| SCC-13 (Squamous Carcinoma) | Induction (with photodynamic therapy) | Chromatin condensation, formation of apoptotic bodies. | [21] | |
| C6 (Glioblastoma) | Increased apoptosis (when radiated) | - | [22] | |
| Niacin (B3) | Jurkat (T-cell lymphoma) | Protection against induced apoptosis | Appears to aid in DNA repair. | [23] |
| HCT116 (Colon Cancer) | Inhibition of TRAIL-mediated apoptosis | Increased levels of BCL-2 and decreased levels of Bax. | [24] | |
| Cultured human skin keratinocytes | Protection against UVB-induced apoptosis | Enhances AKT/mTOR and S6 activation. | [25] | |
| Pyridoxine (B6) | U-87 MG (Glioblastoma) | Promotion | Increased active caspase-3 expression. | [10][11][26] |
| VOT-33 (Cochlear Neuroblast) | Induction | Mediated by mitochondrial dysfunction and ER stress. | [27] | |
| NM-1 (Bovine Endothelial) | Suppression of induced apoptosis | Likely through antioxidant effects. | [28] | |
| Folate (B9) | U937 | Alleviation of induced apoptosis | Scavenging of intracellular superoxide. | [29][30][31] |
| Neural Stem Cells | Increased apoptosis | Deficiency leads to increased homocysteine and caspase-3 expression. | [16] | |
| Cobalamin (B12) | Sk-Hep-1 | Prevention of induced apoptosis | Inhibited intracellular peroxide production and maintained glutathione levels. | [32][33] |
| Biotin (B7) | Ovarian Cancer Cell Lines | Induction (by a seleno-biotin compound) | ROS-mediated apoptosis. | [17][18] |
Signaling Pathways and Cellular Mechanisms
The diverse effects of B vitamins are mediated through their influence on various cellular signaling pathways. This compound's primary role is in the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[20] Other B vitamins act as cofactors in a multitude of enzymatic reactions and can also directly modulate signaling cascades.
This compound and Coenzyme A Synthesis
This compound is the precursor for the biosynthesis of CoA. This multi-step enzymatic process is fundamental for cellular metabolism and energy production.
Comparative Signaling Pathways of Other B Vitamins
The following diagrams illustrate some of the key signaling pathways modulated by other B vitamins based on in vitro studies.
Experimental Protocols
Quantification of Coenzyme A (CoA) in Cultured Cells
This protocol provides a method for the quantification of total CoA in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Deionized water, ice-cold
-
0.25 M KOH
-
1 M Trizma-HCl
-
100 mM mBBr (monobromobimane)
-
Acetic acid
-
Glass test tubes
-
Vortex mixer
-
Water bath at 55°C
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish with ice-cold PBS. Add 1 mL of ice-cold water and scrape the cells.
-
For suspension cells, centrifuge at 136 x g for 6 minutes at 4°C and wash the pellet with ice-cold PBS.
-
-
Cell Lysis and CoA Hydrolysis:
-
Transfer the cell suspension or pellet to a glass test tube containing a final concentration of 0.1 M KOH.
-
Vortex vigorously for 10 seconds.
-
Incubate at 55°C for 1-2 hours to hydrolyze CoA thioesters.
-
-
Derivatization:
-
Add 1 M Trizma-HCl to adjust the pH to approximately 8.
-
Add 10 µL of 100 mM mBBr and vortex for 10 seconds.
-
Incubate at room temperature for 2 hours in the dark.
-
-
Reaction Termination and Sample Preparation:
-
Add 100 µL of acetic acid and vortex to stop the reaction.
-
Centrifuge at 2,000 x g for 15 minutes to pellet cell debris.
-
The supernatant contains the derivatized CoA and is ready for analysis by HPLC.
-
Workflow Diagram:
Quantification of Intracellular ATP Levels
This protocol describes a common method for measuring intracellular ATP using a luciferase-based assay.
Materials:
-
96-well opaque plates
-
Cell culture medium
-
ATP releasing agent (e.g., trichloroacetic acid or a commercial lysis buffer)
-
Luciferin-luciferase reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a desired density and culture overnight.
-
Treatment: Treat cells with the desired compounds (e.g., different B vitamins) for the specified time.
-
Cell Lysis:
-
Remove the culture medium.
-
Add 100 µL of ATP releasing agent to each well.
-
Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.
-
-
Luminescence Reaction:
-
Add 100 µL of luciferin-luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Standard Curve: Prepare an ATP standard curve to determine the absolute ATP concentration in the samples.
Experimental Logic:
References
- 1. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-dose vitamin B1 reduces proliferation in cancer cell lines analogous to dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Riboflavin-Induced DNA Damage and Anticancer Activity in Breast Cancer Cells under Visible Light: A TD-DFT and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riboflavin Deficiency Causes Protein and DNA Damage in HepG2 cells, Triggering Arrest in G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-invasive activity of niacin and trigonelline against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Effect of pyridoxine or cobalamin supplementation on apoptosis and cell cycle progression in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Growth suppression and cell death by pyridoxal is dependent on p53 in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin B6 kills hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Folate Deficiency Induces Neural Stem Cell Apoptosis by Increasing Homocysteine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Riboflavin (Vitamin B2) Deficiency Induces Apoptosis Mediated by Endoplasmic Reticulum Stress and the CHOP Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Riboflavin (Vitamin B2) Deficiency Induces Apoptosis Mediated by Endoplasmic Reticulum Stress and the CHOP Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Riboflavin acetate induces apoptosis in squamous carcinoma cells after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. enduranceresearch.com [enduranceresearch.com]
- 24. oncotarget.com [oncotarget.com]
- 25. Niacin protects against UVB radiation-induced apoptosis in cultured human skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pyridoxine Preferentially Induces Auditory Neuropathy Through Mitochondrial Dysfunction and Endoplasmic Reticulum Stress-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Vitamin B6 suppresses apoptosis of NM-1 bovine endothelial cells induced by homocysteine and copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vitro folate supplementation alleviates oxidative stress, mitochondria-associated death signalling and apoptosis induced by 7-ketocholesterol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 30. cambridge.org [cambridge.org]
- 31. In vitro folate supplementation alleviates oxidative stress, mitochondria-associated death signalling and apoptosis induced by 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A novel role for vitamin B(12): Cobalamins are intracellular antioxidants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to Pantothenic Acid Deficiency
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of metabolic states under pantothenic acid (Vitamin B5) sufficient and deficient conditions, supported by integrated proteomic and metabolomic data.
This compound, a fundamental B vitamin, is the cornerstone of Coenzyme A (CoA) biosynthesis. As a critical cofactor in countless metabolic reactions, its deficiency triggers a cascade of systemic effects, including stunted growth, fasting hypoglycemia, and dysregulated lipid and glucose metabolism.[1][2] This guide provides a comprehensive comparative analysis of the metabolic landscape in this compound deficient versus sufficient states, drawing upon quantitative data from a pivotal study in Pekin ducks, a well-established model for investigating this compound deficiency (PAD).[3]
Quantitative Metabolic and Proteomic Shifts in this compound Deficiency
The following tables summarize the significant quantitative changes in liver metabolites and proteins observed in Pekin ducks fed a this compound-deficient diet compared to a control diet. The data highlights a profound disruption in central energy metabolism and lipid homeostasis.
Table 1: Differentially Abundant Liver Metabolites in this compound Deficient vs. Sufficient States
| Metabolite Class | Metabolite Name | Fold Change (Deficient/Sufficient) | Regulation in Deficient State |
| Carbohydrates/Glycolysis | D-Glucose 6-phosphate | 0.44 | Down |
| Fructose 1,6-bisphosphate | 0.52 | Down | |
| Dihydroxyacetone phosphate | 0.60 | Down | |
| Glyceraldehyde 3-phosphate | 0.55 | Down | |
| 3-Phosphoglycerate | 0.64 | Down | |
| Lactate | 0.48 | Down | |
| TCA Cycle | Citrate | 1.85 | Up |
| Isocitrate | 1.92 | Up | |
| alpha-Ketoglutarate | 1.77 | Up | |
| Succinate | 1.65 | Up | |
| Fumarate | 1.58 | Up | |
| Malate | 1.71 | Up | |
| Fatty Acids & Lipids | Palmitic acid | 0.68 | Down |
| Stearic acid | 0.71 | Down | |
| Oleic acid | 0.65 | Down | |
| Linoleic acid | 0.62 | Down | |
| Triglyceride | 0.59 | Down | |
| Amino Acids | L-Glutamate | 1.53 | Up |
| L-Aspartate | 1.48 | Up |
Data extracted from supplementary materials of Tang et al., Animal Nutrition, 2022.
Table 2: Differentially Abundant Liver Proteins in this compound Deficient vs. Sufficient States
| Metabolic Pathway | Protein Name | Gene Symbol | Fold Change (Deficient/Sufficient) | Regulation in Deficient State |
| Glycolysis/Gluconeogenesis | Glucokinase | GCK | 0.58 | Down |
| Fructose-bisphosphate aldolase B | ALDOB | 0.61 | Down | |
| Pyruvate kinase | PKLR | 0.65 | Down | |
| TCA Cycle | Isocitrate dehydrogenase | IDH2 | 1.62 | Up |
| Succinate dehydrogenase | SDHA | 1.55 | Up | |
| Fatty Acid Beta-Oxidation | Acyl-CoA dehydrogenase, long chain | ACADL | 1.78 | Up |
| Carnitine O-palmitoyltransferase 1 | CPT1A | 1.82 | Up | |
| PPAR Signaling | Peroxisome proliferator-activated receptor alpha | PPARA | 0.72 | Down |
| Fatty acid binding protein 1 | FABP1 | 0.69 | Down |
Data extracted from supplementary materials of Tang et al., Animal Nutrition, 2022.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited in the comparative analysis.
Animal Model and Diet-Induced Deficiency
A common model for studying this compound deficiency involves feeding a specially formulated diet to young animals.
-
Animal Model: 1-day-old Pekin ducks are often used.[3]
-
Housing: Animals are housed in controlled environments with ad libitum access to feed and water.
-
Diet Formulation:
-
Basal Diet: A this compound-deficient basal diet is formulated to contain minimal levels of the vitamin (e.g., < 5 mg/kg).[3]
-
Control (Sufficient) Diet: The basal diet is supplemented with crystalline calcium pantothenate to meet or exceed the species' nutritional requirements (e.g., 8 mg/kg supplementation).[3]
-
Deficient Diet: The basal diet is used without supplementation.
-
-
Experimental Duration: The feeding trial typically lasts for several weeks (e.g., 16 days) to induce metabolic changes.[3]
Untargeted Metabolomics of Liver Tissue by LC-MS
This protocol outlines the general steps for a broad analysis of water-soluble metabolites.
-
Sample Collection and Quenching:
-
Liver tissue is rapidly excised and immediately flash-frozen in liquid nitrogen to halt metabolic activity.[3]
-
Samples are stored at -80°C until extraction.
-
-
Metabolite Extraction:
-
A frozen liver sample (approx. 50 mg) is homogenized in a pre-chilled solvent mixture, typically 2:2:1 acetonitrile:methanol:water, containing internal standards for quality control.
-
The homogenate is incubated at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
The mixture is centrifuged at high speed (e.g., 14,000 x g) at 4°C.
-
The supernatant containing the polar and semi-polar metabolites is collected for analysis.
-
-
LC-MS Analysis:
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.
-
Mobile Phases: A typical mobile phase system consists of (A) water with a modifier like ammonium acetate or formate and (B) acetonitrile. A gradient from high organic to high aqueous is used to elute the metabolites.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire data in both positive and negative ionization modes to cover a wide range of metabolites.
-
-
Data Processing and Analysis:
-
Raw data is processed using software to perform peak picking, alignment, and integration.
-
Metabolites are putatively identified by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., KEGG, HMDB).
-
Statistical analysis (e.g., t-tests, volcano plots, pathway analysis) is performed to identify significantly altered metabolites between the deficient and sufficient groups.
-
Lipidomics of Liver Tissue by LC-MS
This protocol focuses on the analysis of lipids, which are key players in the metabolic response to this compound deficiency.
-
Sample Preparation and Lipid Extraction:
-
Similar to metabolomics, liver tissue is flash-frozen and stored at -80°C.
-
A biphasic solvent system, such as the Folch method (chloroform:methanol) or MTBE extraction, is used to extract lipids from the homogenized tissue.
-
After phase separation, the organic layer containing the lipids is collected.
-
-
LC-MS Analysis:
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 or C30 column) is typically employed to separate lipid species based on their hydrophobicity.
-
Mobile Phases: The mobile phase often consists of a mixture of solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate or acetate.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is crucial for the identification and structural elucidation of lipid species. Data-dependent or data-independent acquisition strategies can be used.
-
-
Data Analysis:
-
Specialized software is used to identify and quantify lipid species based on their precursor and product ion masses.
-
Databases such as LIPID MAPS are used for lipid annotation.
-
Statistical analysis is performed to compare lipid profiles between the experimental groups.
-
Visualizing the Impact: Workflows and Pathways
To better understand the experimental design and the biological implications of this compound deficiency, the following diagrams illustrate the comparative metabolomics workflow and the affected PPAR signaling pathway.
Caption: Comparative metabolomics experimental workflow.
Caption: Altered PPAR signaling in this compound deficiency.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated liver proteomics and metabolomics identify metabolic pathways affected by this compound deficiency in Pekin ducks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pantothenic Acid in a Laboratory Setting
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of pantothenic acid, also known as Vitamin B5, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This compound may cause skin and eye irritation.[1][2]
-
Recommended PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
-
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with federal, state, and local environmental regulations.[1][5] It is crucial to avoid disposing of this chemical down the drain or in the regular trash, as this can lead to environmental contamination.[6][7]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including expired materials and contaminated items, as chemical waste.
-
If the this compound has been mixed with solvents, the entire solution must be disposed of as hazardous waste.
-
Keep halogenated and non-halogenated solvent wastes in separate, clearly labeled, and compatible containers.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" (or as required by your institution's Environmental Health and Safety (EHS) department).
-
The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazards.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed at all times, except when adding waste.
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[5]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]
-
-
Decontamination of Empty Containers:
-
Any container that has held this compound should be treated as hazardous waste.
-
Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, deface the original labels before disposing of the empty container as regular trash or recycling, in accordance with your institution's policies.
-
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Wear the appropriate PPE, including a respirator if necessary.[5]
-
For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[5]
-
Sweep or scoop the absorbed material into a closed, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been completely removed.[5]
Disposal Options Summary
| Disposal Method | Best For | Key Considerations |
| Licensed Waste Disposal Service | All laboratory quantities of pure or mixed this compound waste. | The most compliant and environmentally sound option. Ensures adherence to all regulations. |
| Chemical Incineration | Pure this compound or solutions with combustible solvents. | Often carried out by a professional disposal service. Requires specialized facilities.[3][5] |
| Landfill (as part of mixed lab trash) | Not recommended for laboratory chemicals. | Poses a risk of soil and groundwater contamination.[6][7] Some local regulations may allow for very small, properly packaged quantities, but this should be confirmed with your EHS department. |
| Sewer/Drain Disposal | Never an acceptable option. | Can contaminate water systems.[6][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 5. hmdb.ca [hmdb.ca]
- 6. How to Dispose of Expired Vitamins - MedWaste Management [medwastemngmt.com]
- 7. The Proper Way to Dispose of Expired Supplements | Vitacost Blog [vitacost.com]
Safeguarding Your Research: A Guide to Handling Pantothenic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pantothenic Acid (Vitamin B5), including detailed personal protective equipment (PPE) guidelines, a step-by-step experimental protocol for a common assay, and operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate that it may cause skin and eye irritation, and in some cases, skin sensitization. Therefore, a cautious approach to handling is recommended. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: 480 minutes. Inspect gloves prior to use.[1] |
| Eye Protection | Safety Glasses | ANSI-compliant safety glasses with side shields. |
| Chemical Goggles | Wear when there is a splash hazard. | |
| Skin and Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Dust Mask / Respirator | Use a NIOSH-approved N95 or P1 dust mask for nuisance levels of dust. A respirator may be necessary for large spills or when engineering controls are inadequate. |
Experimental Protocol: Microbiological Assay of this compound
This protocol details the preparation of a standard solution and a sample for a microbiological assay, a common method for determining this compound concentration.
1. Preparation of Standard Stock Solution:
-
Accurately weigh 50 mg of Calcium D-pantothenate.
-
Dissolve it in 50 ml of bidistilled water to create a stock solution with a concentration of 1 mg/ml.[1]
-
This stock solution is then serially diluted to a working reference solution concentration of 20 ng/ml.[1]
2. Sample Preparation (from a solid matrix):
-
Homogenize 1 g of the sample material in 80 ml of acetate buffer solution.[1]
-
If the vitamin is in a bound form, enzymatic hydrolysis is required. Add 40 mg of papain and 40 mg of amylase to the suspension.[1]
-
Incubate the mixture at 37°C for approximately 24 hours.[1]
-
After incubation, heat the mixture at 100°C for 30 minutes to stop the enzymatic reaction.[1]
-
Once cooled, adjust the pH to 6.8 with a caustic soda solution.[1]
-
Bring the final volume to 100 ml with the standard acetate buffer solution and filter the solution.[1]
3. Microbiological Assay Procedure:
-
Prepare test tubes for a calibration curve by pipetting 0.0, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 ml of the 20 ng/ml reference solution and filling each to a final volume of 5.0 ml with bidistilled water. This creates standards of 0, 10, 20, 40, 60, 80, and 100 ng of Calcium D-pantothenate per 10 ml.[1]
-
Prepare the sample solution in a similar serial dilution.
-
Add 5 ml of the Vitamin this compound Assay Broth to each test tube.
-
Sterilize the tubes by autoclaving.
-
After cooling, inoculate each tube (except for sterile controls) with one drop of an inoculation culture of Lactobacillus plantarum.[1]
-
Incubate the tubes for 24 hours at 37°C.[1]
-
Measure the optical density (turbidity) of each tube photometrically at 546 nm.[1]
-
Create a calibration curve by plotting the turbidity values against the known concentrations of the standards. The concentration of this compound in the sample can then be determined from this curve.
Handling and Storage Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: A logical workflow for the safe handling of this compound in a laboratory.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Solid Waste: Uncontaminated this compound packaging can typically be disposed of as regular laboratory waste. Contaminated materials, such as used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a labeled hazardous waste container. For very small quantities, some institutional guidelines may permit drain disposal with copious amounts of water, but it is imperative to consult and strictly adhere to your local and institutional regulations. Never dispose of concentrated solutions or large quantities down the drain.
-
Professional Disposal: All hazardous waste containing this compound should be disposed of through a licensed and certified professional waste disposal service. Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
